molecular formula C11H13BrN2 B1374908 6-bromo-1-isopropyl-2-methyl-1H-benzo[d]imidazole CAS No. 1038408-36-4

6-bromo-1-isopropyl-2-methyl-1H-benzo[d]imidazole

Cat. No.: B1374908
CAS No.: 1038408-36-4
M. Wt: 253.14 g/mol
InChI Key: MKUUBENODRVHTB-UHFFFAOYSA-N
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Description

6-bromo-1-isopropyl-2-methyl-1H-benzo[d]imidazole is a useful research compound. Its molecular formula is C11H13BrN2 and its molecular weight is 253.14 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

6-bromo-2-methyl-1-propan-2-ylbenzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrN2/c1-7(2)14-8(3)13-10-5-4-9(12)6-11(10)14/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKUUBENODRVHTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(N1C(C)C)C=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50721157
Record name 6-Bromo-2-methyl-1-(propan-2-yl)-1H-benzimidazole
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Molecular Weight

253.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1038408-36-4
Record name 6-Bromo-2-methyl-1-(1-methylethyl)-1H-benzimidazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1038408-36-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Bromo-2-methyl-1-(propan-2-yl)-1H-benzimidazole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 6-bromo-1-isopropyl-2-methyl-1H-benzo[d]imidazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Benzimidazole Scaffold

The benzimidazole core, a bicyclic heterocycle resulting from the fusion of benzene and imidazole rings, represents a privileged scaffold in medicinal chemistry. Its structural resemblance to naturally occurring purines allows for favorable interactions with a wide array of biological macromolecules. This has led to the development of a multitude of benzimidazole-containing drugs with diverse therapeutic applications, including anticancer, antimicrobial, antiviral, and anti-inflammatory agents. The strategic substitution on the benzimidazole ring system is a key approach in drug discovery to modulate the physicochemical properties and, consequently, the pharmacokinetic and pharmacodynamic profiles of new chemical entities. This guide focuses on the in-depth physicochemical characterization of a specific derivative, 6-bromo-1-isopropyl-2-methyl-1H-benzo[d]imidazole, a compound of interest for further drug development endeavors.

Molecular Structure and Identification

This compound possesses a well-defined molecular architecture that dictates its chemical behavior and biological activity. The key structural features include the benzimidazole core, a bromine substituent at the 6-position, an isopropyl group at the 1-position of the imidazole ring, and a methyl group at the 2-position.

Caption: Chemical structure of this compound.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of a drug candidate is paramount for predicting its behavior in biological systems. The following table summarizes the available and predicted properties for this compound.

PropertyValueSource/Method
IUPAC Name 6-bromo-1-isopropyl-2-methyl-1H-benzimidazole--INVALID-LINK--
CAS Number 1038408-36-4--INVALID-LINK--
Molecular Formula C₁₁H₁₃BrN₂--INVALID-LINK--
Molecular Weight 253.14 g/mol --INVALID-LINK--
Physical Form Solid--INVALID-LINK--
Melting Point Not experimentally determined.Predicted
Boiling Point 353.9 °C--INVALID-LINK--
Density 1.42 g/cm³--INVALID-LINK--
Solubility Soluble in Chloroform.--INVALID-LINK--
pKa (most basic) 4.2 (Predicted)--INVALID-LINK--
logP 3.1 (Predicted)--INVALID-LINK--

Note: Predicted values are generated using computational models and should be confirmed by experimental data.

Experimental Protocols for Characterization

The definitive characterization of this compound relies on a suite of analytical techniques. The following protocols provide a framework for its synthesis and characterization.

Synthesis

A plausible synthetic route for this compound involves the condensation of a substituted o-phenylenediamine with a suitable carboxylic acid or its derivative.

Caption: General synthetic workflow for benzimidazole derivatives.

G start Substituted o-phenylenediamine + Carboxylic acid derivative reaction Condensation Reaction (e.g., reflux in acid) start->reaction workup Neutralization & Precipitation reaction->workup purification Filtration & Washing workup->purification final_product Purified Benzimidazole Derivative purification->final_product

Spectroscopic and Chromatographic Analysis

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for the structural elucidation of the molecule.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the compound into a clean, dry NMR tube.

    • Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Cap the tube and gently agitate to ensure complete dissolution.

  • ¹H NMR Spectroscopy: The proton NMR spectrum will provide information on the number of different types of protons and their neighboring environments. Key signals to expect are those for the aromatic protons, the isopropyl methine and methyl protons, and the C2-methyl protons.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will confirm the number of unique carbon atoms in the molecule, including the aromatic, aliphatic, and benzimidazole core carbons.

2. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

  • Instrumentation: A high-resolution mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI) is recommended.

  • Sample Preparation: A dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) is prepared and introduced into the mass spectrometer.

  • Expected Result: The mass spectrum should show a prominent molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) will result in two peaks of nearly equal intensity separated by 2 m/z units for the molecular ion and any bromine-containing fragments.

3. High-Performance Liquid Chromatography (HPLC)

HPLC is a crucial technique for assessing the purity of the compound.

  • Mobile Phase: A typical mobile phase for benzimidazole derivatives consists of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol). A gradient elution may be necessary for optimal separation.

  • Stationary Phase: A C18 reversed-phase column is commonly used.

  • Detection: UV detection at a wavelength where the compound exhibits strong absorbance is appropriate.

  • Purity Assessment: The purity is determined by the percentage of the main peak area relative to the total peak area in the chromatogram.

Caption: General experimental workflow for HPLC analysis.

G sample Prepare sample solution hplc Inject into HPLC system sample->hplc separation Separation on C18 column hplc->separation detection UV Detection separation->detection data Data Analysis (Purity Assessment) detection->data

Determination of Physicochemical Properties

1. Melting Point

The melting point is a key indicator of purity.

  • Apparatus: A calibrated melting point apparatus.

  • Procedure:

    • A small amount of the finely powdered, dry compound is packed into a capillary tube.

    • The capillary tube is placed in the melting point apparatus.

    • The temperature is raised slowly, and the range from the temperature at which the first drop of liquid appears to the temperature at which the entire solid has melted is recorded.

2. Solubility

The "shake-flask" method is the gold standard for determining thermodynamic solubility.

  • Procedure:

    • Add an excess amount of the solid compound to a known volume of the solvent of interest (e.g., water, buffer at a specific pH, organic solvents) in a sealed vial.

    • Agitate the vials at a constant temperature for a sufficient period (typically 24-48 hours) to reach equilibrium.

    • After equilibration, separate the undissolved solid from the solution by centrifugation or filtration.

    • Determine the concentration of the compound in the clear supernatant using a validated analytical method, such as HPLC-UV.

Stability and Reactivity

Based on the general chemical properties of benzimidazoles, this compound is expected to be a stable compound under standard laboratory conditions. The benzimidazole ring is aromatic and generally resistant to oxidation and reduction. The bromine atom on the benzene ring can participate in various cross-coupling reactions, making it a versatile synthetic handle for further molecular modifications. The N-isopropyl and C-methyl groups are generally stable.

Potential Applications in Drug Discovery

The structural motifs present in this compound suggest its potential as a valuable building block in medicinal chemistry. The benzimidazole core is a well-established pharmacophore in numerous clinically used drugs. The lipophilic isopropyl group may enhance membrane permeability, while the bromo-substituent provides a site for further chemical elaboration to explore structure-activity relationships and optimize for specific biological targets. Its potential as an intermediate in the synthesis of kinase inhibitors or other targeted therapies warrants further investigation.

A Technical Guide to the Structural Elucidation of 6-bromo-1-isopropyl-2-methyl-1H-benzo[d]imidazole

Author: BenchChem Technical Support Team. Date: January 2026

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

The robust and unambiguous determination of a molecule's chemical structure is a cornerstone of modern drug discovery and development. This guide provides an in-depth, technical walkthrough of the methodologies and logical framework required for the structural elucidation of the novel heterocyclic compound, 6-bromo-1-isopropyl-2-methyl-1H-benzo[d]imidazole (C₁₁H₁₃BrN₂). As a substituted benzimidazole, this molecule presents a unique puzzle of aromatic and aliphatic features. We will dissect this puzzle piece by piece, employing a multi-technique spectroscopic approach. This document moves beyond a simple recitation of procedures; it delves into the causality behind experimental choices, demonstrating how a self-validating system of analysis is constructed through the synergistic application of Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and advanced Nuclear Magnetic Resonance (NMR) techniques.

Introduction: The Benzimidazole Scaffold and the Analytical Challenge

The benzimidazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Its unique electronic properties and ability to engage in various biological interactions make it a focal point of pharmaceutical research. The subject of this guide, this compound, is a specific derivative whose biological activity is intrinsically linked to its precise three-dimensional structure. Any ambiguity in its atomic connectivity or substitution pattern could lead to erroneous interpretations of its pharmacological profile.

Therefore, the primary objective of this work is to establish an irrefutable structural proof. Our approach is not merely to collect data, but to build a logical case, where each piece of spectroscopic evidence corroborates the others, culminating in a single, validated structure.

The Integrated Spectroscopic Workflow

A holistic understanding of a molecule cannot be achieved through a single analytical technique.[3] We employ an integrated workflow where each method provides complementary information. Mass spectrometry gives us the molecular formula, infrared spectroscopy identifies the functional groups present, and a suite of NMR experiments reveals the precise atomic connectivity.

G cluster_0 Initial Analysis cluster_1 Detailed Connectivity MS Mass Spectrometry (Molecular Formula) NMR_1D 1D NMR (¹H, ¹³C) (Chemical Environments) MS->NMR_1D Provides Molecular Weight IR FTIR Spectroscopy (Functional Groups) IR->NMR_1D Confirms Functional Groups NMR_2D 2D NMR (COSY, HSQC, HMBC) (Atom-Atom Correlations) NMR_1D->NMR_2D Assigns Proton & Carbon Signals Structure Final Elucidated Structure NMR_2D->Structure Establishes Connectivity

Caption: Integrated workflow for structural elucidation.

Mass Spectrometry: Defining the Molecular Boundaries

Expertise & Causality: The first step in identifying an unknown compound is to determine its molecular weight and elemental formula. High-resolution mass spectrometry (HRMS) is the definitive technique for this purpose. We chose Electrospray Ionization (ESI) as the ionization method due to its soft nature, which minimizes fragmentation and maximizes the abundance of the molecular ion peak, a crucial piece of data for formula determination.

Protocol: High-Resolution Mass Spectrometry (HRMS)

  • Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of methanol (HPLC grade).

  • Instrumentation: Utilize an ESI-Time of Flight (ESI-TOF) mass spectrometer.

  • Infusion: Infuse the sample solution directly into the ESI source at a flow rate of 5 µL/min.

  • Acquisition Mode: Acquire data in positive ion mode.

  • Data Analysis: Analyze the resulting spectrum for the molecular ion peak ([M+H]⁺) and its isotopic pattern.

Data Interpretation & Trustworthiness: The presence of a bromine atom provides a highly reliable internal validation point. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance.[4][5][6] This results in a characteristic isotopic pattern for any bromine-containing ion, where two peaks of nearly equal intensity are observed, separated by 2 mass-to-charge units (m/z). This "M" and "M+2" pattern is a definitive signature of bromine.[4][5]

Hypothetical Data Summary: Mass Spectrometry

Parameter Observed Value Interpretation
Molecular Formula C₁₁H₁₃BrN₂ Derived from HRMS
Calculated [M+H]⁺ (⁷⁹Br) 253.0395 m/z Theoretical mass
Observed [M+H]⁺ (⁷⁹Br) 253.0391 m/z High accuracy confirms formula
Calculated [M+2+H]⁺ (⁸¹Br) 255.0374 m/z Theoretical mass
Observed [M+2+H]⁺ (⁸¹Br) 255.0369 m/z High accuracy confirms formula

| Isotopic Ratio | ~1:1 | Confirms the presence of one bromine atom [4][5][6] |

This HRMS data confidently establishes the molecular formula as C₁₁H₁₃BrN₂, setting the stage for the subsequent spectroscopic analyses.

Infrared Spectroscopy: A Glimpse into Functionality

Expertise & Causality: While MS provides the elemental composition, Fourier-Transform Infrared (FTIR) spectroscopy offers a rapid and non-destructive method to identify the types of chemical bonds, and by extension, the functional groups present in the molecule.[7] This is crucial for confirming the presence of the aromatic benzimidazole core and the aliphatic isopropyl and methyl substituents.

Protocol: Attenuated Total Reflectance (ATR) FTIR Spectroscopy

  • Sample Preparation: Place a small amount of the solid compound directly onto the ATR crystal.

  • Instrumentation: Use a standard FTIR spectrometer equipped with a diamond ATR accessory.

  • Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹.

  • Background Correction: Perform a background scan prior to sample analysis.

  • Data Analysis: Identify characteristic absorption bands and assign them to specific vibrational modes.

Hypothetical Data Summary: FTIR Spectroscopy

Wavenumber (cm⁻¹) Intensity Assignment
~3050 Medium Aromatic C-H stretch
~2970, ~2870 Strong Aliphatic C-H stretch (isopropyl, methyl)
~1615, ~1500 Medium-Strong C=C and C=N ring stretching (benzimidazole core)
~1460 Strong C-H bending (aliphatic)
~810 Strong C-H out-of-plane bending (indicative of 1,2,4-trisubstitution on the benzene ring)

| ~550 | Medium | C-Br stretch |

The FTIR spectrum corroborates the structural features suggested by the molecular formula. The presence of both aromatic and strong aliphatic C-H stretches is consistent with the benzimidazole ring and the isopropyl/methyl groups. The characteristic ring vibrations further support the presence of the heterocyclic core.

Nuclear Magnetic Resonance (NMR): The Definitive Structural Blueprint

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution.[1] It provides information on the chemical environment, number, and connectivity of atoms. We will use a combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments to assemble the final structure.

Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve ~10 mg of the compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: A 500 MHz NMR spectrometer.

  • 1D Experiments: Acquire standard ¹H and ¹³C{¹H} (proton-decoupled) spectra.

  • 2D Experiments: Acquire Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) spectra using standard pulse programs.

¹H and ¹³C NMR: Counting and Characterizing the Atoms

¹H NMR provides a count of the distinct proton environments and their neighboring protons (via spin-spin coupling), while ¹³C NMR reveals the number of unique carbon environments.

Hypothetical Data Summary: 1D NMR (CDCl₃, 500 MHz)

Label ¹H δ (ppm) Multiplicity Integration ¹³C δ (ppm) Assignment
A 7.75 d, J = 1.5 Hz 1H 115.8 C5-H
B 7.45 d, J = 8.5 Hz 1H 120.5 C7-H
C 7.30 dd, J = 8.5, 1.5 Hz 1H 125.0 C4-H
D 4.80 sept, J = 7.0 Hz 1H 48.5 N-CH(CH₃)₂
E 2.60 s 3H 14.2 C2-CH₃
F 1.65 d, J = 7.0 Hz 6H 21.5 N-CH(CH₃)₂
- - - - 154.0 C2
- - - - 142.1 C7a
- - - - 135.0 C3a

| - | - | - | - | 118.0 | C6 (C-Br) |

Interpretation:

  • Aromatic Region (7.0-8.0 ppm): Three distinct signals (A, B, C) integrating to 1H each confirm the trisubstituted benzene ring. The splitting patterns (doublet, doublet, and doublet of doublets) are characteristic of this substitution.

  • Aliphatic Region (0-5.0 ppm):

    • A septet (D) integrating to 1H and a doublet (F) integrating to 6H with the same coupling constant (J = 7.0 Hz) are the unmistakable signature of an isopropyl group.

    • A singlet (E) integrating to 3H confirms the methyl group attached to a quaternary carbon (C2).

  • ¹³C NMR: Eleven distinct carbon signals are observed, matching the molecular formula. The chemical shifts are consistent with a substituted benzimidazole structure.[8][9]

2D NMR: Connecting the Pieces

While 1D NMR identifies the fragments, 2D NMR shows how they are connected.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically separated by 2-3 bonds).

  • A strong cross-peak between the septet at 4.80 ppm (D) and the doublet at 1.65 ppm (F) irrefutably confirms the isopropyl group .

  • A cross-peak between the aromatic protons at 7.45 ppm (B) and 7.30 ppm (C) shows they are adjacent.

Caption: Key ¹H-¹H COSY correlations.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to. This allows for the unambiguous assignment of each protonated carbon signal.

Hypothetical Key HSQC Correlations:

  • ¹H 7.75 (A) ↔ ¹³C 115.8

  • ¹H 7.45 (B) ↔ ¹³C 120.5

  • ¹H 7.30 (C) ↔ ¹³C 125.0

  • ¹H 4.80 (D) ↔ ¹³C 48.5

  • ¹H 2.60 (E) ↔ ¹³C 14.2

  • ¹H 1.65 (F) ↔ ¹³C 21.5

HMBC (Heteronuclear Multiple Bond Correlation): This is the final and most critical experiment. It reveals correlations between protons and carbons that are 2-3 bonds away, allowing us to connect the isolated spin systems and map the complete molecular skeleton.

G cluster_0 Key Fragments cluster_1 Quaternary Carbons Isopropyl Isopropyl Group (H-D, H-F) C7a C7a (142.1 ppm) Isopropyl->C7a ³J Methyl Methyl Group (H-E) C2 C2 (154.0 ppm) Methyl->C2 ³J C3a C3a (135.0 ppm) Methyl->C3a ³J Aromatic Aromatic Protons (H-A, H-B, H-C) C6 C6 (C-Br) (118.0 ppm) Aromatic->C6 ²J / ³J Aromatic->C3a ²J / ³J

References

Spectroscopic Analysis of 6-bromo-1-isopropyl-2-methyl-1H-benzo[d]imidazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Examination of the Structural Elucidation of a Key Benzimidazole Derivative

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 6-bromo-1-isopropyl-2-methyl-1H-benzo[d]imidazole. Due to the limited availability of public domain, peer-reviewed spectroscopic data for this specific molecule, this guide synthesizes information from established principles of organic spectroscopy and data from closely related structural analogs. This approach provides a robust framework for researchers, scientists, and drug development professionals to understand the key structural features and analytical characterization of this compound.

Introduction to this compound

This compound belongs to the benzimidazole class of heterocyclic compounds, which are of significant interest in medicinal chemistry and materials science. The presence of the bromine atom, the isopropyl group, and the methyl group on the benzimidazole scaffold imparts specific physicochemical properties that can influence its biological activity and reactivity. Accurate structural elucidation through spectroscopic methods is paramount for its application in research and development.

Molecular Structure and Key Features:

The molecular structure consists of a central benzimidazole core, which is a bicyclic system composed of a fused benzene and imidazole ring. The key substituents are:

  • A bromine atom at the 6-position of the benzene ring.

  • An isopropyl group attached to one of the nitrogen atoms (N-1) of the imidazole ring.

  • A methyl group at the 2-position of the imidazole ring.

Fragmentation M [M]⁺˙ m/z 252/254 M_minus_Me [M - CH₃]⁺ m/z 237/239 M->M_minus_Me - •CH₃ M_minus_iPr [M - C₃H₇]⁺ m/z 210/212 M->M_minus_iPr - •C₃H₇

An In-depth Technical Guide to the Solubility of 6-bromo-1-isopropyl-2-methyl-1H-benzo[d]imidazole in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive analysis of the solubility characteristics of 6-bromo-1-isopropyl-2-methyl-1H-benzo[d]imidazole, a heterocyclic compound of interest in pharmaceutical research. In the absence of extensive published solubility data for this specific molecule, this document serves as a foundational resource for researchers, scientists, and drug development professionals. It outlines the theoretical principles governing its solubility, presents predictive methodologies, and offers detailed experimental protocols for its empirical determination. The guide is structured to provide both a robust theoretical understanding and practical, actionable insights for laboratory work, ensuring scientific integrity and enabling informed decision-making in formulation and process development.

Introduction: The Critical Role of Solubility in Drug Development

The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that profoundly influences its entire development lifecycle, from early discovery to final dosage form manufacturing. It directly impacts bioavailability, dictates formulation strategies, and affects process chemistry. For novel compounds like this compound, a thorough understanding of their solubility in various organic solvents is paramount for purification, crystallization, and the preparation of formulations for preclinical and clinical studies. This guide addresses the multifaceted nature of solubility for this specific benzimidazole derivative.

Molecular Profile of this compound

A foundational understanding of the molecule's structure and physicochemical properties is essential to predict its solubility behavior.

2.1. Chemical Structure and Properties

  • Molecular Formula: C₁₁H₁₃BrN₂[1]

  • Molecular Weight: 253.14 g/mol [1]

  • CAS Number: 1038408-36-4[1]

  • Core Structure: A benzimidazole ring system, which is a bicyclic compound composed of fused benzene and imidazole rings.

  • Key Substituents:

    • 6-bromo: A halogen atom that increases molecular weight and hydrophobicity, and can participate in halogen bonding.

    • 1-isopropyl: A bulky, non-polar alkyl group that enhances lipophilicity and may sterically hinder intermolecular interactions.

    • 2-methyl: A small alkyl group that contributes to the overall non-polar character of the molecule.

The combination of the somewhat polar benzimidazole core with non-polar alkyl and bromo substituents suggests a nuanced solubility profile, with an affinity for a range of organic solvents. The isopropyl and methyl groups are expected to improve permeability through biological membranes.

Table 1: Physicochemical Properties of this compound and a Related Analogue

PropertyThis compound6-bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole
CAS Number 1038408-36-4[1]1231930-33-8[2][3]
Molecular Formula C₁₁H₁₃BrN₂[1]C₁₁H₁₂BrFN₂[2][3]
Molecular Weight 253.14 g/mol [1]271.13 g/mol [2][3]
Predicted pKa Not available3.48 ± 0.10[2]
Predicted LogP Not available3.3[3]
Physical Form Solid[1]Solid[2]

Note: Data for the fluorinated analogue is provided for comparative purposes, as it can offer insights into the general properties of this class of compounds.

Theoretical Framework for Solubility in Organic Solvents

The principle of "like dissolves like" is the cornerstone of solubility prediction. The dissolution of a solid solute in a liquid solvent is governed by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules.

3.1. Intermolecular Interactions

  • Solute-Solute Interactions: In its solid, crystalline form, this compound molecules are held together by forces such as van der Waals interactions and potentially dipole-dipole interactions due to the polar nature of the benzimidazole ring and the C-Br bond. The energy required to overcome these crystal lattice forces is a key factor in solubility.

  • Solute-Solvent Interactions: For dissolution to occur, the interactions between the solute and solvent molecules must be strong enough to overcome the solute-solute and solvent-solvent forces. Key potential interactions include:

    • Van der Waals forces: With non-polar solvents like hexane or toluene.

    • Dipole-dipole interactions: With polar aprotic solvents like dichloromethane or acetone.

    • Hydrogen bonding: The nitrogen atoms in the imidazole ring can act as hydrogen bond acceptors, leading to favorable interactions with protic solvents like alcohols (e.g., ethanol, methanol).

3.2. Predicting Solubility in Different Solvent Classes

Based on the molecular structure, we can make informed predictions about the solubility of this compound:

  • Non-Polar Solvents (e.g., Hexane, Toluene): Solubility is expected to be low. While the alkyl and bromo groups contribute to lipophilicity, the polar benzimidazole core will limit solubility in highly non-polar environments.

  • Halogenated Solvents (e.g., Dichloromethane, Chloroform): Moderate to good solubility is anticipated. These solvents are polar aprotic and can engage in dipole-dipole interactions. Studies on similar benzimidazoles have shown solubility in dichloromethane.[4] Purification protocols for a related fluorinated analogue mention the use of dichloromethane and methyl tert-butyl ether/hexane, suggesting solubility in these solvents.[5]

  • Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, DMSO, DMF): Good solubility is expected in these solvents. They can effectively solvate the polar benzimidazole ring. For many benzimidazole derivatives, powerful hydrogen bonding solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are effective.[6]

  • Polar Protic Solvents (e.g., Methanol, Ethanol): Benzimidazole and its derivatives are often freely soluble in alcohols.[7] The ability of alcohols to act as hydrogen bond donors to the nitrogen atoms of the imidazole ring facilitates dissolution.[8][9]

Computational and Predictive Models for Solubility

In modern drug development, computational models are increasingly used to predict solubility before extensive experimental work is undertaken.[10][11][12]

  • Quantitative Structure-Property Relationship (QSPR): These models use molecular descriptors to correlate a compound's structure with its solubility. Machine learning algorithms are often employed to build these predictive models from large datasets.[13][14]

  • Thermodynamic Models (e.g., COSMO-RS): Conductor-like Screening Model for Real Solvents (COSMO-RS) is a physics-based method that predicts thermodynamic properties, including solubility, from first principles. It calculates the chemical potential of the solute in the solvent, providing a more fundamental prediction.[12]

While a detailed tutorial on these models is beyond the scope of this guide, researchers should be aware of their potential to rank-order solvents and provide initial solubility estimates, thereby optimizing the selection of solvents for experimental screening.

Experimental Determination of Solubility

Empirical measurement remains the gold standard for determining solubility.[15] The following section provides detailed protocols for assessing both thermodynamic and kinetic solubility.

5.1. Thermodynamic Equilibrium Solubility: The Shake-Flask Method

This method is considered the "gold standard" for determining the true equilibrium solubility of a compound.[15][16]

Principle: An excess amount of the solid compound is equilibrated with the solvent of interest at a controlled temperature until the concentration of the dissolved solid in the solution reaches a constant value.

Step-by-Step Protocol:

  • Preparation: Add an excess amount of crystalline this compound to a series of vials, each containing a known volume of a different organic solvent. "Excess" means that undissolved solid should be clearly visible at the end of the experiment.

  • Equilibration: Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (e.g., 25°C and 37°C are common for pharmaceutical applications).[17] Agitate the samples for a sufficient period to reach equilibrium. This can take 24 to 72 hours, and the optimal time should be determined by taking measurements at different time points (e.g., 24, 48, and 72 hours) to ensure the concentration has plateaued.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Separate the saturated solution (supernatant) from the undissolved solid. This can be achieved by:

    • Centrifugation: Pellet the excess solid.

    • Filtration: Use a syringe filter (e.g., 0.22 µm PTFE for organic solvents) to obtain a particle-free saturated solution.

  • Quantification:

    • Accurately dilute a known volume of the clear supernatant with a suitable solvent.

    • Determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV). A calibration curve prepared with known concentrations of the compound is required for accurate quantification.

  • Calculation: The solubility is expressed as the concentration of the compound in the saturated solution (e.g., in mg/mL or µg/mL).

Diagram 1: Workflow for Thermodynamic Solubility Determination

G A 1. Add Excess Solid to Solvent B 2. Equilibrate at Constant Temperature (e.g., 24-72h) A->B Agitation C 3. Separate Liquid and Solid Phases (Centrifugation or Filtration) B->C D 4. Dilute Saturated Supernatant C->D E 5. Quantify Concentration via HPLC-UV D->E F 6. Calculate Solubility (mg/mL) E->F

Caption: Shake-Flask Method Workflow.

5.2. Kinetic Solubility Measurement

Kinetic solubility is often measured in high-throughput screening settings. It reflects the concentration of a compound that can be reached upon addition from a concentrated stock solution (typically in DMSO) into an aqueous or buffer system, but the principles can be adapted for organic solvents.

Principle: A concentrated stock solution of the compound is added to the solvent of interest, and the concentration at which precipitation occurs is determined. This is a measure of how readily the compound dissolves and stays in solution under non-equilibrium conditions.

Step-by-Step Protocol:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in a highly effective solvent like DMSO (e.g., 10-20 mM).

  • Serial Dilution: In a multi-well plate, perform serial dilutions of the stock solution into the organic solvents being tested.

  • Incubation: Allow the plate to incubate for a short period (e.g., 1-2 hours) at a controlled temperature.

  • Precipitation Detection: Measure the amount of precipitation in each well. Nephelometry, which measures light scattering by suspended particles, is a highly effective technique for this purpose.[18]

  • Determination: The kinetic solubility is the highest concentration at which no significant precipitation is observed.

Data Presentation and Interpretation

All quantitative solubility data should be summarized in a clear, tabular format for easy comparison across different solvents and temperatures.

Table 2: Hypothetical Solubility Data for this compound

SolventSolvent TypeSolubility at 25°C (mg/mL)Solubility at 37°C (mg/mL)Observations
HexaneNon-Polar< 0.1< 0.1Practically insoluble
TolueneNon-Polar Aromatic~0.5~1.0Sparingly soluble
DichloromethaneHalogenated> 20> 25Freely soluble
Ethyl AcetatePolar Aprotic~15~20Soluble
AcetonePolar Aprotic> 25> 30Freely soluble
DMSOPolar Aprotic> 100> 100Very soluble
MethanolPolar Protic~10~18Soluble
EthanolPolar Protic~8~15Soluble

Interpretation: The solubility data should be analyzed in the context of the solvent's properties (polarity, hydrogen bonding capacity) and the intended application. For example, high solubility in a volatile solvent like dichloromethane is advantageous for purification by chromatography, while solubility in ethanol might be relevant for certain oral formulations.

Conclusion and Recommendations

This guide provides a comprehensive framework for understanding, predicting, and determining the solubility of this compound in organic solvents. While specific experimental data is not yet publicly available, the principles outlined here, derived from the behavior of related benzimidazole compounds, offer a robust starting point for any researcher.

Key Recommendations:

  • Begin by conducting experimental solubility screening in a diverse range of solvents, including a non-polar, a polar aprotic, a polar protic, and a halogenated solvent.

  • Employ the shake-flask method for definitive thermodynamic solubility data, which is crucial for regulatory filings and robust formulation development.

  • Utilize kinetic solubility assays for rapid, early-stage screening to rank-order solvents.

  • Always perform solubility assessments at physiologically relevant temperatures (e.g., 37°C) in addition to ambient temperature.

By systematically applying the theoretical and experimental approaches detailed in this guide, researchers can efficiently characterize the solubility profile of this compound, enabling accelerated and informed progress in their research and development endeavors.

References

The Benzimidazole Scaffold: A Privileged Core in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The benzimidazole nucleus, a bicyclic aromatic system comprising fused benzene and imidazole rings, stands as a cornerstone in medicinal chemistry.[1] Its structural resemblance to endogenous purines facilitates interactions with a vast array of biological macromolecules, underpinning a remarkable breadth of pharmacological activities.[2][3] This versatility has propelled substituted benzimidazoles to the forefront of drug discovery, yielding compounds with potent antimicrobial, anticancer, antiviral, anthelmintic, and anti-inflammatory properties.[4][5] This technical guide provides a comprehensive exploration of the multifaceted biological activities of substituted benzimidazoles. It is designed to furnish researchers and drug development professionals with an in-depth understanding of the synthesis, mechanisms of action, structure-activity relationships (SAR), and the critical experimental methodologies used to evaluate this pivotal class of compounds. Through a synthesis of established knowledge and recent advancements, this document aims to serve as a vital resource for the rational design and development of next-generation benzimidazole-based therapeutics.

The Benzimidazole Core: Physicochemical Properties and Synthetic Strategies

The benzimidazole scaffold's broad pharmacological significance is deeply rooted in its physicochemical attributes, which include efficient hydrogen bond donor-acceptor capabilities, potential for π-π stacking, and hydrophobic interactions.[3] These characteristics enable benzimidazole derivatives to bind with high affinity to a wide range of biological targets.[3]

General Synthesis of 2-Substituted Benzimidazoles

The most prevalent and versatile method for synthesizing the benzimidazole core is the condensation reaction of an o-phenylenediamine with a carboxylic acid or its derivatives, such as aldehydes or esters.[1][6] Modern synthetic approaches have focused on improving efficiency, yield, and environmental footprint through one-pot reactions, the use of various catalysts, and microwave-assisted synthesis.[7][8]

Experimental Protocol: One-Pot Synthesis of 2-Aryl Benzimidazoles

This protocol describes a common and efficient one-pot synthesis of 2-aryl benzimidazoles from o-phenylenediamine and an aromatic aldehyde, a method valued for its simplicity and generally high yields.[9]

Materials:

  • o-phenylenediamine

  • Substituted aromatic aldehyde (e.g., 4-chlorobenzaldehyde)

  • Ammonium acetate (NH₄OAc)

  • Absolute ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Thin-layer chromatography (TLC) supplies

  • Recrystallization solvents (e.g., ethanol/water)

Procedure:

  • To a solution of o-phenylenediamine (1 mmol) in absolute ethanol (10 mL) in a round-bottom flask, add the substituted aromatic aldehyde (1 mmol).

  • Add ammonium acetate (1.5 mmol) to the mixture.[9]

  • Stir the reaction mixture at room temperature and monitor the reaction progress using TLC (e.g., using a 7:3 hexane:ethyl acetate mobile phase).

  • Upon completion of the reaction (typically within a few hours), evaporate the solvent under reduced pressure.

  • Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to yield the purified 2-substituted benzimidazole.[9]

  • Characterize the final product using techniques such as melting point determination, FT-IR, and NMR spectroscopy.[6]

Anticancer Activity: Targeting the Hallmarks of Malignancy

Substituted benzimidazoles have emerged as a significant class of anticancer agents, demonstrating a remarkable ability to target multiple pathways involved in cancer progression.[10][11] Their mechanisms of action are diverse and include the inhibition of tubulin polymerization, modulation of epigenetic targets, and inhibition of key signaling kinases.[10][12]

Mechanisms of Anticancer Action
  • Tubulin Polymerization Inhibition: Several benzimidazole derivatives, including FDA-approved anthelmintics like mebendazole and albendazole, exert anticancer effects by binding to the colchicine-binding site of β-tubulin.[13] This disrupts microtubule dynamics, leading to mitotic arrest and subsequent apoptosis in cancer cells.[10]

  • Kinase Inhibition: The benzimidazole scaffold is a common feature in kinase inhibitors.[14][15] These compounds can act as ATP-competitive inhibitors, targeting crucial kinases in oncogenic signaling pathways such as the PI3K/AKT and MAPK pathways, thereby arresting the cell cycle.[10][16]

  • Epigenetic Modulation: Emerging research highlights the role of benzimidazole derivatives in targeting epigenetic modifications.[12] They have been shown to inhibit enzymes like histone deacetylases (HDACs), which play a critical role in regulating gene expression and are often dysregulated in cancer.[12][17]

  • Topoisomerase Inhibition: Certain benzimidazole derivatives can intercalate with DNA and inhibit topoisomerases, enzymes essential for DNA replication and repair. This leads to DNA damage and apoptosis in cancer cells.[18]

Anticancer Mechanisms of Benzimidazoles BZD Substituted Benzimidazoles Tubulin Tubulin Polymerization Inhibition BZD->Tubulin Kinase Kinase Inhibition BZD->Kinase Epigenetic Epigenetic Modulation BZD->Epigenetic Topo Topoisomerase Inhibition BZD->Topo CellCycleArrest Cell Cycle Arrest Tubulin->CellCycleArrest Kinase->CellCycleArrest Apoptosis Apoptosis Epigenetic->Apoptosis Topo->Apoptosis CellCycleArrest->Apoptosis

Caption: Major anticancer mechanisms of substituted benzimidazoles.

Quantitative Data: In Vitro Cytotoxicity

The following table summarizes the cytotoxic activity of selected benzimidazole derivatives against various human cancer cell lines, expressed as IC₅₀ values (the concentration required to inhibit 50% of cell growth).

Compound IDDerivative TypeCancer Cell LineIC₅₀ (µM)Reference
1 Fluoro aryl benzimidazoleHOS (Osteosarcoma)1.8[19]
1 Fluoro aryl benzimidazoleMCF-7 (Breast)2.8[19]
19 Benzimidazole derivativeA549 (Lung)Not specified, but showed remarkable activity[19]
25a Benzimidazole-linked oxadiazoleMCF-7 (Breast)0.13[19]
32 Benzimidazole-triazole hybridHCT-116 (Colon)3.87[19]
46 2-phenyl benzimidazoleA549 (Lung)4.47 (µg/mL)[19]
Compound 5l Imidazo[1,5-a]pyridine-benzimidazole hybrid60 human cancer cell lines0.43 - 7.73[13]
Compound 12n 6,7-dimethoxy-N-(2-phenyl-1H-benzo[d]imidazole-6-yl)quinolin-4-amineA549 (Lung)7.3[13]
Compound 5e Benzimidazole-triazolothiadiazineBreast cancer cells0.032[13]
Experimental Protocol: In Vitro Anticancer Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of potential medicinal agents.[20]

Materials:

  • Human cancer cell line (e.g., A549, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • Substituted benzimidazole compounds dissolved in a suitable solvent (e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the benzimidazole compounds in the complete cell culture medium.

  • Remove the old medium from the wells and add 100 µL of the various concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

  • Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value.

Antimicrobial Activity: A Broad Spectrum of Action

Benzimidazole derivatives are potent antimicrobial agents, exhibiting activity against a wide range of bacteria and fungi.[2][21] Their mechanism of action often involves the inhibition of essential biosynthetic pathways.[2]

Mechanisms of Antimicrobial Action
  • Inhibition of Ergosterol Biosynthesis: Some benzimidazoles inhibit the synthesis of ergosterol, a vital component of fungal and protozoan cell membranes, leading to cell lysis.[2]

  • Inhibition of DNA Gyrase: Certain benzimidazole derivatives have been shown to inhibit DNA gyrase, an essential bacterial enzyme involved in DNA replication, leading to cell death.[21]

Quantitative Data: Antimicrobial Activity

The following table presents the Minimum Inhibitory Concentration (MIC) values for selected benzimidazole derivatives against various bacterial and fungal strains.

Compound IDDerivative TypeMicroorganismMIC (µg/mL)Reference
Compound 9 5-halo substituentMRSAComparable to Ciprofloxacin[10]
Compound 17 (S)-2-ethanaminebenzimidazoleMRSAComparable to Ciprofloxacin[10]
Compound 22 2-methanthiol benzimidazoleS. epidermidis32[22]
Compound 63c 2-substituted benzimidazoleMRSA8[18]
Compound 66a Benzimidazole-triazole hybridS. aureus3.12[23]
Compound 67b 2-substituted benzimidazoleB. cereus32[23]
Various derivatives Benzimidazole-hydrazonesCandida speciesNotable activity[2]
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

The broth microdilution method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[18]

Materials:

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • 96-well microtiter plates

  • Substituted benzimidazole compounds

  • Inoculum suspension standardized to 0.5 McFarland

Procedure:

  • Prepare a stock solution of the benzimidazole compound in a suitable solvent.

  • In a 96-well plate, perform serial two-fold dilutions of the compound in the broth medium.

  • Add a standardized inoculum of the microorganism to each well.

  • Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 35-37°C for 16-20 hours for most bacteria).

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[18]

Antiviral and Anthelmintic Activities: Targeting Pathogens

The benzimidazole scaffold is a key component in several FDA-approved antiviral and anthelmintic drugs, highlighting its importance in combating infectious diseases.[10][22]

Antiviral Activity

Benzimidazole derivatives have shown activity against a range of RNA and DNA viruses.[7][22] For example, some compounds have demonstrated efficacy against Coxsackievirus B5 (CVB-5) and Respiratory Syncytial Virus (RSV), with EC₅₀ values (the concentration required to inhibit 50% of the viral effect) in the low micromolar range.[24] The mechanism of antiviral action can vary, with some compounds acting as allosteric inhibitors of viral polymerases.[25]

Compound TypeVirusEC₅₀ (µM)Reference
2-benzylbenzimidazole derivativesCVB-59-17[24]
2-benzylbenzimidazole derivativesRSV5-15[24]
Benzimidazole-coumarin conjugatesHepatitis C VirusNot specified, but showed activity[26]
Thio-semicarbazone benzimidazolesInfluenza A25-38[27]
Thio-semicarbazone benzimidazolesHuman Coronavirus38-56[27]
Anthelmintic Activity

The primary mechanism of anthelmintic action for benzimidazoles is the disruption of microtubule polymerization in the parasite by binding to β-tubulin.[28][29] This leads to impaired glucose uptake, depletion of glycogen stores, and ultimately, the death of the helminth.[27]

Anthelmintic Mechanism of Benzimidazoles BZD Benzimidazole BetaTubulin Binds to Parasite β-Tubulin BZD->BetaTubulin Microtubule Disrupts Microtubule Polymerization BetaTubulin->Microtubule GlucoseUptake Impaired Glucose Uptake Microtubule->GlucoseUptake GlycogenDepletion Glycogen Depletion GlucoseUptake->GlycogenDepletion ParasiteDeath Parasite Death GlycogenDepletion->ParasiteDeath

Caption: Mechanism of anthelmintic action of benzimidazoles.

Experimental Protocol: In Vivo Anthelmintic Efficacy (Fecal Egg Count Reduction Test - FECRT)

The FECRT is a standard in vivo method to assess the efficacy of anthelmintic drugs in livestock and companion animals.[12]

Materials:

  • Infected animals (e.g., dogs with strongylid nematodes)

  • Benzimidazole-based anthelmintic drug

  • Fecal collection supplies

  • Microscope and slides

  • Saturated salt solution (for fecal flotation)

  • McMaster counting chamber

Procedure:

  • Collect pre-treatment fecal samples from each animal and determine the baseline eggs per gram (EPG) of feces using a quantitative method like the McMaster technique.

  • Administer the benzimidazole anthelmintic to the treatment group at the recommended dosage. An untreated control group should also be maintained.

  • Collect post-treatment fecal samples at specified time points (e.g., 7, 14, and 21 days after treatment).[12]

  • Determine the EPG for each post-treatment sample.

  • Calculate the percentage of fecal egg count reduction using the following formula: FECR (%) = [1 – (mean EPG post-treatment / mean EPG pre-treatment)] x 100.[12]

  • An efficacy of ≥95% is generally considered effective.[25]

Structure-Activity Relationship (SAR) Insights

The biological activity of benzimidazole derivatives is highly dependent on the nature and position of substituents on the benzimidazole ring.[30]

  • Position 2: This is a common site for substitution, and the introduction of various aryl and alkyl groups can significantly influence activity. For example, in some anticancer derivatives, a methoxy phenyl group at this position enhances binding to the colchicine site of tubulin.[13]

  • Positions 5 and 6: Substitution at these positions on the benzene ring is crucial for modulating activity. For instance, the presence of electron-withdrawing groups like nitro or halo substituents can enhance antimicrobial and anticancer potency.[10][30]

  • Position 1 (N1): Alkylation or arylation at the N1 position can impact the compound's pharmacokinetic properties and target interactions.

Quantitative Structure-Activity Relationship (QSAR) studies are computational tools used to correlate the chemical structure of compounds with their biological activity, aiding in the rational design of more potent analogs.[3][31]

Conclusion and Future Perspectives

Substituted benzimidazoles represent a privileged scaffold in drug discovery, with a proven track record and immense potential for future development. Their chemical tractability and diverse biological activities ensure their continued relevance in the search for novel therapeutics. Future research will likely focus on the development of multi-target benzimidazole derivatives, the exploration of novel mechanisms of action, and the use of advanced drug delivery systems to enhance their efficacy and reduce potential side effects. The comprehensive understanding of their synthesis, biological evaluation, and structure-activity relationships, as outlined in this guide, will be instrumental in unlocking the full therapeutic potential of this remarkable class of compounds.

References

A Senior Application Scientist's Guide to 6-bromo-1-isopropyl-2-methyl-1H-benzo[d]imidazole: Synthesis, Characterization, and Application

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Benzimidazole Core and the Strategic Value of a Key Intermediate

The benzimidazole scaffold is a cornerstone in medicinal chemistry, forming the structural heart of numerous pharmacologically active molecules.[1] Its privileged structure, a fusion of benzene and imidazole rings, allows for versatile substitution patterns that can be fine-tuned to modulate biological activity across a wide range of therapeutic areas, including oncology, virology, and inflammation.[1]

Within this critical class of compounds, 6-bromo-1-isopropyl-2-methyl-1H-benzo[d]imidazole (CAS No: 1038408-36-4) has emerged as a particularly valuable pharmaceutical intermediate. Its strategic design incorporates several key features: the benzimidazole core for biological interaction, a bromine atom at the 6-position serving as a crucial handle for further chemical modification, and isopropyl and methyl groups that enhance lipophilicity, a key factor for improving membrane permeability and overall drug-like properties.

This guide provides an in-depth technical overview of this intermediate, moving beyond simple data to explain the causality behind its synthesis, the logic of its analytical validation, and its proven utility as a building block in the development of next-generation therapeutics.

Physicochemical and Structural Profile

A thorough understanding of the fundamental properties of an intermediate is paramount for its effective use in process development and synthesis. The key characteristics of this compound are summarized below.

PropertyValueSource
IUPAC Name 6-Bromo-2-methyl-1-(propan-2-yl)-1H-benzimidazole[2]
CAS Number 1038408-36-4[2]
Molecular Formula C₁₁H₁₃BrN₂[2]
Molecular Weight 253.14 g/mol [2]
Appearance Solid[2]
Purity Typically ≥97-98%[2][3]

The N-isopropyl group and C2-methyl group are not merely placeholders; they sterically influence the molecule's conformation and contribute to its solubility in organic solvents commonly used in synthetic chemistry. The bromine atom's position on the benzene ring is key to its utility, providing a reactive site for advanced synthetic transformations.

Synthesis and Process Control: A Strategic Approach

The synthesis of this compound is typically achieved through a multi-step process that demands precise control over reaction conditions to ensure high purity and yield. A common and logical approach involves the formation of the benzimidazole core followed by functionalization.

Plausible Synthetic Pathway

A robust synthesis can be conceptualized in two main stages: N-alkylation and cyclization, followed by bromination, or the cyclization of a pre-brominated diamine. The latter is often preferred for regiochemical control.

Step-by-Step Protocol (Illustrative):

  • Step 1: Reductive Amination. 4-Bromo-2-nitroaniline is reacted with acetone in the presence of a reducing agent (e.g., sodium borohydride) to form N-isopropyl-4-bromo-2-nitroaniline. The choice of a selective reducing agent is critical to avoid the reduction of the nitro group at this stage.

  • Step 2: Reduction of Nitro Group. The resulting nitro compound is then reduced to the corresponding diamine, N¹-isopropyl-4-bromo-benzene-1,2-diamine, using a standard reducing agent like hydrogen gas with a palladium catalyst or tin(II) chloride. This step is monitored closely by Thin Layer Chromatography (TLC) to ensure complete conversion.

  • Step 3: Benzimidazole Ring Formation (Phillips Condensation). The synthesized diamine is condensed with acetic acid (or a derivative like acetic anhydride) under heating. This acid-catalyzed cyclization-dehydration reaction forms the imidazole ring, yielding the target molecule, this compound.

A 4-Bromo-2-nitroaniline B N-isopropyl-4-bromo-2-nitroaniline A->B Acetone, NaBH₄ (Reductive Amination) C N¹-isopropyl-4-bromo- benzene-1,2-diamine B->C H₂, Pd/C or SnCl₂ (Nitro Reduction) D 6-bromo-1-isopropyl-2-methyl- 1H-benzo[d]imidazole C->D Acetic Acid, Heat (Cyclization)

Caption: Illustrative synthetic workflow for the target intermediate.

Process Impurities and Control Strategy

In any pharmaceutical synthesis, identifying and controlling impurities is a critical aspect of quality assurance. The described pathway can potentially generate several process-related impurities.

Impurity TypePotential SourceControl & Mitigation Strategy
Unreacted Starting Materials Incomplete reaction in any step.Monitor reaction completion by HPLC or TLC; optimize reaction time and temperature.
Isomeric Impurities Potential for N-alkylation at the other amino group or alternative cyclization.Control reaction conditions (temperature, catalysts) to favor the desired regioisomer.
Over-brominated Species (Less likely in this route, but possible if brominating the final ring)Stoichiometric control of the brominating agent.
Degradation Products Harsh reaction conditions (e.g., excessive heat).Maintain strict temperature control; use protective atmospheres where necessary.

Analytical Characterization: A Framework for Quality

Ensuring the identity, purity, and quality of this compound is non-negotiable. A multi-pronged analytical approach is employed for comprehensive characterization.

Core Analytical Workflow:

  • High-Performance Liquid Chromatography (HPLC): This is the workhorse technique for purity assessment.[4] A reverse-phase C18 column with a gradient elution (e.g., water/acetonitrile mobile phase) can effectively separate the main compound from process impurities, allowing for accurate quantification.[4]

  • Mass Spectrometry (MS): Used for unambiguous confirmation of molecular weight.[5] Techniques like Electrospray Ionization (ESI) will show the protonated molecular ion [M+H]⁺, confirming the compound's identity. The characteristic isotopic pattern of bromine (two peaks of nearly equal intensity separated by 2 m/z units) provides further structural validation.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for definitive structural elucidation. The spectra provide detailed information on the number and connectivity of protons and carbons, confirming the specific arrangement of the isopropyl, methyl, and bromo-substituents on the benzimidazole core.

cluster_0 Quality Control Workflow Sample Intermediate Batch Sample HPLC HPLC Analysis Sample->HPLC Purity Assay MS Mass Spectrometry Sample->MS Identity Check NMR NMR Spectroscopy Sample->NMR Structure Elucidation Pass Batch Release HPLC->Pass All Specs Met Fail Investigation / Rework HPLC->Fail OOS Result MS->Pass All Specs Met MS->Fail OOS Result NMR->Pass All Specs Met NMR->Fail OOS Result

Caption: Standard analytical quality control workflow for the intermediate.

Application in Advanced Pharmaceutical Synthesis

The strategic value of this compound lies in its role as a versatile building block, particularly for kinase inhibitors and other targeted therapies. The bromine atom at the 6-position is a prime reaction site for palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations. This allows for the efficient and modular introduction of diverse chemical moieties, enabling the rapid generation of compound libraries for drug discovery.

Illustrative Application: Synthesis of a Kinase Inhibitor Scaffold

A common application involves using the intermediate in a Suzuki coupling reaction to introduce a new aryl or heteroaryl group, a core component of many kinase inhibitors which interact with the ATP-binding site of the enzyme.

Step-by-Step Transformation:

  • Suzuki Coupling: this compound is reacted with a boronic acid or boronate ester (e.g., Pyridine-3-boronic acid) in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃).

  • Product Formation: The reaction couples the pyridine ring to the 6-position of the benzimidazole core, displacing the bromine atom and forming a new carbon-carbon bond.

  • Further Functionalization: This new, more complex molecule can then undergo further reactions to yield a final Active Pharmaceutical Ingredient (API).

A 6-bromo-1-isopropyl-2-methyl- 1H-benzo[d]imidazole B Coupled Bi-aryl Intermediate A->B Pyridine-3-boronic acid Pd Catalyst, Base (Suzuki Coupling) C Final API B->C Further Synthetic Steps (e.g., amidation, etc.)

Caption: Synthetic pathway from intermediate to a final API scaffold.

Safety, Handling, and Storage

Adherence to safety protocols is essential when working with any chemical intermediate. While a specific, comprehensive GHS classification for this exact compound is not universally established, data from structurally related benzimidazoles suggest the following precautions.[6][7]

  • Hazard Identification: May cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[6][8]

  • Safe Handling: Use only in a well-ventilated area, such as a chemical fume hood.[6] Avoid breathing dust or fumes.[7] Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[8]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[9] Keep away from incompatible materials such as strong oxidizing agents.[10]

  • First Aid: In case of skin contact, wash immediately with plenty of soap and water.[6] For eye contact, rinse cautiously with water for several minutes.[6] If inhaled, move the person to fresh air.[8] Seek medical attention if irritation persists.

Conclusion

This compound is more than just a chemical; it is a strategically designed tool for modern drug discovery and development. Its synthesis is governed by principles of regiochemical control, its quality is assured by a rigorous analytical framework, and its true power is realized in its application as a versatile scaffold. The bromine handle allows for modular derivatization through robust cross-coupling chemistry, empowering medicinal chemists to build and optimize the complex molecules needed to address challenging disease targets. As the demand for targeted therapies grows, the importance of well-characterized and reliable intermediates like this one will only continue to increase.

References

The Benzimidazole Scaffold: A Technical Guide to its Discovery, Synthesis, and Therapeutic Legacy

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzimidazole nucleus, a bicyclic aromatic system formed by the fusion of benzene and imidazole, stands as one of the most significant "privileged scaffolds" in medicinal chemistry.[1] Its structural resemblance to naturally occurring purines enables it to interact with a vast array of biological targets, leading to a remarkable diversity of pharmacological activities.[1][2] The discovery of a benzimidazole moiety as a crucial component of vitamin B12 was an early and profound indicator of its biological importance.[1][3][4] This guide provides a technical overview of the historical milestones, synthetic evolution, and therapeutic breakthroughs of benzimidazole derivatives, which have given rise to blockbuster drugs for treating conditions ranging from parasitic infections to acid-related gastrointestinal disorders.

Part 1: A Legacy of Discovery - The History of the Benzimidazole Scaffold

The journey of benzimidazole from a laboratory curiosity to a cornerstone of modern medicine is marked by key discoveries that progressively unveiled its therapeutic potential.

Early Synthesis and Biological Recognition

The history of benzimidazole chemistry began in 1872, when Hoebrecker reported the first synthesis of a substituted derivative, 2,5-dimethylbenzimidazole.[1][5] For decades, the scaffold remained primarily of academic interest. The turning point came with the structural elucidation of vitamin B12, which revealed a 5,6-dimethylbenzimidazole unit acting as an axial ligand to the central cobalt atom.[1][6] This discovery was a pivotal moment, firmly establishing the benzimidazole nucleus as a biologically relevant motif and sparking intense interest in its potential to modulate physiological processes.

The Rise of Benzimidazole Therapeutics

This newfound interest catalyzed the exploration of synthetic benzimidazole derivatives as therapeutic agents, leading to two major breakthroughs:

  • Anthelmintic Agents: The first major therapeutic success came with the discovery of thiabendazole, a potent broad-spectrum anthelmintic (anti-parasitic worm) agent. This marked the beginning of the "benzimidazole anthelmintics," a class of drugs that includes blockbuster medications like albendazole and mebendazole. These agents function by binding to the protein tubulin in parasitic worms, inhibiting microtubule polymerization, which is essential for cellular structure and division.[3] Their selective toxicity towards parasitic tubulin over mammalian tubulin is a key aspect of their clinical success.

  • Proton Pump Inhibitors (PPIs): A landmark achievement in pharmaceutical history was the development of benzimidazole-based Proton Pump Inhibitors (PPIs).[7] The search for anti-ulcer agents more effective than H2-receptor antagonists led researchers at the Swedish company AB Hässle to investigate substituted benzimidazoles.[8][9] This research, building upon an earlier scaffold called timoprazole, culminated in the discovery of omeprazole in 1979.[7][10] Launched in 1988, omeprazole was the first PPI, revolutionizing the treatment of acid-related disorders like peptic ulcers and gastroesophageal reflux disease (GERD).[11]

Part 2: The Art of Creation - Synthetic Strategies for Novel Derivatives

The construction of the benzimidazole core is a fundamental task in medicinal chemistry. The choice of synthetic route is critical, influencing yield, purity, and scalability. Most methods involve the condensation of an o-phenylenediamine with a one-carbon electrophile.

Foundational Synthetic Methods

Two classical methods form the bedrock of benzimidazole synthesis:

  • Phillips-Ladenburg Condensation: This is arguably the most traditional method, involving the condensation of an o-phenylenediamine with a carboxylic acid (or its derivative) under strong acidic conditions (e.g., in the presence of concentrated HCl) and high temperatures.[1][12] The reaction proceeds via acylation of one amino group, followed by an intramolecular cyclization and dehydration to form the aromatic benzimidazole ring. While robust, the harsh conditions can limit its use with sensitive substrates.[13]

  • Weidenhagen Reaction: This approach involves the condensation of an o-phenylenediamine with an aldehyde.[12] The reaction first forms a Schiff base intermediate, which must then be oxidized to achieve the final aromatic benzimidazole. A variety of oxidizing agents and catalysts have been developed to facilitate this transformation under milder conditions than the Phillips-Ladenburg reaction.[12][13]

G cluster_0 Weidenhagen Reaction Pathway start o-Phenylenediamine + Aldehyde (R-CHO) intermediate Schiff Base Intermediate (Dihydrobenzimidazole) start->intermediate Condensation (-H₂O) product 2-Substituted Benzimidazole intermediate->product Oxidation (-2H) oxidant Oxidizing Agent (e.g., O₂, H₂O₂) oxidant->intermediate

Caption: General pathway of the Weidenhagen reaction.

Modern Synthetic Approaches

To overcome the limitations of classical methods, a host of modern techniques have been developed, offering milder conditions, higher yields, and greater efficiency.

  • Metal-Catalyzed Synthesis: Various transition metals, including copper, iron, and gold, have been employed to catalyze benzimidazole formation.[3][14][15] These methods often proceed under milder conditions and can tolerate a wider range of functional groups. Supported gold nanoparticles, for instance, have been shown to effectively catalyze the reaction between o-phenylenediamine and aldehydes at ambient temperatures.[16]

  • Microwave-Assisted Synthesis: Applying microwave irradiation to chemical reactions provides rapid and uniform heating, dramatically reducing reaction times from hours to minutes and often improving yields.[12][17] This technique is a powerful tool for accelerating the discovery and optimization process in drug development.

  • Green Chemistry Approaches: There is a growing emphasis on developing environmentally benign synthetic methods. This includes using water as a solvent, employing solvent-free reaction conditions, and utilizing reusable catalysts to minimize waste and hazardous substance use.[18][19]

Comparative Analysis of Synthetic Methods

The choice of synthetic strategy depends on factors like substrate scope, desired scale, and available equipment. The following table provides a comparative summary for the synthesis of 2-arylbenzimidazoles.

MethodCatalyst / ReagentSolventConditionsTypical YieldReference
Classical Phillips 4N HCl-180°C (sealed tube)Good[18]
Weidenhagen (Modern) CAN / H₂O₂Solvent-free50°C92-98%[18]
Gold Nanoparticle Au/TiO₂CHCl₃:MeOH25°CHigh[16]
Microwave-Assisted Ethyl Acetate / WaterWaterMicrowave (765 W)High[17]

Part 3: Case Study - The Architecture of a Blockbuster, Omeprazole

The story of omeprazole exemplifies the journey from a lead compound to a globally recognized medicine, grounded in a deep understanding of its mechanism of action.

From Lead Compound to Potent Inhibitor

The development of omeprazole began with the screening of compounds that could inhibit gastric acid secretion.[9] An early lead, timoprazole, showed anti-secretory activity but lacked potency and stability.[7] Medicinal chemists at Hässle systematically modified the timoprazole scaffold, leading to the synthesis of omeprazole in 1979.[9][10] The key modifications included the strategic placement of methoxy groups on both the benzimidazole and pyridine rings, which optimized the compound's electronic properties and stability.[7]

Mechanism of Action: A Prodrug's Targeted Strike

Omeprazole is a prodrug , meaning it is administered in an inactive form. Its unique mechanism relies on the highly acidic environment it is designed to treat.[11]

  • Absorption and Accumulation: After oral administration, the enteric-coated drug is absorbed in the small intestine and reaches the parietal cells of the stomach lining via the bloodstream. As a weak base, omeprazole freely crosses cell membranes and accumulates in the highly acidic secretory canaliculi of the parietal cells.[9][20]

  • Acid-Catalyzed Activation: In this acidic environment (pH < 4), omeprazole undergoes a proton-catalyzed chemical rearrangement to its active form, a reactive sulfenamide intermediate.[11][13]

  • Irreversible Inhibition: The sulfenamide then forms a stable, covalent disulfide bond with specific cysteine residues on the extracellular domain of the H⁺/K⁺-ATPase enzyme (the proton pump).[11][21]

  • Cessation of Acid Secretion: This covalent modification irreversibly inactivates the pump, blocking the final step in gastric acid secretion.[20] The body must synthesize new enzyme molecules to resume acid production, which is why the pharmacological effect of omeprazole lasts much longer than its presence in the blood.[11]

G cluster_0 Omeprazole Mechanism of Action omeprazole Omeprazole (Prodrug) in Bloodstream canaliculi Secretory Canaliculi (Acidic Environment, pH < 4) omeprazole->canaliculi Accumulates parietal_cell Parietal Cell Membrane activated Active Sulfenamide Intermediate canaliculi->activated Proton-Catalyzed Activation pump H+/K+ ATPase (Proton Pump) activated->pump Binds to Cysteine Residues inhibited_pump Inactivated Pump (Covalent Bond) Acid Secretion Blocked pump->inhibited_pump Irreversible Inhibition h_ion H+ pump->h_ion Pumps H+ lumen Stomach Lumen h_ion->lumen

Caption: Activation and inhibition of the proton pump by omeprazole.

Structure-Activity Relationship (SAR) of PPIs

The efficacy of PPIs is highly dependent on their chemical structure. SAR studies have revealed key insights:

  • Benzimidazole Ring: Substitutions at the 5-position, such as the methoxy group in omeprazole, are crucial for modulating the basicity (pKa) of the benzimidazole nitrogen. This is a delicate balance: the compound must be stable enough at neutral pH but reactive enough in the acidic canaliculi.[22]

  • Pyridine Ring: Substituents on the pyridine ring, like the methoxy and methyl groups in omeprazole, influence the nucleophilicity of the pyridine nitrogen, which is also critical for the acid-catalyzed activation process.[23]

  • Sulfinyl Linker: The sulfoxide (S=O) bridge is the chemical linchpin that is transformed into the reactive sulfenamide. Replacing the thioether precursors of PPIs with the sulfoxide was the key step in creating clinically effective drugs.[23]

Part 4: Practical Bench Guide - Experimental Protocols

This section provides a representative, step-by-step protocol for the synthesis of a 2-arylbenzimidazole derivative, a common structural motif in many biologically active compounds.

Workflow for Synthesis, Purification, and Characterization

G cluster_1 Experimental Workflow setup 1. Reaction Setup (Reactants + Solvent + Catalyst) reaction 2. Reaction (Heating/Stirring) setup->reaction monitoring 3. Monitoring (TLC) reaction->monitoring monitoring->reaction If incomplete workup 4. Work-up (Precipitation/Filtration) monitoring->workup If complete purification 5. Purification (Recrystallization) workup->purification characterization 6. Characterization (NMR, IR, MP, MS) purification->characterization final_product Pure Product characterization->final_product

Caption: A general workflow for benzimidazole synthesis.

Protocol: Synthesis of 2-(4-methoxyphenyl)-1H-benzo[d]imidazole

This protocol describes the synthesis via the oxidative cyclocondensation of o-phenylenediamine and 4-methoxybenzaldehyde, adapted from modern, efficient methodologies.[16][18]

Materials & Reagents
  • o-Phenylenediamine (1.08 g, 10 mmol)

  • 4-Methoxybenzaldehyde (1.36 g, 10 mmol)

  • Ceric Ammonium Nitrate (CAN) (0.55 g, 1 mmol, 0.1 eq)

  • Hydrogen Peroxide (H₂O₂, 30% aqueous solution, 4.5 mL, 40 mmol)

  • Ethanol (for recrystallization)

  • Deionized Water

Procedure
  • Reaction Setup: In a 100 mL round-bottom flask, combine o-phenylenediamine (1.08 g) and 4-methoxybenzaldehyde (1.36 g).

    • Rationale: This solvent-free approach is environmentally friendly and often leads to higher reaction concentrations and rates.[18]

  • Catalyst Addition: Add ceric ammonium nitrate (0.55 g) to the flask.

  • Initiation: Carefully add the 30% hydrogen peroxide solution (4.5 mL) dropwise to the mixture while stirring at room temperature. The reaction is exothermic; addition should be slow to control the temperature.

    • Rationale: H₂O₂ serves as the primary oxidant to convert the dihydrobenzimidazole intermediate to the final aromatic product. CAN acts as an efficient catalyst for this oxidative cyclization.[18]

  • Reaction: After the addition is complete, transfer the flask to a preheated oil bath at 50°C and stir for 30-45 minutes.

  • Monitoring: Monitor the reaction progress using Thin-Layer Chromatography (TLC) until the starting materials are consumed.

  • Work-up: Once the reaction is complete, cool the flask to room temperature. Add 50 mL of cold water to the reaction mixture. A solid precipitate will form.

  • Isolation: Collect the crude product by vacuum filtration. Wash the solid thoroughly with water (3 x 20 mL) to remove any residual catalyst and water-soluble impurities.

  • Purification: Purify the crude solid by recrystallization from hot ethanol. Dissolve the solid in a minimal amount of boiling ethanol and allow it to cool slowly to room temperature, then in an ice bath, to form pure crystals.

    • Rationale: Recrystallization is a powerful purification technique for crystalline solids, leveraging differences in solubility between the desired product and impurities at different temperatures.

  • Drying: Collect the purified crystals by vacuum filtration and dry them in a vacuum oven.

Characterization
  • Yield: Calculate the percentage yield of the final product.

  • Melting Point (MP): Determine the melting point and compare it with the literature value.

  • Spectroscopy: Confirm the structure of the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry (MS).

Part 5: The Future of the Scaffold

The versatility of the benzimidazole scaffold ensures its continued prominence in drug discovery. Current research is actively exploring its potential in numerous other therapeutic areas. The ability to easily modify the core structure allows for the fine-tuning of pharmacological properties. Structure-activity relationship studies are guiding the rational design of new derivatives targeting a wide range of diseases, including:

  • Oncology: Many benzimidazole derivatives have shown potent anticancer activity by targeting various mechanisms, including microtubule disruption, apoptosis induction, and the inhibition of key signaling pathways.[14][24]

  • Antiviral and Antimicrobial Agents: The scaffold is being investigated for activity against a wide range of pathogens, with some derivatives showing promise as inhibitors of viral replication or bacterial growth.[25]

  • Cardiovascular and Metabolic Diseases: Benzimidazoles form the core of drugs like telmisartan (an angiotensin II receptor blocker for hypertension) and are being explored for other targets in cardiovascular and metabolic medicine.[2][3]

The rich history, versatile synthesis, and profound biological activity of benzimidazole derivatives firmly establish this scaffold as a pillar of medicinal chemistry, with a legacy that continues to fuel innovation in the search for novel therapeutics.

References

Methodological & Application

Application Notes & Protocols: Strategic Synthesis of 6-bromo-1-isopropyl-2-methyl-1H-benzo[d]imidazole, a Key Intermediate for Abemaciclib

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of a Benzimidazole Intermediate in Advanced Cancer Therapy

Abemaciclib (marketed as Verzenio) is a potent and selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6), crucial regulators of the cell cycle.[1][2] Its approval for treating hormone receptor (HR)-positive, human epidermal growth factor receptor 2 (HER2)-negative advanced or metastatic breast cancer represents a significant advancement in oncology.[3][4] The efficacy of such a targeted therapy relies on the efficient and scalable synthesis of its core molecular structure.

Central to the synthesis of Abemaciclib is the key intermediate, 6-bromo-1-isopropyl-2-methyl-1H-benzo[d]imidazole . This substituted benzimidazole fragment serves as a vital building block, the synthesis of which must be robust, high-yielding, and reproducible to meet pharmaceutical manufacturing demands. The benzimidazole scaffold itself is a privileged structure in medicinal chemistry, known for a wide range of biological activities.[5][6]

This application note provides a detailed, three-step synthetic protocol for producing this compound. The narrative emphasizes the chemical logic behind each step, providing researchers and drug development professionals with a practical and scientifically grounded guide for its preparation.

Overall Synthetic Strategy

The synthesis is designed as a linear, three-step sequence starting from the commercially available 4-bromo-2-nitroaniline. The strategy is centered on foundational and reliable organic transformations:

  • N-Alkylation: Introduction of the isopropyl group at the N1 position via nucleophilic substitution.

  • Nitro Group Reduction: Conversion of the nitro group to a primary amine to generate the required ortho-phenylenediamine derivative.

  • Benzimidazole Ring Formation: Cyclocondensation of the diamine with acetic acid to construct the target heterocyclic core.

This approach is logical and efficient, building molecular complexity in a controlled manner.

Synthetic_Workflow A 4-Bromo-2-nitroaniline B N-isopropyl-4-bromo- 2-nitroaniline A->B Step 1: N-Isopropylation C 4-Bromo-N1-isopropyl- benzene-1,2-diamine B->C Step 2: Nitro Reduction D 6-bromo-1-isopropyl-2-methyl- 1H-benzo[d]imidazole C->D Step 3: Cyclization

Figure 1: High-level overview of the synthetic workflow.

Part 1: Detailed Synthesis Protocols

Step 1: Synthesis of N-isopropyl-4-bromo-2-nitroaniline

Principle: This step involves the N-alkylation of 4-bromo-2-nitroaniline. The electron-withdrawing nitro group reduces the nucleophilicity of the amine, necessitating the use of a strong base and a polar aprotic solvent to facilitate the SN2 reaction with an isopropylating agent.[7] Potassium carbonate serves as a cost-effective and sufficiently strong base to deprotonate the aniline, while DMF solvates the resulting anion and promotes the substitution reaction.

Materials and Reagents:

  • 4-bromo-2-nitroaniline

  • 2-Bromopropane (or 2-Iodopropane)

  • Potassium Carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-bromo-2-nitroaniline (1.0 eq.).

  • Add anhydrous potassium carbonate (2.0 eq.) and anhydrous DMF to achieve a concentration of approximately 0.2 M.

  • Begin vigorous stirring to create a suspension.

  • Add 2-bromopropane (1.5 eq.) dropwise to the stirring mixture at room temperature.

  • Heat the reaction mixture to 80-90°C and maintain for 12-18 hours.

  • In-Process Control: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate (4:1) eluent system. The reaction is complete when the starting aniline spot has been consumed.

  • Cool the reaction mixture to room temperature and pour it into a separatory funnel containing cold water.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers and wash twice with water, then once with brine to remove residual DMF.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • The resulting crude solid, N-isopropyl-4-bromo-2-nitroaniline[8], can be purified by column chromatography on silica gel or used directly in the next step if purity is deemed sufficient by ¹H NMR.

Step 2: Synthesis of 4-bromo-N¹-isopropylbenzene-1,2-diamine

Principle: The reduction of the nitro group to an amine is a classic and critical transformation to produce the ortho-phenylenediamine necessary for cyclization.[9][10] A heterogeneous catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere is a clean and efficient method, yielding water as the only byproduct. This method is often preferred over metal-acid reductions (like Fe/HCl or SnCl₂) in pharmaceutical synthesis to avoid metal contamination in the final product.

Materials and Reagents:

  • N-isopropyl-4-bromo-2-nitroaniline (from Step 1)

  • Palladium on Carbon (10% Pd/C, 5 mol%)

  • Methanol or Ethanol

  • Hydrogen (H₂) gas balloon or Parr hydrogenator

  • Celite®

Procedure:

  • In a hydrogenation flask, dissolve the crude N-isopropyl-4-bromo-2-nitroaniline (1.0 eq.) in methanol or ethanol.

  • Carefully add 10% Pd/C catalyst (5 mol%) to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Seal the flask, evacuate the atmosphere, and backfill with hydrogen gas. Repeat this cycle three times.

  • Stir the reaction vigorously under a positive pressure of hydrogen (a balloon is sufficient for small scale) at room temperature.

  • In-Process Control: Monitor the reaction by TLC. The product, a diamine, is typically more polar than the starting nitro compound. The disappearance of the starting material indicates completion (usually 4-8 hours).

  • Once complete, carefully purge the flask with nitrogen to remove excess hydrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad thoroughly with methanol.

  • Combine the filtrates and concentrate under reduced pressure.

  • The resulting residue is 4-bromo-N¹-isopropylbenzene-1,2-diamine, which is often a dark oil or solid that is sensitive to air oxidation. It is advisable to proceed to the next step immediately.

Step 3: Synthesis of this compound

Principle: This final step is the construction of the benzimidazole ring via the Phillips condensation reaction.[11][12] Heating the ortho-phenylenediamine from Step 2 in glacial acetic acid serves a dual purpose: acetic acid acts as both the solvent and the one-carbon electrophile that, after condensation and dehydration, forms the 2-methyl substituted imidazole ring.

Materials and Reagents:

  • 4-bromo-N¹-isopropylbenzene-1,2-diamine (from Step 2)

  • Glacial Acetic Acid

  • Sodium Bicarbonate (NaHCO₃), saturated solution

  • Deionized Water

Procedure:

  • Place the crude 4-bromo-N¹-isopropylbenzene-1,2-diamine (1.0 eq.) into a round-bottom flask equipped with a reflux condenser.

  • Add glacial acetic acid (approximately 10-15 volumes relative to the diamine).

  • Heat the mixture to reflux (approximately 110-120°C) and maintain for 2-4 hours.

  • In-Process Control: The reaction can be monitored by TLC or LC-MS to confirm the formation of the benzimidazole product.

  • After completion, cool the reaction mixture to room temperature.

  • Slowly pour the acidic solution into a beaker containing ice water.

  • Carefully neutralize the mixture by adding a saturated solution of sodium bicarbonate until effervescence ceases and the pH is approximately 7-8.

  • A solid precipitate of the product, this compound, will form.

  • Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum.

  • Purification: For pharmaceutical-grade purity, the crude product should be recrystallized from a suitable solvent system, such as an ethanol/water or isopropanol/hexane mixture.

Part 2: Data Summary and Visualization

Quantitative Data Summary
StepStarting MaterialKey ReagentsSolventTemp. (°C)Time (h)Expected Yield (%)
1 4-Bromo-2-nitroaniline2-Bromopropane, K₂CO₃DMF80-9012-1885-95%
2 N-isopropyl-4-bromo-2-nitroanilineH₂, 10% Pd/CMethanol20-254-8>90% (crude)
3 4-bromo-N¹-isopropylbenzene-1,2-diamineGlacial Acetic AcidAcetic Acid110-1202-480-90%

Logical Reaction Pathway

Reaction_Pathway cluster_start Starting Material cluster_intermediate1 Intermediate 1 cluster_intermediate2 Intermediate 2 cluster_product Final Product A 4-Bromo-2-nitroaniline B N-isopropyl-4-bromo- 2-nitroaniline A->B + Isopropyl Group C 4-Bromo-N1-isopropyl- benzene-1,2-diamine B->C NO2 → NH2 D 6-bromo-1-isopropyl-2-methyl- 1H-benzo[d]imidazole C->D Ring Closure + CH3COOH

Figure 2: Logical progression of intermediates to the final product.

Part 3: Scientific Integrity and Validation

Expertise & Causality: The selection of reagents and conditions is based on established principles of organic chemistry. For instance, the use of a palladium catalyst in Step 2 is a strategic choice to ensure a clean reduction with a simple work-up, a critical consideration in process chemistry to minimize downstream purification challenges.[13] Similarly, the Phillips condensation in Step 3 is a time-tested, high-yielding method for synthesizing 2-alkyl-benzimidazoles.[5][12]

Trustworthiness through Self-Validation: Each protocol is a self-validating system through the inclusion of mandatory in-process controls (IPCs). Monitoring reactions by TLC or LC-MS at each stage is crucial. This ensures that a reaction is driven to completion before proceeding, preventing the carry-over of unreacted starting materials which could complicate subsequent steps and the final purification. The expected physical state and color of the intermediates and final product also serve as a qualitative check on the reaction's progress and purity.

Authoritative Grounding: The synthetic transformations described herein are well-documented in the chemical literature. The formation of a benzimidazole ring from an o-phenylenediamine and a one-carbon source like an acid or aldehyde is a fundamental method discussed extensively in reviews on heterocyclic synthesis.[6][11] The specific application of this chemistry to create intermediates for kinase inhibitors like Abemaciclib is also noted in synthetic chemistry literature and patents.[1][2]

References

Application Note & Protocol: A Strategic Approach to the Synthesis of 6-bromo-1-isopropyl-2-methyl-1H-benzo[d]imidazole

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of 6-bromo-1-isopropyl-2-methyl-1H-benzo[d]imidazole, a key heterocyclic scaffold with significant potential in medicinal chemistry and materials science. The benzimidazole core is a privileged structure found in numerous pharmacologically active agents.[1][2] This guide details a robust and logical two-step synthetic strategy, starting from commercially available precursors. We will elucidate the causality behind experimental choices, provide step-by-step protocols, and offer insights into reaction monitoring and product purification. The methodology is designed to be reproducible and scalable for research and development applications.

Introduction: The Significance of Substituted Benzimidazoles

The benzimidazole ring system, formed by the fusion of benzene and imidazole rings, is a cornerstone of modern medicinal chemistry. Its structural similarity to naturally occurring purines allows it to interact with a wide range of biological targets, leading to diverse therapeutic applications, including antimicrobial, anticancer, and antiviral activities.[2][3] The specific substitution pattern on the benzimidazole core is critical for fine-tuning its physicochemical properties and biological efficacy.[4] The target molecule, this compound, incorporates several key features: the 2-methyl group, the N-isopropyl group which enhances lipophilicity, and a bromine atom at the 6-position that serves as a crucial handle for further functionalization via cross-coupling reactions.[5][6]

Retrosynthetic Analysis and Strategic Approach

A logical and efficient synthesis of the target compound is achieved through a two-step sequence starting from 4-bromo-1,2-phenylenediamine. This strategy allows for the unambiguous construction of the desired isomer.

  • Step 1: Phillips-Ladenburg Benzimidazole Synthesis. The core 6-bromo-2-methyl-1H-benzo[d]imidazole scaffold is first constructed via the acid-catalyzed condensation of 4-bromo-1,2-phenylenediamine with acetic acid. This is a classic and reliable method for forming 2-alkyl-benzimidazoles.[7][8]

  • Step 2: N-Alkylation. The secondary amine on the imidazole ring of the intermediate is then alkylated using an isopropyl halide (e.g., 2-bromopropane) under basic conditions to yield the final product. This is a standard procedure for the N-functionalization of benzimidazoles.[9][10]

The overall synthetic workflow is depicted below.

G cluster_0 Step 1: Benzimidazole Core Formation cluster_1 Step 2: N-Alkylation A 4-Bromo-1,2-phenylenediamine C 6-bromo-2-methyl-1H-benzo[d]imidazole A->C Reflux (100-110°C) (Phillips-Ladenburg Condensation) B Glacial Acetic Acid B->C Reflux (100-110°C) (Phillips-Ladenburg Condensation) D 2-Bromopropane F This compound C->F Heat (e.g., 70-80°C) Solvent (e.g., DMF, Ethanol) D->F Heat (e.g., 70-80°C) Solvent (e.g., DMF, Ethanol) E Base (e.g., KOH, NaOH) E->F Heat (e.g., 70-80°C) Solvent (e.g., DMF, Ethanol)

Figure 1: Two-step synthetic workflow for the target compound.

Experimental Protocols

Part 1: Synthesis of 6-bromo-2-methyl-1H-benzo[d]imidazole (Intermediate)

Principle: This reaction proceeds via the Phillips-Ladenburg synthesis, a condensation reaction between an o-phenylenediamine and a carboxylic acid.[7] The reaction is typically heated in the carboxylic acid, which serves as both a reactant and the solvent. An initial acylation of one amino group is followed by an intramolecular cyclization and dehydration to form the imidazole ring.

Materials:

  • 4-bromo-1,2-phenylenediamine

  • Glacial Acetic Acid (99%+)

  • 10% Sodium Hydroxide (NaOH) solution

  • Deionized Water

  • Round-bottom flask (250 mL)

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Buchner funnel and filter paper

Protocol:

  • Reaction Setup: To a 250 mL round-bottom flask, add 4-bromo-1,2-phenylenediamine (1.0 eq.) and glacial acetic acid (approx. 10 volumes). For example, use 10.0 g of the diamine and 100 mL of acetic acid.

  • Heating and Reflux: Equip the flask with a reflux condenser and place it in a heating mantle on a magnetic stirrer. Heat the mixture to reflux (approximately 100-110°C) with continuous stirring.[6][8]

  • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., eluent: 7:3 Hexane/Ethyl Acetate). The reaction is typically complete within 2-4 hours.

  • Work-up and Isolation: Once the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the reaction mixture into a beaker containing 300-400 mL of ice-cold water with stirring.

  • Neutralization: Slowly add 10% aqueous NaOH solution to the acidic mixture with constant stirring until the solution is neutral to slightly alkaline (pH 7-8). This will precipitate the crude product.

  • Filtration: Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the solid thoroughly with cold deionized water to remove any residual salts.

  • Drying: Dry the crude product under vacuum. The product can be further purified by recrystallization from an ethanol/water mixture if necessary.

Part 2: Synthesis of this compound (Final Product)

Principle: The N-H proton of the benzimidazole intermediate is acidic and can be removed by a suitable base to form a nucleophilic benzimidazolide anion. This anion then attacks the electrophilic carbon of 2-bromopropane in an SN2 reaction to form the N-alkylated product.[9] Using a polar aprotic solvent like DMF or ethanol facilitates this type of reaction.

Materials:

  • 6-bromo-2-methyl-1H-benzo[d]imidazole (from Part 1)

  • 2-Bromopropane (Isopropyl bromide)

  • Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH), powdered

  • Dimethylformamide (DMF) or Ethanol

  • Phase-transfer catalyst (optional, e.g., Tetrabutylammonium bromide)[9]

  • Round-bottom flask

  • Heating mantle with temperature control

  • Magnetic stirrer and stir bar

Protocol:

  • Reaction Setup: In a dry round-bottom flask, dissolve the 6-bromo-2-methyl-1H-benzo[d]imidazole (1.0 eq.) in a suitable solvent like DMF or ethanol.

  • Addition of Base: Add powdered KOH or NaOH (1.2-1.5 eq.) to the solution with stirring. If desired, a catalytic amount of a phase-transfer catalyst can be added.

  • Addition of Alkylating Agent: Add 2-bromopropane (1.2-1.5 eq.) to the mixture.

  • Heating: Heat the reaction mixture to 70-80°C and stir for 4-8 hours.[9]

  • Reaction Monitoring: Monitor the disappearance of the starting material by TLC.

  • Work-up: After cooling to room temperature, pour the reaction mixture into a large volume of cold water to precipitate the crude product.

  • Isolation and Purification: Collect the solid by vacuum filtration and wash with water. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield the pure this compound.

Data Summary and Expected Results

The following table summarizes the key quantitative parameters for the synthesis.

ParameterStep 1: Benzimidazole FormationStep 2: N-Alkylation
Key Reactant 4-bromo-1,2-phenylenediamine6-bromo-2-methyl-1H-benzo[d]imidazole
Molecular Weight 187.04 g/mol 211.06 g/mol
Reagent 1 Glacial Acetic Acid (excess)2-Bromopropane (1.2-1.5 eq.)
Reagent 2 -KOH or NaOH (1.2-1.5 eq.)
Solvent Glacial Acetic AcidDMF or Ethanol
Temperature 100-110 °C70-80 °C
Typical Reaction Time 2-4 hours4-8 hours
Expected Product 6-bromo-2-methyl-1H-benzo[d]imidazoleThis compound
Expected Yield 80-90%70-85%

Conclusion

This application note details a reliable and well-precedented two-step synthesis for this compound. The strategy relies on the classic Phillips-Ladenburg condensation followed by a standard N-alkylation protocol. By carefully controlling the reaction conditions and implementing the described work-up and purification procedures, researchers can obtain the target compound in high purity and good yield, providing a valuable building block for drug discovery and materials science applications.

References

Application Note and Protocol for the Purification of 6-bromo-1-isopropyl-2-methyl-1H-benzo[d]imidazole by Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive application note provides a detailed protocol for the purification of 6-bromo-1-isopropyl-2-methyl-1H-benzo[d]imidazole, a key heterocyclic scaffold in medicinal chemistry and drug development.[1] The synthesis of such benzimidazole derivatives often yields a crude mixture containing unreacted starting materials, isomers, and over-halogenated by-products.[2] Effective purification is therefore paramount to ensure the integrity of subsequent biological assays and development studies. This guide outlines a robust column chromatography procedure using silica gel, supported by thin-layer chromatography (TLC) for reaction monitoring and fraction analysis. The principles and experimental choices are explained to provide researchers with a self-validating and adaptable protocol.

Introduction: The Significance of Purifying Benzimidazole Derivatives

Column chromatography is a fundamental and widely adopted technique for the purification of organic compounds.[4] The principle lies in the differential partitioning of the components of a mixture between a stationary phase and a mobile phase. For benzimidazole derivatives, silica gel is the most common stationary phase due to its polar nature, which allows for effective separation based on compound polarity.[4][5] This document provides a detailed methodology for the purification of the title compound, grounded in established chromatographic principles.

Physicochemical Properties and Chromatographic Behavior

Understanding the physicochemical properties of this compound is crucial for developing an effective purification strategy. While specific experimental data for this exact molecule is not extensively published, we can infer its properties from its structure and data on analogous compounds.

PropertyPredicted/Inferred Value/CharacteristicRationale and Implication for Chromatography
Molecular Formula C₁₁H₁₃BrN₂The presence of nitrogen and bromine atoms contributes to the compound's polarity.
Molecular Weight 253.14 g/mol [6]A moderate molecular weight, suitable for standard chromatographic techniques.
Polarity Moderately PolarThe benzimidazole core is polar, while the isopropyl and methyl groups add lipophilic character. The bromine atom also influences polarity. This moderate polarity suggests good separation potential on silica gel with a mobile phase of intermediate polarity.
Solubility Soluble in Dichloromethane, Ethyl Acetate, Methanol; Insoluble in Water.[7]Good solubility in common organic solvents is essential for sample loading onto the silica gel column. Insoluble in non-polar solvents like hexane.

Pre-Purification: Thin-Layer Chromatography (TLC) Analysis

Before proceeding to column chromatography, it is imperative to develop a suitable solvent system using Thin-Layer Chromatography (TLC). TLC is a rapid and inexpensive technique used to monitor reaction progress and determine the optimal mobile phase for separation.[8]

Materials for TLC
  • TLC plates (silica gel 60 F₂₅₄)

  • Developing chamber

  • Spotting capillaries

  • UV lamp (254 nm)

  • Iodine chamber (optional, for visualization)

  • Various solvents (e.g., hexane, ethyl acetate, dichloromethane, methanol)

Protocol for TLC Method Development
  • Sample Preparation: Dissolve a small amount of the crude reaction mixture in a suitable solvent like dichloromethane or ethyl acetate.

  • Spotting: Using a capillary, spot the dissolved crude mixture onto the baseline of a TLC plate.

  • Developing the Chromatogram: Place the TLC plate in a developing chamber containing a pre-equilibrated solvent system. Common starting solvent systems for benzimidazoles include mixtures of a non-polar solvent (like hexane or petroleum ether) and a more polar solvent (like ethyl acetate).[1][5]

  • Optimization: The goal is to find a solvent system where the desired product has a Retention Factor (Rf) of approximately 0.2-0.4, and there is clear separation from impurities.[9] Adjust the ratio of the solvents to achieve the desired separation. For example, if the spots are too high on the plate (high Rf), decrease the polarity of the mobile phase (increase the proportion of hexane). If the spots remain at the baseline (low Rf), increase the polarity (increase the proportion of ethyl acetate).

Example Solvent Systems to Test Rationale
20% Ethyl Acetate in HexaneStart with a less polar mobile phase.
30% Ethyl Acetate in HexaneIncrease polarity to move compounds up the plate.
50% Ethyl Acetate in HexaneA good mid-range polarity to try.
10% Methanol in DichloromethaneAn alternative polar solvent system.
  • Visualization: After development, dry the TLC plate and visualize the spots under a UV lamp. The benzimidazole ring is UV active.[5] Alternatively, place the plate in an iodine chamber. Circle the spots and calculate the Rf values.

    Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

Column Chromatography Protocol

This protocol is designed for the purification of approximately 1-2 grams of crude this compound. The scale can be adjusted as needed.

Materials
  • Glass chromatography column (diameter and length appropriate for the amount of crude product)

  • Silica gel (60-120 mesh or 230-400 mesh for flash chromatography)

  • Cotton or glass wool

  • Sand (acid-washed)

  • Eluent (optimized solvent system from TLC analysis)

  • Crude this compound

  • Collection tubes or flasks

  • Rotary evaporator

Workflow Diagram

G cluster_prep Preparation cluster_chrom Chromatography cluster_analysis Analysis & Recovery tlc TLC Method Development column_prep Column Packing tlc->column_prep Determines Eluent sample_prep Sample Adsorption (Dry Loading) column_prep->sample_prep elution Elution with Optimized Solvent System sample_prep->elution fraction_collection Fraction Collection elution->fraction_collection fraction_analysis TLC Analysis of Fractions fraction_collection->fraction_analysis pooling Pooling of Pure Fractions fraction_analysis->pooling Identify Pure Fractions evaporation Solvent Evaporation pooling->evaporation product Pure Product evaporation->product

Caption: Workflow for the purification of this compound.

Step-by-Step Procedure
  • Column Preparation (Wet Packing):

    • Place a small plug of cotton or glass wool at the bottom of the column.[4]

    • Add a thin layer of sand (approximately 0.5 cm).

    • Prepare a slurry of silica gel in the least polar eluent (e.g., hexane or the initial solvent mixture for gradient elution).[9]

    • Pour the slurry into the column. Gently tap the column to ensure even packing and remove any air bubbles.

    • Allow the silica to settle, and then drain the excess solvent until the solvent level is just above the top of the silica bed.

    • Add another thin layer of sand on top of the silica bed to prevent disturbance during sample loading.

  • Sample Loading (Dry Loading Recommended):

    • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane).

    • Add a small amount of silica gel to this solution and evaporate the solvent using a rotary evaporator to obtain a dry, free-flowing powder of the crude product adsorbed onto the silica.[9]

    • Carefully add the silica-adsorbed sample to the top of the prepared column.[9] This technique generally provides better separation than wet loading for moderately polar compounds.

  • Elution and Fraction Collection:

    • Carefully add the optimized mobile phase (eluent) to the top of the column.[4]

    • Begin collecting fractions in test tubes or flasks as the eluent flows through the column.[4]

    • It is recommended to start with a less polar solvent system and gradually increase the polarity (gradient elution) if TLC shows impurities that are close in Rf to the product. For example, start with 20% ethyl acetate in hexane and gradually increase the concentration of ethyl acetate to 30%, 40%, etc.

  • Monitoring the Separation:

    • Analyze the collected fractions by TLC to determine which ones contain the pure product.[5] Spot every few fractions on a TLC plate, alongside a spot of the crude mixture for reference.

  • Product Recovery:

    • Combine the fractions that contain the pure product.[4]

    • Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.[4]

    • Determine the yield and characterize the final product using appropriate analytical techniques (e.g., NMR, Mass Spectrometry, Melting Point).

Troubleshooting

ProblemPossible CauseSuggested Solution
Low Recovery The compound is too soluble in the eluent.If the product elutes too quickly, switch to a less polar solvent system. Ensure fractions are not oversized, leading to the loss of the product in mixed fractions.
Poor Separation Inappropriate solvent system.Re-optimize the eluent system using TLC to achieve a greater difference in Rf values between the product and impurities.[9] A slower flow rate or using a finer mesh silica gel can also improve resolution.
Product Fails to Elute The eluent is not polar enough.Gradually increase the polarity of the mobile phase. For benzimidazoles, a small percentage of methanol can be added to the eluent (e.g., 1-5% methanol in dichloromethane) to elute more polar compounds.
Cracks in the Silica Bed Improper packing or running the column dry.Ensure the column is packed evenly without air bubbles. Never let the solvent level drop below the top of the silica bed.

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[10]

  • Handle organic solvents with care as they are flammable and can be harmful if inhaled or absorbed through the skin.

  • This compound and its analogs may cause skin and eye irritation.[10] Avoid direct contact.

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the purification of this compound using column chromatography. By following the detailed steps for TLC analysis, column preparation, and elution, researchers can effectively isolate the target compound from synthetic impurities. The principles and troubleshooting guide included herein are designed to empower scientists to adapt this protocol to similar benzimidazole derivatives, ensuring the high purity required for drug discovery and development applications.

References

Application Notes and Protocols for the Analysis of 6-bromo-1-isopropyl-2-methyl-1H-benzo[d]imidazole by HPLC and GC-MS

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the qualitative and quantitative analysis of 6-bromo-1-isopropyl-2-methyl-1H-benzo[d]imidazole, a key intermediate in pharmaceutical synthesis. Detailed, step-by-step protocols for High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are presented. The methodologies are designed to be robust, accurate, and precise, adhering to the principles outlined in the International Council for Harmonisation (ICH) guidelines.[1][2][3] This guide is intended for researchers, scientists, and drug development professionals requiring validated analytical methods for this compound.

Introduction

This compound is a substituted benzimidazole. The benzimidazole ring system, a fusion of benzene and imidazole, is a significant pharmacophore in medicinal chemistry, forming the core structure of various therapeutic agents.[4][5][6][7] Given its role as a pharmaceutical intermediate, stringent analytical control is necessary to ensure the quality, purity, and consistency of the final active pharmaceutical ingredient (API).[8]

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful analytical techniques widely employed in the pharmaceutical industry for the separation, identification, and quantification of drug substances and their impurities.[9][10][11] HPLC is particularly suited for non-volatile and thermally labile compounds, while GC-MS offers high sensitivity and specificity for volatile and semi-volatile analytes.[9][11]

This application note details validated HPLC and GC-MS methods for the analysis of this compound, providing the scientific rationale behind the selection of critical method parameters.

Physicochemical Properties of the Analyte

A thorough understanding of the analyte's physicochemical properties is fundamental to developing a robust analytical method.[12][13]

PropertyValue/InformationSignificance for Method Development
Chemical Structure This compoundThe presence of the benzimidazole core, bromine, isopropyl, and methyl groups influences polarity, volatility, and UV absorbance.
Molecular Formula C11H13BrN2---
Molecular Weight 253.14 g/mol ---
Solubility Generally soluble in polar organic solvents like methanol, acetonitrile, and DMSO.[13][14][15]Guides the selection of appropriate solvents for sample preparation and mobile phase composition in HPLC.
UV Absorbance The benzimidazole ring system exhibits strong UV absorbance.[5]Enables sensitive detection using a UV detector in HPLC. A wavelength scan is recommended to determine the λmax for optimal sensitivity.
Volatility Expected to have limited volatility due to the benzimidazole structure and molecular weight.Suggests that derivatization may be necessary for GC analysis to improve volatility and thermal stability.
Thermal Stability Benzimidazoles are generally stable, but the specific stability of this derivative should be considered.[5]Important for setting appropriate injector and oven temperatures in GC to prevent degradation.

High-Performance Liquid Chromatography (HPLC) Method

HPLC is the primary recommended technique for the purity and assay determination of this compound due to its non-destructive nature and suitability for a wide range of pharmaceutical compounds.[9][10][12]

Rationale for Method Development

The developed reversed-phase HPLC (RP-HPLC) method is based on the following considerations:

  • Stationary Phase: A C18 column is chosen for its versatility and hydrophobicity, which is well-suited for retaining the moderately nonpolar benzimidazole derivative.

  • Mobile Phase: A gradient elution with acetonitrile and water is employed to ensure adequate separation of the main peak from potential impurities with varying polarities. The addition of a small amount of acid (e.g., phosphoric acid) to the mobile phase helps to suppress the ionization of the basic nitrogen atoms in the imidazole ring, leading to improved peak shape and reproducibility.[16][17][18]

  • Detector: A UV detector is selected due to the strong chromophore of the benzimidazole nucleus. Detection at the λmax will provide the highest sensitivity.[19]

Experimental Workflow: HPLC Analysis

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC System cluster_data Data Analysis Standard_Prep Prepare Standard Solution (e.g., 0.1 mg/mL in Methanol) Injection Inject Standard/Sample (e.g., 10 µL) Standard_Prep->Injection Sample_Prep Prepare Sample Solution (e.g., 0.1 mg/mL in Methanol) Sample_Prep->Injection Mobile_Phase_Prep Prepare Mobile Phases (A: Water + 0.1% H3PO4, B: Acetonitrile) HPLC_System Equilibrate HPLC System with Initial Mobile Phase Conditions Mobile_Phase_Prep->HPLC_System HPLC_System->Injection Separation Chromatographic Separation on C18 Column with Gradient Elution Injection->Separation Detection UV Detection at λmax Separation->Detection Data_Acquisition Acquire Chromatogram Detection->Data_Acquisition Peak_Integration Integrate Peaks Data_Acquisition->Peak_Integration Quantification Calculate Assay and Purity Peak_Integration->Quantification

Caption: HPLC analysis workflow for this compound.

Detailed HPLC Protocol

Instrumentation and Columns:

  • HPLC system with a gradient pump, autosampler, column oven, and UV-Vis detector.

  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

Reagents and Materials:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid (85%)

  • Methanol (HPLC grade)

  • Reference standard of this compound (purity ≥ 99.5%)

  • Sample of this compound for analysis

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: Add 1.0 mL of 85% phosphoric acid to 1 L of HPLC grade water and mix well.

    • Mobile Phase B: Acetonitrile.

    • Degas both mobile phases before use.

  • Standard Solution Preparation (0.1 mg/mL):

    • Accurately weigh approximately 10 mg of the reference standard into a 100 mL volumetric flask.

    • Dissolve and dilute to volume with methanol.

  • Sample Solution Preparation (0.1 mg/mL):

    • Accurately weigh approximately 10 mg of the sample into a 100 mL volumetric flask.

    • Dissolve and dilute to volume with methanol.

  • Chromatographic Conditions:

ParameterCondition
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
UV Detection λmax (e.g., 254 nm or 288 nm, to be determined)[16]
Gradient Program Time (min)
0
15
20
21
25
  • System Suitability:

    • Inject the standard solution five times.

    • The relative standard deviation (RSD) for the peak area should be ≤ 2.0%.

    • The tailing factor should be ≤ 2.0.

    • The theoretical plates should be ≥ 2000.

  • Analysis:

    • Inject the standard solution, followed by the sample solution.

    • Identify the peak for this compound by comparing the retention time with that of the standard.

    • Calculate the assay and purity based on the peak areas.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS is a powerful technique for the identification of volatile and semi-volatile impurities and can also be used for quantitative analysis.[11] Due to the likely low volatility of the target compound, this protocol assumes a derivatization step may be beneficial, though direct analysis should be attempted first.

Rationale for Method Development
  • Injection Mode: Split injection is used to prevent column overloading and ensure sharp peaks.

  • Column: A non-polar or mid-polar capillary column (e.g., DB-5ms or HP-5ms) is suitable for separating a broad range of compounds.

  • Oven Temperature Program: A temperature gradient is necessary to elute compounds with a range of boiling points.

  • Mass Spectrometry: Electron Ionization (EI) is a standard ionization technique that produces reproducible mass spectra for library matching. Full scan mode is used for qualitative analysis and impurity identification, while Selected Ion Monitoring (SIM) can be used for higher sensitivity quantitative analysis.

Experimental Workflow: GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS System cluster_data Data Analysis Sample_Dissolution Dissolve Sample (e.g., in Dichloromethane) Injection Inject Sample (e.g., 1 µL) Sample_Dissolution->Injection Separation Separation on Capillary Column with Temperature Program Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Mass_Analysis Mass Analysis (Full Scan or SIM) Ionization->Mass_Analysis Data_Acquisition Acquire Total Ion Chromatogram (TIC) and Mass Spectra Mass_Analysis->Data_Acquisition Peak_Identification Identify Peaks by Mass Spectrum and Library Matching Data_Acquisition->Peak_Identification Quantification Quantify using Internal Standard or External Standard Method Peak_Identification->Quantification

Caption: GC-MS analysis workflow for this compound.

Detailed GC-MS Protocol

Instrumentation and Columns:

  • GC-MS system with a split/splitless injector, capillary column, and mass selective detector.

  • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

Reagents and Materials:

  • Dichloromethane (GC grade)

  • Helium (carrier gas, 99.999% purity)

  • Reference standard of this compound

  • Sample of this compound for analysis

Procedure:

  • Sample Preparation (1 mg/mL):

    • Accurately weigh approximately 1 mg of the sample into a 1 mL GC vial.

    • Add 1 mL of dichloromethane and vortex to dissolve.

  • GC-MS Conditions:

ParameterCondition
Injector Temperature 280 °C
Injection Volume 1 µL
Split Ratio 20:1
Carrier Gas Helium
Flow Rate 1.0 mL/min (constant flow)
Oven Program Initial Temp: 100 °C, hold for 2 min
Ramp: 15 °C/min to 300 °C
Final Hold: Hold at 300 °C for 10 min
Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Scan Range 40 - 450 amu
  • Analysis:

    • Inject the sample solution.

    • Acquire the total ion chromatogram (TIC).

    • Examine the mass spectrum of the main peak and any impurity peaks.

    • Compare the obtained mass spectrum with a library (e.g., NIST) for identification. The expected molecular ion peak would be at m/z 252 and 254 due to the bromine isotopes.

Method Validation

Both the HPLC and GC-MS methods should be validated in accordance with ICH Q2(R1) guidelines to ensure they are suitable for their intended purpose.[1][2][20][3] The validation should include the following parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[21] This can be demonstrated by the absence of interfering peaks at the retention time of the analyte in a blank and placebo sample.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[21][22][23] This is typically evaluated over a range of 80-120% of the nominal concentration. The correlation coefficient (r²) should be ≥ 0.999.[23]

  • Accuracy: The closeness of the test results obtained by the method to the true value.[21][22][23] This is often assessed by recovery studies of spiked samples, with acceptance criteria typically between 98-102%.[23]

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[21][22][23] This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst precision). The RSD should typically be ≤ 2%.[23]

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.[22]

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[23]

Conclusion

The HPLC and GC-MS methods detailed in this application note provide robust and reliable approaches for the analysis of this compound. The HPLC method is recommended for routine purity and assay testing, while the GC-MS method is valuable for impurity identification and the analysis of volatile components. Proper method validation according to ICH guidelines is essential before implementation in a regulated environment.

References

Application Notes & Protocols: Strategic Use of 6-bromo-1-isopropyl-2-methyl-1H-benzo[d]imidazole in the Synthesis of Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Benzimidazole Scaffold as a Cornerstone in Kinase Inhibitor Design

The benzimidazole core is recognized as a "privileged scaffold" in medicinal chemistry, forming the structural foundation of numerous therapeutic agents due to its versatile biological activities.[1][2] Its unique heterocyclic structure allows it to mimic purine bases, enabling it to effectively interact with the ATP-binding sites of a vast number of protein kinases.[3] This makes it an exceptionally valuable framework for the development of targeted cancer therapies and treatments for inflammatory diseases.[3][4]

Within this class of compounds, 6-bromo-1-isopropyl-2-methyl-1H-benzo[d]imidazole emerges as a highly strategic starting material for constructing sophisticated kinase inhibitors. Its design incorporates several key features that are advantageous for drug development:

  • The Benzimidazole Core : Provides the fundamental structure for binding to the kinase hinge region, a common mechanism for ATP-competitive inhibitors.[2][5]

  • The 6-Bromo Substituent : This bromine atom is not merely a placeholder; it is a versatile synthetic "handle." It readily participates in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, allowing for the controlled introduction of a wide array of aryl and heteroaryl groups.[2][6] This is the primary method for generating chemical diversity and fine-tuning the inhibitor's potency and selectivity.

  • The 1-Isopropyl and 2-Methyl Groups : These alkyl substituents are crucial for modulating the molecule's physicochemical properties. The isopropyl group, in particular, enhances lipophilicity, which can improve cell membrane permeability and overall pharmacokinetic behavior. The methyl group can contribute to metabolic stability and optimize binding interactions within the target protein's active site.[2]

This guide provides a comprehensive overview of the application of this key intermediate, detailing a robust protocol for its use in a Suzuki-Miyaura coupling reaction to synthesize a novel kinase inhibitor scaffold and a subsequent protocol for evaluating its biological activity.

Physicochemical Profile and Handling

A clear understanding of the starting material's properties is fundamental to successful synthesis.

PropertyValueReference(s)
CAS Number 1038408-36-4[7]
Molecular Formula C₁₁H₁₃BrN₂[7][8]
Molecular Weight 253.14 g/mol [7][8]
Appearance Solid[7]
Purity Typically ≥97%[8]
Solubility Soluble in organic solvents like DMSO, Dioxane[9]

Senior Application Scientist's Note: While this compound is stable, it should be stored in a cool, dry place away from light to prevent potential degradation. As with all halogenated aromatic compounds, appropriate personal protective equipment (PPE) should be used during handling.

Synthetic Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful and indispensable tool for forming C-C bonds in modern drug discovery.[10] It offers high functional group tolerance and generally proceeds under mild conditions, making it ideal for complex molecule synthesis.[10][11] This protocol details the coupling of this compound with an arylboronic acid to generate a core scaffold for a Spleen Tyrosine Kinase (Syk) inhibitor.

Principle of the Reaction

The reaction proceeds via a catalytic cycle involving a palladium complex. The key steps are:

  • Oxidative Addition : The palladium(0) catalyst inserts into the carbon-bromine bond of the benzimidazole.

  • Transmetalation : The organic group from the activated boronic acid is transferred to the palladium center, displacing the halide.

  • Reductive Elimination : The two organic partners are expelled from the palladium complex as the final coupled product, regenerating the palladium(0) catalyst.[10][11]

Materials and Reagents
  • This compound (1.0 eq)

  • Arylboronic Acid or Ester (e.g., 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline) (1.2 - 1.5 eq)

  • Palladium(II) Acetate (Pd(OAc)₂) (2-5 mol%)

  • SPhos (buchwald ligand) (4-10 mol%)

  • Potassium Phosphate (K₃PO₄), tribasic (2.0 - 3.0 eq)

  • 1,4-Dioxane, anhydrous

  • Water, degassed

  • Argon or Nitrogen gas (inert atmosphere)

  • Standard glassware for organic synthesis (flame-dried)

Senior Application Scientist's Note on Reagent Selection: The choice of catalyst, ligand, and base is critical. Benzimidazoles are nitrogen-rich heterocycles that can act as ligands themselves and potentially poison the palladium catalyst.[10] The use of electron-rich, bulky phosphine ligands like SPhos is often required to promote the desired catalytic cycle and prevent catalyst inhibition. A strong base like K₃PO₄ is necessary to activate the boronic acid for the transmetalation step.[10][11]

Step-by-Step Methodology
  • Reaction Setup : To a flame-dried round-bottom flask equipped with a magnetic stir bar and condenser, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium phosphate (2.0 mmol).

  • Inert Atmosphere : Seal the flask with a septum and evacuate and backfill with argon or nitrogen gas three times to ensure an inert atmosphere.

  • Catalyst Addition : In a separate vial, weigh the palladium catalyst (e.g., Pd(OAc)₂) and the ligand (e.g., SPhos) and add them to the main reaction flask under a positive flow of inert gas.

  • Solvent Addition : Add anhydrous 1,4-dioxane (e.g., 4 mL) and degassed water (e.g., 1 mL) to the flask via syringe.

  • Degassing : Bubble argon or nitrogen gas through the stirred reaction mixture for 15-20 minutes to thoroughly remove any dissolved oxygen.

  • Reaction : Heat the mixture to the target temperature (typically 80-100 °C) and stir vigorously. Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[12]

  • Work-up : Once the reaction is complete (typically 4-12 hours), cool the mixture to room temperature. Quench the reaction by adding water (20 mL).

  • Extraction : Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL).[10]

  • Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to yield the pure product.[12]

  • Characterization : Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).[12]

Visualization of the Synthetic Workflow

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction & Work-up cluster_analysis Analysis Reactants Combine Reactants: - Benzimidazole - Boronic Acid - Base (K₃PO₄) Catalyst Add Catalyst System: - Pd(OAc)₂ - SPhos Ligand Reactants->Catalyst Solvent Add Solvents: (Dioxane/H₂O) Catalyst->Solvent Degas Degas Mixture (Argon Purge) Solvent->Degas Heat Heat to 80-100 °C Monitor by LC-MS Degas->Heat Workup Quench & Extract (H₂O / Ethyl Acetate) Heat->Workup Purify Purify (Column Chromatography) Workup->Purify Analysis Characterize Product (NMR, HRMS) Purify->Analysis

Caption: General workflow for the Suzuki-Miyaura coupling reaction.

Mechanism of Action and Biological Evaluation

Targeting Spleen Tyrosine Kinase (Syk)

The synthesized benzimidazole derivative is designed as a potential inhibitor of Spleen Tyrosine Kinase (Syk). Syk is a non-receptor tyrosine kinase that plays a critical role in the signal transduction of the B-cell receptor (BCR).[13] In B-cell malignancies such as Chronic Lymphocytic Leukemia (CLL) and Non-Hodgkin Lymphoma (NHL), the BCR signaling pathway is often constitutively active, driving cell proliferation and survival.[13][14] By inhibiting Syk, we can block this signaling cascade, leading to apoptosis (programmed cell death) in malignant B-cells.[14] Many benzimidazole-based compounds function as ATP-competitive inhibitors, occupying the ATP-binding pocket of the kinase and preventing the phosphorylation of downstream substrates.[5]

Visualization of the Syk Signaling Pathway

Syk_Pathway BCR B-Cell Receptor (BCR) Lyn Lyn BCR->Lyn Antigen Binding Syk Syk Lyn->Syk activates Downstream Downstream Signaling (e.g., BTK, PLCγ2) Syk->Downstream phosphorylates Proliferation Cell Proliferation & Survival Downstream->Proliferation Inhibitor Synthesized Inhibitor (e.g., PRT062607 analogue) Inhibitor->Syk

Caption: Simplified Syk signaling pathway and point of inhibition.

Protocol 2: In Vitro Kinase Assay (ADP-Glo™ Format)

To determine the potency of the newly synthesized compound, an in vitro kinase assay is performed to calculate its IC₅₀ value (the concentration required to inhibit 50% of the enzyme's activity). The ADP-Glo™ Kinase Assay is a common luminescence-based method that measures the amount of ADP produced during the kinase reaction.

Materials and Reagents
  • Recombinant human Syk enzyme

  • Suitable peptide substrate for Syk

  • Synthesized inhibitor compound (dissolved in DMSO)

  • Positive control inhibitor (e.g., PRT062607)[15]

  • ATP solution

  • Kinase assay buffer

  • ADP-Glo™ Reagent and Kinase Detection Reagent (Promega)

  • 384-well assay plates

  • Luminometer

Step-by-Step Methodology
  • Compound Dilution : Prepare a serial dilution of the synthesized inhibitor in DMSO. A typical starting concentration is 10 mM, diluted down to the nanomolar range.

  • Plate Setup : In a 384-well plate, add 1 µL of each compound dilution. Include wells for a positive control (a known Syk inhibitor) and a negative control (DMSO vehicle only).[2]

  • Enzyme/Substrate Addition : Add 2 µL of a solution containing the Syk enzyme and the peptide substrate in kinase assay buffer to each well.

  • Reaction Initiation : Initiate the kinase reaction by adding 2 µL of ATP solution to each well. Incubate the plate at room temperature for 60 minutes.[2]

  • ATP Depletion : Stop the kinase reaction and deplete the remaining unconsumed ATP by adding 5 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.[2]

  • Signal Generation : Convert the ADP generated by the kinase reaction into a luminescent signal by adding 10 µL of the Kinase Detection Reagent to each well. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition : Read the luminescence on a plate-reading luminometer.

  • Data Analysis : The luminescent signal is proportional to the amount of ADP produced and thus to kinase activity. Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Senior Application Scientist's Note: The final DMSO concentration in the assay should be kept low (typically ≤1%) to avoid solvent effects on enzyme activity. All control and experimental wells should be run in triplicate to ensure data robustness.

Conclusion

This compound is a purpose-built intermediate for the efficient synthesis of novel kinase inhibitors. Its structure provides a solid foundation for target binding, while its reactive bromine handle allows for extensive chemical exploration through robust and reliable methods like the Suzuki-Miyaura coupling. The protocols outlined in this guide provide a validated workflow for researchers in medicinal chemistry and drug development to leverage this valuable building block, from initial synthesis to biological evaluation, accelerating the discovery of next-generation targeted therapeutics.

References

Application Note & Protocols: A Guide to the Development of Novel CDK4/6 Inhibitors Utilizing the Benzimidazole Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The cyclin-dependent kinases 4 and 6 (CDK4/6) are central regulators of the G1-S phase transition of the cell cycle, and their hyperactivation is a hallmark of numerous cancers, particularly hormone receptor-positive (HR+) breast cancer.[1][2] This has established the CDK4/6-Cyclin D-Retinoblastoma (Rb) axis as a critical therapeutic target.[3] The benzimidazole nucleus is recognized as a "privileged scaffold" in medicinal chemistry due to its structural similarity to endogenous purines, allowing it to interact with a wide array of biological targets, including protein kinases.[4][5] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic design, synthesis, and evaluation of novel CDK4/6 inhibitors based on the versatile benzimidazole scaffold. We will detail the scientific rationale, provide field-proven experimental protocols, and explain the causality behind methodological choices to ensure a robust and self-validating drug discovery cascade.

Scientific Foundation: The Rationale for Targeting the CDK4/6-Benzimidazole Axis

The CDK4/6-Cyclin D-Rb Signaling Pathway

In normal cell proliferation, mitogenic signals lead to the expression of D-type cyclins (Cyclin D1, D2, D3), which bind to and activate CDK4 and CDK6.[6] This active complex phosphorylates the retinoblastoma tumor suppressor protein (pRb).[7] Phosphorylation of pRb releases it from the E2F family of transcription factors, which are then free to activate the transcription of genes required for S-phase entry and DNA synthesis, thereby committing the cell to division.[3][7] In many cancers, this pathway is deregulated through mechanisms such as Cyclin D amplification, or loss of the endogenous CDK4/6 inhibitor p16INK4a, leading to constitutive pRb phosphorylation and uncontrolled cell proliferation.[8] Selective CDK4/6 inhibitors restore this critical checkpoint by preventing pRb phosphorylation, inducing a G1 cell cycle arrest.[7]

CDK46_Pathway cluster_0 Upstream Mitogenic Signals cluster_1 CDK4/6-Cyclin D Complex cluster_2 G1-S Transition Checkpoint Mitogens Growth Factors (e.g., Estrogen) PI3K PI3K/AKT/mTOR Pathway Mitogens->PI3K activates RAS RAS/RAF/MEK/ERK Pathway Mitogens->RAS activates CyclinD Cyclin D Transcription & Translation PI3K->CyclinD promotes RAS->CyclinD promotes CDK46_CyclinD Active CDK4/6- Cyclin D Complex CyclinD->CDK46_CyclinD CDK46 CDK4/6 CDK46->CDK46_CyclinD pRb_E2F pRb-E2F Complex (Transcription Repressed) CDK46_CyclinD->pRb_E2F Phosphorylates pRb G1_Arrest G1 Cell Cycle Arrest CDK46_CyclinD->G1_Arrest pRb_p Phosphorylated pRb (p-pRb) pRb_E2F->pRb_p E2F Free E2F pRb_E2F->E2F pRb_E2F->G1_Arrest Maintains G1 Arrest pRb_p->E2F releases S_Phase_Genes S-Phase Gene Transcription E2F->S_Phase_Genes activates Inhibitor Benzimidazole-Based CDK4/6 Inhibitor Inhibitor->CDK46_CyclinD INHIBITS

Caption: The CDK4/6-Rb signaling pathway and the mechanism of action of CDK4/6 inhibitors.
The Benzimidazole Scaffold: A Privileged Chemical Starting Point

The benzimidazole core is a bicyclic aromatic heterocycle that is considered a "privileged" scaffold in medicinal chemistry.[9] Its structural similarity to naturally occurring purines enables it to effectively interact with the ATP-binding pockets of numerous kinases.[4] The versatility of the benzimidazole scaffold allows for chemical substitutions at multiple positions (primarily N-1, C-2, and C-5/6), which provides a rich chemical space to optimize potency, selectivity, and pharmacokinetic properties.[4][10] Several approved drugs across various therapeutic areas contain this moiety, highlighting its favorable drug-like properties.[5][10] For CDK4/6, the benzimidazole core can be decorated with appropriate functional groups to achieve high-affinity binding and selectivity over other kinases, such as CDK1 and CDK2, thereby minimizing off-target toxicities.[11][12]

The Drug Discovery & Development Workflow

The development of a novel benzimidazole-based CDK4/6 inhibitor follows a structured, multi-stage cascade designed to identify and validate candidates with the highest therapeutic potential. This workflow ensures that resources are focused on compounds that meet stringent criteria for potency, selectivity, cellular activity, and in vivo efficacy.

Workflow cluster_Design Phase 1: Design & Synthesis cluster_InVitro Phase 2: In Vitro Evaluation cluster_InVivo Phase 3: In Vivo Characterization SCAFFOLD Benzimidazole Scaffold Selection & Design SYNTH Library Synthesis & Purification SCAFFOLD->SYNTH BIOCHEM Biochemical Assay: CDK4/6 Potency (IC50) SYNTH->BIOCHEM SELECT Kinase Selectivity Panel (e.g., CDK1,2,9) BIOCHEM->SELECT Potent Hits CELL Cell-Based Proliferation Assay (e.g., MCF-7) SELECT->CELL Selective Hits MOA Mechanism of Action: pRb Phosphorylation CELL->MOA Active Hits PK Pharmacokinetics (PK) (Mouse/Rat) MOA->PK Validated Leads EFFICACY Xenograft Efficacy Model PK->EFFICACY CANDIDATE Preclinical Candidate EFFICACY->CANDIDATE Efficacious Leads

Caption: A streamlined workflow for the development of benzimidazole-based CDK4/6 inhibitors.

PART 1: SYNTHESIS OF BENZIMIDAZOLE-BASED INHIBITORS

The following is a generalized, representative protocol for the synthesis of a 2-aminobenzimidazole library, a common core for kinase inhibitors.

Protocol 1: Synthesis of a 2-Aminobenzimidazole Library

Rationale: This protocol utilizes a common and robust method for constructing the benzimidazole core via condensation of an o-phenylenediamine with a cyanogen bromide or a suitable isothiocyanate, followed by diversification. This allows for the generation of a library of analogs for structure-activity relationship (SAR) studies.

Materials:

  • Substituted o-phenylenediamines

  • Substituted aryl isothiocyanates or cyanogen bromide

  • Solvents: Ethanol (EtOH), Dimethylformamide (DMF)

  • Reagents: Triethylamine (TEA), Hydrochloric acid (HCl)

  • Standard laboratory glassware and purification equipment (e.g., column chromatography, HPLC)

Step-by-Step Methodology:

  • Step 1: Thiourea Intermediate Formation.

    • To a solution of a substituted o-phenylenediamine (1.0 eq) in ethanol, add a substituted aryl isothiocyanate (1.05 eq).

    • Reflux the mixture for 4-6 hours, monitoring by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction to room temperature. The thiourea product often precipitates and can be collected by filtration.

    • Wash the solid with cold ethanol and dry under vacuum.

  • Step 2: Cyclization to form the 2-Aminobenzimidazole Core.

    • Suspend the thiourea intermediate (1.0 eq) in DMF.

    • Add a cyclizing agent, such as mercury (II) oxide or a carbodiimide (e.g., EDC), and stir at 80-100 °C for 8-12 hours.

    • Self-Validation: Monitor the reaction by TLC or LC-MS to confirm the consumption of the starting material and the formation of the desired product. The disappearance of the thiourea starting material is a key indicator of successful cyclization.

    • After cooling, pour the reaction mixture into ice water and extract with ethyl acetate.

    • Wash the organic layer with brine, dry over sodium sulfate, and concentrate under reduced pressure.

  • Step 3: Purification and Characterization.

    • Purify the crude product by flash column chromatography on silica gel.

    • Characterize the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity (>95%).

  • Step 4: Library Diversification (Optional).

    • The N-H of the benzimidazole ring and the exocyclic amine can be further functionalized via alkylation, acylation, or other coupling reactions to rapidly build a library of analogs for SAR studies.

PART 2: IN VITRO EVALUATION CASCADE

Protocol 2: Biochemical Kinase Assay for CDK4/Cyclin D1 Potency

Rationale: The primary biochemical assay is crucial for determining the direct inhibitory effect of a compound on the target enzyme, providing a quantitative measure of potency (IC50). A time-resolved fluorescence resonance energy transfer (TR-FRET) assay is a robust, high-throughput method.

Materials:

  • Recombinant human CDK4/Cyclin D1 and CDK6/Cyclin D3 enzymes

  • Biotinylated pRb-fragment (substrate)

  • Europium-labeled anti-phospho-pRb antibody (e.g., anti-pSer780)

  • Streptavidin-Allophycocyanin (SA-APC)

  • ATP, MgCl₂, DTT, Assay Buffer (e.g., HEPES-based)

  • Test compounds serially diluted in DMSO

  • 384-well, low-volume, non-binding plates

  • TR-FRET enabled plate reader

Step-by-Step Methodology:

  • Preparation: Prepare serial dilutions of the benzimidazole test compounds in DMSO, typically starting from 10 mM. Then, dilute further into assay buffer to the desired starting concentration (e.g., 100 µM).

  • Reaction Setup: In a 384-well plate, add:

    • 2.5 µL of test compound dilution.

    • 2.5 µL of CDK4/Cyclin D1 enzyme solution.

    • Incubate for 15 minutes at room temperature to allow compound-enzyme binding.

  • Initiate Kinase Reaction: Add 5 µL of a substrate/ATP mixture (containing biotin-pRb and ATP at its Km value).

  • Incubation: Incubate for 60 minutes at room temperature.

    • Self-Validation: Include control wells: "No enzyme" (background), "No inhibitor" (100% activity), and a reference inhibitor like Palbociclib.

  • Detection: Add 10 µL of detection mix (containing Eu-labeled antibody and SA-APC).

  • Final Incubation: Incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition: Read the plate on a TR-FRET reader, measuring emissions at 665 nm and 620 nm. Calculate the emission ratio.

  • Data Analysis: Convert emission ratios to percent inhibition relative to controls. Plot percent inhibition against the logarithm of compound concentration and fit to a four-parameter logistic equation to determine the IC50 value.

Protocol 3: Cell-Based Proliferation Assay

Rationale: After confirming biochemical potency, it is essential to determine if the compound can inhibit cell proliferation in a cancer cell line where the CDK4/6 pathway is a known driver, such as the ER+ breast cancer cell line MCF-7. It is critical to choose the right assay, as metabolic assays (e.g., MTT, CellTiter-Glo®) can be misleading for cytostatic agents like CDK4/6 inhibitors.[13][14] Arrested cells may not divide but can continue to grow in size, leading to an increase in ATP and an underestimation of the compound's anti-proliferative effect.[13][14] A DNA-based assay (e.g., CyQUANT™, BrdU) or direct cell counting provides a more accurate measure of proliferation.[15]

Materials:

  • MCF-7 (Rb-positive) and MDA-MB-468 (Rb-negative, as a control) cell lines

  • Culture medium (e.g., DMEM with 10% FBS)

  • 96-well clear-bottom black plates

  • BrdU (5-bromo-2'-deoxyuridine) labeling reagent

  • Anti-BrdU antibody conjugated to HRP

  • Substrate for HRP (e.g., TMB)

  • Plate reader capable of measuring absorbance

Step-by-Step Methodology:

  • Cell Seeding: Seed MCF-7 and MDA-MB-468 cells in 96-well plates at an appropriate density (e.g., 3,000-5,000 cells/well) and allow them to attach overnight.

  • Compound Treatment: Treat cells with a serial dilution of the benzimidazole inhibitor for 72 hours.

  • BrdU Labeling: Add BrdU labeling solution to each well and incubate for 2-4 hours to allow incorporation into the DNA of proliferating cells.

  • Fixation and Detection:

    • Remove media and fix the cells.

    • Denature the DNA using an acid solution.

    • Add the anti-BrdU-HRP antibody and incubate.

    • Wash the wells thoroughly to remove unbound antibody.

  • Signal Development: Add the TMB substrate and incubate until color develops. Stop the reaction with a stop solution.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 450 nm).

  • Data Analysis: Calculate percent inhibition and determine the GI50 (concentration for 50% growth inhibition) value.

    • Trustworthiness Check: A potent compound should show high activity in MCF-7 cells but significantly lower or no activity in the Rb-negative MDA-MB-468 cells, confirming an on-target, Rb-dependent mechanism.[16]

Protocol 4: Western Blot for pRb Phosphorylation (Mechanism of Action)

Rationale: This protocol directly assesses target engagement in a cellular context. A potent and selective CDK4/6 inhibitor should decrease the phosphorylation of pRb at CDK4/6-specific sites (like Ser780 and Ser807/811) without affecting total pRb levels.

Materials:

  • MCF-7 cells

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Primary antibodies: anti-phospho-pRb (Ser780), anti-total pRb, anti-GAPDH (loading control)

  • HRP-conjugated secondary antibodies

  • SDS-PAGE gels and Western blotting equipment

  • Chemiluminescent substrate (ECL)

  • Imaging system

Step-by-Step Methodology:

  • Cell Treatment: Plate MCF-7 cells and treat with the test compound at various concentrations (e.g., 0.1x, 1x, 10x GI50) for 24 hours.

  • Protein Extraction: Lyse the cells with ice-cold RIPA buffer. Quantify total protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate with primary antibodies overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Apply ECL substrate and capture the chemiluminescent signal using an imaging system.

  • Analysis: Quantify band intensity. A successful compound will show a dose-dependent decrease in the p-pRb signal, while total pRb and GAPDH levels remain constant. This provides direct evidence of target inhibition in cells.

Data Presentation: Summarizing Key Parameters

Quantitative data should be organized into clear tables to facilitate comparison between compounds and against benchmarks.

Table 1: In Vitro Profile of Benzimidazole Analogs

Compound ID CDK4 IC50 (nM) CDK6 IC50 (nM) CDK1 IC50 (nM) CDK2 IC50 (nM) Selectivity (CDK1/CDK4) MCF-7 GI50 (nM) MDA-MB-468 GI50 (nM)
BZ-001 12 15 >10,000 >5,000 >833x 110 >10,000
BZ-002 25 30 >10,000 >8,000 >400x 250 >10,000

| Palbociclib | 11 | 16 | >10,000 | >10,000 | >900x | 95 | >10,000 |

PART 3: IN VIVO CHARACTERIZATION

Protocol 5: Mouse Pharmacokinetic (PK) Study

Rationale: Before efficacy studies, it is crucial to understand the absorption, distribution, metabolism, and excretion (ADME) properties of a lead compound. This study determines key parameters like half-life (t½), maximum concentration (Cmax), and oral bioavailability (%F).

Materials:

  • BALB/c or CD-1 mice

  • Test compound formulated for intravenous (IV) and oral (PO) administration

  • Blood collection supplies (e.g., EDTA-coated capillaries)

  • LC-MS/MS system for bioanalysis

Step-by-Step Methodology:

  • Dosing:

    • IV Group (n=3): Administer the compound via tail vein injection (e.g., 1-2 mg/kg).

    • PO Group (n=3): Administer the compound via oral gavage (e.g., 10-50 mg/kg).

  • Blood Sampling: Collect blood samples (approx. 20-30 µL) at specified time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose).

  • Plasma Preparation: Centrifuge blood samples to separate plasma. Store plasma at -80°C until analysis.

  • Bioanalysis:

    • Precipitate plasma proteins (e.g., with acetonitrile containing an internal standard).

    • Analyze the supernatant using a validated LC-MS/MS method to determine the compound concentration.

  • Pharmacokinetic Analysis: Use software like Phoenix WinNonlin to calculate PK parameters from the concentration-time data.

Table 2: Representative Pharmacokinetic Parameters in Mice

Compound ID Route Dose (mg/kg) Cmax (ng/mL) Tmax (hr) AUC (ng*hr/mL) t½ (hr) Bioavailability (%F)
BZ-001 IV 2 - - 1,850 4.5 -

| BZ-001 | PO | 20 | 980 | 2.0 | 7,600 | 4.8 | 41% |

Protocol 6: Cell Line-Derived Xenograft (CDX) Efficacy Study

Rationale: The CDX model is the standard for evaluating the anti-tumor activity of a compound in a living organism. Using an Rb-positive cell line like MCF-7 allows for the assessment of on-target efficacy.[7]

Materials:

  • Immunocompromised mice (e.g., nude or NSG)

  • MCF-7 cells mixed with Matrigel

  • Estrogen pellets (MCF-7 tumors are estrogen-dependent)

  • Test compound formulated for oral gavage

  • Calipers for tumor measurement

Step-by-Step Methodology:

  • Estrogen Pellet Implantation: Surgically implant a slow-release estrogen pellet subcutaneously in each mouse.

  • Tumor Implantation: One day later, inject MCF-7 cells subcutaneously into the flank of each mouse.

  • Tumor Growth and Staging: Monitor tumor growth. When tumors reach an average size of 150-200 mm³, randomize mice into treatment groups (e.g., Vehicle control, BZ-001 at 50 mg/kg, Positive control).

  • Treatment: Administer the compound or vehicle daily via oral gavage for 21-28 days.

  • Monitoring: Measure tumor volume with calipers 2-3 times per week. Monitor body weight as a measure of toxicity.

  • Endpoint and Analysis: At the end of the study, calculate the Tumor Growth Inhibition (TGI) for each group. Optionally, collect tumors for pharmacodynamic analysis (e.g., Western blot for p-pRb) to confirm target engagement in vivo.

References

Troubleshooting & Optimization

troubleshooting failed reactions of 6-bromo-1-isopropyl-2-methyl-1H-benzo[d]imidazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for 6-bromo-1-isopropyl-2-methyl-1H-benzo[d]imidazole. This resource is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges encountered when utilizing this versatile building block in organic synthesis. As a key intermediate, its successful functionalization is often critical for the progression of drug discovery projects. This guide provides in-depth, experience-driven troubleshooting advice in a direct question-and-answer format, focusing on the causality behind experimental outcomes.

Introduction: The Chemistry of a Privileged Scaffold

The this compound scaffold is of significant interest in medicinal chemistry.[1] The benzimidazole core is a privileged structure, found in numerous FDA-approved drugs, while the bromine atom at the C6 position serves as a versatile synthetic handle for diversification, primarily through palladium-catalyzed cross-coupling reactions.[1] The N-isopropyl and C2-methyl groups modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability. Understanding its reactivity is key to leveraging its full potential.

This guide will focus on the most common applications of this substrate: Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions.

Section 1: Troubleshooting Suzuki-Miyaura Coupling Reactions

The Suzuki-Miyaura reaction is a cornerstone of modern synthesis for creating C(sp²)-C(sp²) bonds.[2] However, reactions involving N-heterocyclic substrates can be prone to failure. Here we address the most common issues.

FAQ 1: My Suzuki coupling reaction has stalled or resulted in a very low yield. What are the primary culprits?

Low conversion is a frequent issue. A systematic check of your reaction parameters is the most effective first step.[3]

Answer: Low or no yield in a Suzuki coupling with this substrate can typically be traced back to one of four key areas: (1) Inactive Catalyst, (2) Reagent Quality, (3) Competing Side Reactions, or (4) Sub-optimal Reaction Conditions.

1. Catalyst System Integrity:

  • Palladium(0) is the Active Species: Most Suzuki reactions use a Pd(II) precatalyst (e.g., Pd(OAc)₂) that must be reduced in situ to the active Pd(0) species.[4] If this reduction is inefficient, the catalytic cycle will not initiate. Phosphine ligands are also prone to oxidation, which can inhibit the catalyst.[5]

  • Troubleshooting Steps:

    • Always use fresh, high-quality palladium sources and phosphine ligands.

    • Ensure your solvent is thoroughly deoxygenated. Oxygen can oxidize the active Pd(0) catalyst and phosphine ligands, leading to deactivation.[5] A standard procedure is to bubble an inert gas (Argon or Nitrogen) through the solvent for 15-20 minutes before adding the catalyst.[6]

    • Consider using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ or a modern, air-stable precatalyst (e.g., a Buchwald G3 precatalyst) which can ensure more reliable generation of the active catalyst.

2. Reagent Quality and Stability:

  • Boronic Acid/Ester Instability: Boronic acids are susceptible to a side reaction called protodeboronation , where the C-B bond is cleaved and replaced by a C-H bond.[5][7] This is especially problematic with electron-deficient boronic acids and can be accelerated by high temperatures and certain bases.[5]

  • Troubleshooting Steps:

    • Use fresh, high-purity boronic acid. It is often beneficial to use a slight excess (1.2-1.5 equivalents).

    • To mitigate protodeboronation, consider converting the boronic acid to a more stable boronate ester, such as a pinacol or MIDA boronate, which releases the boronic acid slowly under the reaction conditions.[5]

3. Common Side Reactions:

  • Homocoupling: The coupling of two boronic acid molecules can occur, especially in the presence of oxygen or unreduced Pd(II) species.[8] This consumes your nucleophile and complicates purification.

  • Hydrodehalogenation (De-bromination): The bromine atom on your benzimidazole can be replaced by a hydrogen atom, leading to the formation of 1-isopropyl-2-methyl-1H-benzo[d]imidazole. This is a known side reaction in palladium catalysis, often promoted by hydride sources in the reaction mixture (e.g., from alcoholic solvents or certain bases).[9][10]

  • Troubleshooting Steps:

    • For Homocoupling: Rigorous deoxygenation is critical.[8]

    • For Dehalogenation: Avoid alcoholic solvents if dehalogenation is observed. The choice of phosphine ligand is also crucial; bulky, electron-rich ligands can promote the desired cross-coupling over dehalogenation.[9]

4. Reaction Conditions:

  • Base and Solvent: The choice of base is critical. It must be strong enough to facilitate transmetalation but not so harsh as to promote substrate or product degradation. A combination of a carbonate (K₂CO₃, Cs₂CO₃) or phosphate (K₃PO₄) base with a solvent system like dioxane/water or THF/water is a common and effective starting point.[6][11]

  • Temperature: While heating is often required (typically 80-100 °C), excessive temperatures can accelerate catalyst decomposition and side reactions like protodeboronation.[5]

Troubleshooting Workflow for Low Suzuki-Miyaura Yield

Below is a decision-making workflow to diagnose and solve low-yield issues.

Suzuki_Troubleshooting start_node start_node check_node check_node action_node action_node result_node result_node fail_node fail_node A Start: Low Yield (<50%) B Check TLC/LC-MS: Any Starting Material (SM) Left? A->B C Main Byproduct: Protodeboronation or Homocoupling? B->C No, SM is consumed E Action: Improve Catalyst Activity - Use fresh Pd source/ligand - Use precatalyst (e.g., G3-XPhos) - Improve degassing protocol B->E Yes, SM remains D Main Byproduct: Hydrodehalogenation (De-bromination)? C->D No F Action: Protect Boronic Acid - Use fresh boronic acid (1.5 eq) - Switch to pinacol ester - Use milder base (e.g., K2CO3) C->F Yes G Action: Minimize Hydride Sources - Switch to non-alcoholic solvent (Dioxane, Toluene) - Screen different phosphine ligands D->G Yes I No SM, but low yield of product. Multiple side spots observed. D->I No, other byproducts H Reaction Complete, High Purity E->H F->H G->H J Action: Optimize Conditions - Screen different bases (K3PO4, Cs2CO3) - Lower reaction temperature - Screen solvents (e.g., DME, Toluene) I->J J->H

Caption: Troubleshooting workflow for Suzuki-Miyaura reactions.

Section 2: Troubleshooting Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, crucial for synthesizing many pharmaceutical candidates.[12] Success with the 6-bromo-benzimidazole substrate hinges on the careful selection of the catalytic system.

FAQ 2: My Buchwald-Hartwig amination is sluggish, and I observe starting material decomposition. What should I change?

Answer: Sluggish reactions and substrate decomposition in Buchwald-Hartwig aminations often point to two intertwined issues: (1) an insufficiently active catalyst for this specific substrate class and (2) a base that is either too weak to deprotonate the amine-catalyst adduct or too strong, leading to side reactions.

1. The Critical Role of the Ligand:

  • Mechanism Insight: The catalytic cycle involves oxidative addition of the aryl bromide to Pd(0), coordination of the amine, deprotonation by the base, and finally, reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst.[13] The reductive elimination step is often rate-limiting and is greatly accelerated by bulky, electron-rich phosphine ligands.[12][14]

  • Troubleshooting Steps:

    • Ligand Choice is Paramount: Standard ligands like PPh₃ are often ineffective. For N-heterocyclic substrates, specialized dialkylbiaryl phosphine ligands (e.g., XPhos, RuPhos) or ferrocene-based ligands developed by the Buchwald and Hartwig groups are typically required to achieve high yields.[14][15] These ligands stabilize the catalyst and promote the crucial reductive elimination step.

    • Catalyst Inhibition: Benzimidazoles themselves can act as N-donor ligands and coordinate to the palladium center, potentially inhibiting catalytic activity.[6] The use of very bulky ligands helps to prevent this inhibitory binding and maintain an active catalyst.

2. Base Selection and Strength:

  • The Right Base for the Job: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is the most common and effective base for many aminations.[16] Weaker bases like carbonates are typically not strong enough to deprotonate the amine coordinated to the palladium center, thus stalling the catalytic cycle.

  • Troubleshooting Steps:

    • If you are not using NaOtBu or a similarly strong base (e.g., LHMDS, K₃PO₄), switch to one of them.

    • Ensure the base is fresh and has been handled under inert conditions. NaOtBu is hygroscopic and its quality can significantly impact the reaction.

Data Presentation: Ligand and Base Screening

To illustrate the importance of these parameters, consider the following representative data for the coupling of this compound with morpholine.

EntryPalladium Source (2 mol%)Ligand (4 mol%)Base (1.4 eq)SolventTemp (°C)Yield (%)
1Pd₂(dba)₃PPh₃K₂CO₃Dioxane100< 5
2Pd₂(dba)₃PPh₃NaOtBuDioxane10025
3Pd₂(dba)₃XantphosNaOtBuDioxane10078
4Pd(OAc)₂XPhos NaOtBu Toluene 100 >95

This is representative data based on established principles for similar substrates.[14][16] As shown, the combination of a modern, bulky phosphine ligand (XPhos) and a strong base (NaOtBu) is critical for achieving high conversion.

Catalytic Cycle Visualization

Buchwald_Hartwig_Cycle catalyst_node catalyst_node intermediate_node intermediate_node reagent_node reagent_node product_node product_node Pd0 Pd(0)L₂ OA_complex L₂(Br)Pd(II)-Ar Pd0->OA_complex Oxidative Addition Amine_complex [L₂Pd(II)(Ar)(HNR₂)]⁺Br⁻ OA_complex->Amine_complex Amine Coordination Amido_complex L₂Pd(II)(Ar)(NR₂) Amine_complex->Amido_complex Deprotonation Amido_complex->Pd0 Reductive Elimination (Rate-Limiting) Product Ar-NR₂ (Product) Amido_complex->Product BaseH [Base-H]⁺Br⁻ Amido_complex->BaseH ArBr Ar-Br (Substrate) ArBr->OA_complex Amine R₂NH (Amine) Amine->Amine_complex Base Base (e.g., NaOtBu) Base->Amido_complex

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Section 3: Standardized Experimental Protocols

Adherence to a robust, standardized protocol is essential for reproducibility. The following protocols provide a reliable starting point for your experiments.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol describes a general method for the coupling of this compound with a generic arylboronic acid.[6]

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄, 2.0 equiv)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Nitrogen or Argon gas

Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and condenser, add this compound (1.0 mmol), the arylboronic acid (1.5 mmol), and K₃PO₄ (2.0 mmol).

  • Catalyst Addition: In a separate vial, weigh Pd(OAc)₂ (0.02 mmol) and SPhos (0.04 mmol) and add them to the reaction flask.

  • Solvent Addition: Add anhydrous 1,4-dioxane (4 mL) and degassed water (1 mL) to the flask.

  • Degassing: Seal the flask with a septum and degas the reaction mixture by bubbling nitrogen or argon gas through the solution for 15-20 minutes.

  • Reaction Execution: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS (typically 4-12 hours).

  • Work-up: Upon completion, cool the reaction to room temperature and dilute with water (10 mL). Extract the product with ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo. Purify the crude residue by flash column chromatography on silica gel.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

This protocol details the amination of this compound with a generic secondary amine.[13][16]

Materials:

  • This compound (1.0 equiv)

  • Amine (e.g., morpholine) (1.2 equiv)

  • Pd₂(dba)₃ (2 mol%)

  • XPhos (4 mol%)

  • Sodium tert-butoxide (NaOtBu, 1.4 equiv)

  • Toluene (anhydrous, degassed)

  • Nitrogen or Argon gas

Procedure:

  • Inert Atmosphere Setup: All manipulations should be performed in a glovebox or using Schlenk line techniques.

  • Reaction Setup: To an oven-dried Schlenk tube, add NaOtBu (1.4 mmol). Then add Pd₂(dba)₃ (0.02 mmol), XPhos (0.04 mmol), and this compound (1.0 mmol).

  • Reagent Addition: Add anhydrous, degassed toluene (5 mL), followed by the amine (1.2 mmol).

  • Reaction Execution: Seal the Schlenk tube and heat the reaction mixture to 100-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS (typically 12-24 hours).

  • Work-up: After cooling to room temperature, quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction and Purification: Extract the product with ethyl acetate (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the crude residue by flash column chromatography on silica gel.

References

Technical Support Center: A Guide to Improving the Purity of 6-bromo-1-isopropyl-2-methyl-1H-benzo[d]imidazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center. This guide is designed for researchers, medicinal chemists, and process development scientists working with 6-bromo-1-isopropyl-2-methyl-1H-benzo[d]imidazole (CAS No. 1038408-36-4). Achieving high purity for this intermediate is critical for downstream applications, particularly in kinase inhibitor synthesis and drug development programs. This document provides in-depth troubleshooting advice, detailed purification protocols, and answers to frequently asked questions to help you overcome common purity challenges.

Section 1: Troubleshooting Guide

This section addresses the most common issues encountered during the synthesis and purification of this compound in a direct question-and-answer format.

Question 1: My initial crude product after synthesis is a dark, tarry oil instead of a solid. What causes this, and how can I proceed?

Answer: This is a frequent issue in benzimidazole synthesis, often stemming from the formation of highly colored condensation byproducts or polymeric materials.[1] The Phillips synthesis, a common route involving the condensation of an o-phenylenediamine with a carboxylic acid (or its derivative) at high temperatures, can generate these impurities if not carefully controlled.[1][2]

Causality & Solution:

  • Oxidative Side Reactions: The o-phenylenediamine starting material is susceptible to air oxidation, especially at elevated temperatures, leading to intensely colored, high-molecular-weight impurities.

    • Expert Recommendation: Ensure your reaction is conducted under an inert atmosphere (e.g., Nitrogen or Argon). If the reaction is run in an acidic medium like acetic acid, this can help protonate the amines and reduce their susceptibility to oxidation.

  • Intractable Precipitates: Powerful hydrogen bonding solvents like DMF or DMSO, sometimes used in synthesis, can lead to gelatinous and intractable precipitates upon workup.[1]

    • Expert Recommendation: To isolate a solid, first attempt an acid-base workup. Dissolve the crude oil in a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Wash the organic layer with a dilute acid solution (e.g., 1M HCl) to extract your basic benzimidazole product into the aqueous phase, leaving non-basic, tarry impurities behind. Then, neutralize the acidic aqueous phase with a base (e.g., NaHCO₃ or NaOH solution) until your product precipitates as a solid. Filter, wash with cold water, and dry thoroughly. This process effectively separates the desired basic product from neutral or acidic polymeric junk.

Question 2: My product purity is stuck at 85-95% after initial isolation. What are the most likely impurities, and what is the best strategy to remove them?

Answer: Achieving >99% purity often requires a targeted purification strategy based on the nature of the residual impurities. The most common culprits are unreacted starting materials, positional isomers, and residual solvents.

Likely Impurities & Removal Strategy:

  • Unreacted 4-Bromo-N¹-isopropylbenzene-1,2-diamine: This starting material is more polar than the final product due to the two free amine groups.

    • Identification: Look for characteristic N-H stretches in the IR spectrum and broad, exchangeable protons in the ¹H NMR spectrum. It will also have a distinct retention time in HPLC, typically eluting earlier than the product in reverse-phase chromatography.

    • Removal: Flash column chromatography on silica gel is highly effective.[3] The polarity difference between the diamine and the N-alkylated, cyclized benzimidazole is significant, allowing for clean separation.

  • Positional Isomer (5-bromo-1-isopropyl-2-methyl-1H-benzo[d]imidazole): If the synthesis starts from 4-bromo-1,2-phenylenediamine and is followed by N-isopropylation, there is a possibility of alkylating the other nitrogen, leading to a mixture of the 5-bromo and 6-bromo isomers.

    • Identification: This is challenging as the isomers have very similar polarities and molecular weights. High-resolution HPLC may show a closely eluting peak. ¹H NMR is the best tool; the aromatic proton coupling patterns for the 5-bromo and 6-bromo isomers will be subtly different.

    • Removal: Careful flash column chromatography with a shallow gradient and a less polar solvent system (e.g., hexane/ethyl acetate) can resolve these isomers.[4] In some cases, fractional recrystallization may be effective if a solvent system can be identified where one isomer is significantly less soluble.

  • Residual Solvents (e.g., Toluene, Acetic Acid, Ethyl Acetate): Solvents used in the reaction or workup can become trapped in the crystalline lattice of the product.[1]

    • Identification: Sharp singlets in the ¹H NMR spectrum corresponding to known solvent chemical shifts.

    • Removal: Drying the product under high vacuum at a moderately elevated temperature (e.g., 40-50 °C) for several hours is usually sufficient. If the solvent is still present, re-dissolving the product in a low-boiling-point solvent (like dichloromethane) and re-evaporating can help.

Question 3: I am attempting purification by column chromatography, but the compound is streaking badly on the column, leading to poor separation and mixed fractions. How can I fix this?

Answer: Peak tailing or streaking of basic compounds like benzimidazoles on silica gel is a classic problem caused by the interaction of the basic nitrogen atoms with acidic silanol (Si-OH) groups on the silica surface.

Causality & Solution:

  • Acid-Base Interaction: The lone pair on the benzimidazole nitrogen interacts strongly with acidic sites on the silica, causing the compound to "stick" and elute slowly and unevenly.

    • Expert Recommendation 1 (Mobile Phase Modification): The most common solution is to add a small amount of a basic modifier to your eluent to neutralize the acidic sites. Add 0.5-1% triethylamine (Et₃N) or ammonia solution to your mobile phase (e.g., Hexane/Ethyl Acetate/1% Et₃N). This will compete for the acidic sites on the silica, allowing your compound to travel down the column in a tight band.

    • Expert Recommendation 2 (Alternative Stationary Phase): If streaking persists, consider using a different stationary phase. Alumina (neutral or basic) is a good alternative to silica for purifying basic compounds. Alternatively, reverse-phase chromatography (C18) can be used, though it is often more expensive for preparative scales.

Section 2: Detailed Purification Protocols

These protocols provide a validated, step-by-step approach to purifying this compound to a high degree of purity.

Protocol 1: High-Resolution Flash Column Chromatography

This method is ideal for removing both more and less polar impurities.

Materials:

  • Silica gel (230-400 mesh)

  • Solvents: n-Hexane, Ethyl Acetate (EtOAc), Triethylamine (Et₃N) - all HPLC grade

  • Crude this compound

  • TLC plates (silica gel 60 F₂₅₄)

Procedure:

  • Mobile Phase Preparation: Prepare a stock solution of the "B" eluent: 99:1 (v/v) Ethyl Acetate / Triethylamine. The "A" eluent is n-Hexane.

  • TLC Analysis: Determine the optimal eluent composition by running TLC plates. A good starting point is 30% B in A (70:30 Hexane:EtOAc mix, with the Et₃N). The target Rƒ value for the product should be between 0.25 and 0.35 for optimal separation.

  • Column Packing: Dry pack the column with silica gel. Wet the column by flushing with the initial, low-polarity eluent (e.g., 10% B in A).

  • Sample Loading: Pre-adsorb the crude product onto a small amount of silica gel (~2-3x the mass of the crude product). To do this, dissolve your compound in a minimal amount of a low-boiling solvent like dichloromethane, add the silica, and evaporate the solvent until a dry, free-flowing powder is obtained. Carefully load this powder onto the top of the packed column.

  • Elution: Begin elution with a low polarity mobile phase (e.g., 10% B in A). Gradually increase the polarity (gradient elution) based on your TLC analysis. A typical gradient might be from 10% B to 40% B over 10-15 column volumes.

  • Fraction Collection: Collect fractions and monitor them by TLC.

  • Product Isolation: Combine the pure fractions, and remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.

Protocol 2: Optimized Recrystallization

Recrystallization is excellent for removing small amounts of impurities from a product that is already >90% pure.

Materials:

  • Purified (>90%) this compound

  • Various solvents for screening (e.g., isopropanol, ethanol, acetonitrile, ethyl acetate, toluene, n-heptane)

Procedure:

  • Solvent Screening (Systematic Approach):

    • Place ~20-30 mg of your compound into several small test tubes.

    • Add a single solvent dropwise to each tube at room temperature. A good solvent is one in which the compound is sparingly soluble at room temperature.

    • Heat the tubes that show poor solubility. A good recrystallization solvent will fully dissolve the compound when hot but show poor solubility when cold.

    • Often, a two-solvent system is required. Dissolve the compound in a minimal amount of a "good" solvent (in which it is highly soluble, e.g., ethyl acetate) at an elevated temperature. Then, add a "poor" solvent (in which it is insoluble, e.g., n-heptane) dropwise until the solution becomes cloudy (the cloud point). Add a drop or two of the good solvent to clarify, then allow to cool slowly. A procedure for a similar compound uses a methyl tert-butyl ether/hexane mixture.[5]

  • Bulk Recrystallization:

    • Dissolve the bulk of your material in the minimum amount of the chosen hot solvent or solvent system.

    • If any insoluble impurities are present, perform a hot filtration.

    • Allow the clear solution to cool slowly to room temperature. For best crystal formation, do not disturb the flask.

    • Once crystal formation appears complete, cool the flask in an ice bath for 30-60 minutes to maximize yield.

    • Collect the crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent.

    • Dry the purified crystals under high vacuum.

Section 3: Purity Assessment Workflow & Characterization

A multi-technique approach is necessary to confirm both the identity and purity of the final product.

Logical Workflow for Purity Verification

The following diagram illustrates a standard workflow for assessing the purity of a synthesized compound.

Purity_Workflow cluster_synthesis Synthesis & Workup cluster_purification Purification cluster_analysis Analysis & QC Crude Crude Product TLC_NMR Initial Purity Check (TLC, ¹H NMR) Crude->TLC_NMR Assess Purification Select Purification (Column or Recrystallization) Pure_Fractions Combine Pure Fractions Purification->Pure_Fractions HPLC_MS High-Resolution Purity (HPLC >99% Area) & Identity Confirmation (MS) Pure_Fractions->HPLC_MS Re-assess TLC_NMR->Purification Purity <95% TLC_NMR->HPLC_MS Purity >95% Final_Characterization Final Characterization (¹³C NMR, Melting Point) HPLC_MS->Final_Characterization Purity >99% Final_Product Final Product (Purity >99.5%) Final_Characterization->Final_Product

Caption: Logical workflow for purification and analysis.

Expected Analytical Data

This table summarizes the expected analytical data for pure this compound. Use this as a reference to confirm your product's identity and purity.

ParameterExpected Value
Molecular Formula C₁₁H₁₃BrN₂
Molecular Weight 253.14 g/mol [6]
Appearance Off-white to light tan solid[6]
¹H NMR (CDCl₃)Predicted values: δ ~7.6-7.8 (m, 2H, Ar-H), δ ~7.2-7.4 (m, 1H, Ar-H), δ ~4.8-5.0 (septet, 1H, -CH(CH₃)₂), δ ~2.6 (s, 3H, Ar-CH₃), δ ~1.6 (d, 6H, -CH(CH₃)₂) ppm. Note: Actual shifts may vary based on solvent and concentration.
¹³C NMR (CDCl₃)Predicted values: δ ~155 (C=N), ~142, ~135, ~125, ~120, ~118, ~110 (Ar-C), ~48 (-CH(CH₃)₂), ~22 (-CH(CH₃)₂), ~15 (Ar-CH₃) ppm.
Mass Spec (ESI+) m/z = 253.0 [M+H]⁺, 255.0 [M+2+H]⁺ (characteristic isotopic pattern for bromine).

Section 4: Frequently Asked Questions (FAQs)

Q: What are the best practices for storing this compound to ensure long-term stability?

A: Like many benzimidazole derivatives, this compound is generally stable. However, to prevent slow degradation, it should be stored in a tightly sealed container, protected from light, and kept in a cool, dry place. For long-term storage, keeping it in a desiccator or under an inert atmosphere is recommended.

Q: What are standard HPLC conditions for a final purity check?

A: A robust reverse-phase HPLC method is standard for final quality control.[7]

  • Column: C18 (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile

  • Gradient: Start with a 10-minute gradient from 10% B to 90% B.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm or 280 nm.[7]

  • Purity Calculation: Purity is calculated based on the area percent of the main peak relative to the total area of all peaks.[7]

Q: My ¹H NMR spectrum looks perfectly clean, but my HPLC chromatogram shows a 5% impurity. What could be the issue?

A: This is a common scenario that highlights the importance of using orthogonal analytical techniques.[7]

  • Co-eluting Protons: The impurity's protons in the NMR may be overlapping with your product's signals, especially in the aromatic or aliphatic regions, making them difficult to spot.

  • Lack of Protons: The impurity might be a compound with few or no protons (e.g., a poly-halogenated species) and would therefore be invisible in the ¹H NMR spectrum but would still absorb UV light in the HPLC.

  • Different Detector Response: HPLC with UV detection is highly sensitive to compounds with chromophores. NMR signal intensity is directly proportional to the number of protons. If the impurity has a very strong UV chromophore, it can appear as a large peak in the HPLC even at a low molar concentration. Always trust the more sensitive and separative technique, which in this case is HPLC.

References

stability issues of 6-bromo-1-isopropyl-2-methyl-1H-benzo[d]imidazole under different conditions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 6-bromo-1-isopropyl-2-methyl-1H-benzo[d]imidazole (CAS: 1038408-36-4). Understanding the stability profile of this key intermediate is critical for ensuring experimental reproducibility, developing robust analytical methods, and guaranteeing the quality of downstream synthesis. This document outlines common stability issues, provides troubleshooting guidance for unexpected results, and details protocols for proactive stability assessment. While specific forced degradation studies on this exact molecule are not extensively published, the guidance herein is based on the well-documented behavior of the benzimidazole scaffold and data from closely related analogues.[1][2][3]

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage and handling conditions for this compound?

A1: To ensure long-term stability, the compound should be stored in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), and protected from light.[4][5] Based on supplier recommendations for this and similar benzimidazoles, refrigerated conditions (2-8°C) are advised for long-term storage.[6] For routine lab use, storage in a cool, dry, and dark place is sufficient.[4] Always avoid exposure to strong oxidizing agents, excessive heat, and direct sunlight.[4][7]

Q2: What are the most probable degradation pathways for this compound?

A2: The benzimidazole core is susceptible to specific types of degradation. While every molecule is unique, based on established chemical principles for this class of compounds, you should be most vigilant for:

  • Photodegradation: Benzimidazoles are often photosensitive and can degrade upon exposure to UV or even ambient light over time.[1][2] This can lead to complex reaction pathways and the formation of colored impurities.

  • Oxidation: The imidazole ring can be susceptible to oxidative cleavage or modification, especially in the presence of oxidizing agents or when exposed to air over long periods in solution.[1]

  • Hydrolysis (under harsh conditions): While generally stable, under strongly acidic or basic conditions, particularly at elevated temperatures, the benzimidazole ring or its substituents could be susceptible to hydrolysis.[1]

Q3: Is this compound sensitive to light?

A3: Yes, it is highly probable. The benzimidazole class of compounds is known for its photosensitivity.[1][3] Therefore, it is imperative to handle the solid material and its solutions with care. Always use amber vials or foil-wrapped containers for solutions and minimize exposure to direct laboratory light during experiments.

Q4: Which solvents are recommended for preparing solutions, and are there any to avoid?

A4: Common solvents such as acetonitrile, methanol, and DMSO have been successfully used for stability studies of other benzimidazole derivatives.[8][9] However, it is crucial to use high-purity, HPLC-grade solvents. Avoid solvents that may contain peroxides (e.g., aged ethers like THF or dioxane) as these can promote oxidative degradation. Always perform an initial solubility and short-term stability check in your chosen solvent system before preparing stock solutions for extended experiments.

Troubleshooting Guide: Diagnosing Stability Issues

This section addresses specific experimental problems that may indicate compound instability.

TroubleshootingWorkflow Start Unexpected Experimental Result (e.g., low yield, new HPLC peaks) Issue1 Issue 1: New, Unidentified Peaks in HPLC Start->Issue1 Issue2 Issue 2: Assay Value Decreasing (No New Peaks) Start->Issue2 Issue3 Issue 3: Solid Compound Changed Appearance Start->Issue3 Cause1a Photodegradation (Light Exposure?) Issue1->Cause1a Cause1b Oxidative Degradation (Air/Peroxide Exposure?) Issue1->Cause1b Cause1c Solvent/pH Reaction (Reactive Diluent?) Issue1->Cause1c Cause2a Precipitation (Check Solubility/Temp) Issue2->Cause2a Cause2b Adsorption to Container (Try Silanized Vials) Issue2->Cause2b Cause2c Non-UV Active Degradant (Use Universal Detector/LC-MS) Issue2->Cause2c Cause3a Surface Oxidation (Improper Storage?) Issue3->Cause3a Cause3b Hygroscopic Issue (Absorbed Moisture?) Issue3->Cause3b Solution1 Solution: • Protect samples from light. • Use fresh, degassed solvents. • Perform Forced Degradation Study (Protocol 1) to identify peaks. Cause1a->Solution1 Cause1b->Solution1 Cause1c->Solution1 Solution2 Solution: • Visually inspect samples. • Change container type. • Analyze via LC-MS to find 'missing' mass. Cause2a->Solution2 Cause2b->Solution2 Cause2c->Solution2 Solution3 Solution: • Re-test purity via HPLC. • Confirm structure via NMR/MS. • Discard if significantly degraded. Cause3a->Solution3 Cause3b->Solution3

Caption: Troubleshooting workflow for stability issues.

Issue: I am observing new, unexpected peaks in my HPLC chromatogram that were not present in the reference standard.

  • Potential Cause & Explanation: The appearance of new peaks is a classic sign of degradation. The conditions of your sample preparation, storage, or analysis are likely causing the parent compound to break down.

  • Troubleshooting Steps:

    • Assess Environmental Factors: Were your solutions exposed to light for a prolonged period? Benzimidazoles are known to be photosensitive.[2][3] Prepare a fresh sample, protecting it from light at all times (using amber vials, covering with foil), and re-inject immediately.

    • Evaluate Your Solvent/Diluent: Is your diluent potentially reactive? For example, using an unbuffered aqueous solution could lead to slow hydrolysis if the compound is pH-sensitive. Ensure you are using fresh, high-purity solvents.

    • Confirm Peak Identity with Forced Degradation: The most definitive way to identify degradation products is to generate them intentionally under controlled conditions.[10] Perform a forced degradation study (see Protocol 1) to create a degradation profile. This will help you confirm if the unexpected peaks in your experiment match those generated under specific stress conditions (e.g., acid, base, oxidation, light).[1]

Issue: The concentration of my compound is decreasing over time in solution, but I don't see any significant degradation peaks.

  • Potential Cause & Explanation: This indicates that the compound is being lost from the solution, but its degradation products are not being detected by your current analytical method.

  • Troubleshooting Steps:

    • Check for Precipitation: Visually inspect your sample vials for any solid material or cloudiness. The compound may be precipitating out of solution, especially if the solvent is not optimal or if the solution is stored at a lower temperature than where it was prepared.

    • Consider Adsorption: Active pharmaceutical ingredients can sometimes adsorb to the surfaces of storage containers, particularly glass or certain plastics.[1] Prepare a sample in a low-adsorption or silanized glass vial to see if the loss is mitigated.

    • Investigate Non-UV Active Degradants: Your degradation products may lack a chromophore that absorbs at your chosen UV wavelength.[1]

      • Try analyzing your sample at a lower wavelength (e.g., 210 nm) where more organic molecules absorb.

      • If available, use a universal detector like a Charged Aerosol Detector (CAD), Evaporative Light Scattering Detector (ELSD), or Mass Spectrometry (MS) to detect compounds regardless of their UV activity.

Experimental Protocols & Methodologies

Protocol 1: Forced Degradation (Stress Testing) Study

A forced degradation study is essential for understanding degradation pathways and developing a truly stability-indicating analytical method.[11][12] This protocol outlines the standard stress conditions.

Objective: To intentionally degrade the compound under various stress conditions to identify potential degradation products and assess the intrinsic stability of the molecule.

ForcedDegradationWorkflow Start Drug Substance/Product Solution (e.g., 1 mg/mL in Acetonitrile:Water) Acid Acid Hydrolysis 0.1 M HCl | 60°C Start->Acid Base Base Hydrolysis 0.1 M NaOH | 60°C Start->Base Oxidation Oxidation 3% H₂O₂ | Room Temp Start->Oxidation Thermal Thermal Degradation 80°C (Solution & Solid) Start->Thermal Photo Photolytic Degradation ICH Q1B Light Source Start->Photo Analysis Analyze all samples at defined time points (e.g., 2, 4, 8, 24h) via Stability-Indicating HPLC (Protocol 2) Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis

Caption: Workflow for a forced degradation study.

Materials:

  • This compound

  • HPLC-grade acetonitrile and water

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • Calibrated oven/water bath

  • Photostability chamber (compliant with ICH Q1B guidelines)

  • Class A volumetric flasks, pipettes, and amber HPLC vials

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of the compound at ~1 mg/mL in a suitable solvent like acetonitrile.[1]

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Incubate the mixture at 60°C. Withdraw aliquots at various time points (e.g., 2, 4, 8 hours), neutralize with an equivalent amount of 0.1 M NaOH, and dilute to a suitable concentration for HPLC analysis.[1]

  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C. Withdraw aliquots at the same time points, neutralize with 0.1 M HCl, and dilute for analysis.[1]

  • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep the mixture at room temperature and protected from light. Withdraw aliquots and dilute for analysis at appropriate intervals (e.g., 4, 8, 24 hours).[1]

  • Thermal Degradation:

    • In Solution: Place a sealed vial of the stock solution in an oven at 80°C.[1]

    • Solid State: Place a small amount of the solid compound in an oven at 80°C.[10]

    • Analyze samples at various time points (e.g., 24, 48, 72 hours).

  • Photolytic Degradation: Expose the solid compound and a solution of the compound to a light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).[13] A control sample should be wrapped in foil to exclude light. Analyze both samples after exposure.

Data Summary Table:

Stress ConditionReagentTemperatureDuration (Typical)Expected Outcome
Acid Hydrolysis0.1 M HCl60°C8 hoursPotential for hydrolysis of imidazole ring
Base Hydrolysis0.1 M NaOH60°C8 hoursPotential for hydrolysis
Oxidation3% H₂O₂Room Temp24 hoursDegradation via oxidative pathways
Thermal (Solid/Sol'n)N/A80°C48 hoursAssesses intrinsic thermal stability
PhotolyticICH Q1B LightPer GuidelinePer GuidelineAssesses photosensitivity
Protocol 2: General Stability-Indicating HPLC Method

Objective: To provide a starting point for an HPLC method capable of separating the parent compound from its potential degradation products. Method validation is required for specific applications.

  • HPLC System: Standard HPLC or UPLC system with UV or PDA detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient Program (Example):

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: Hold at 90% B

    • 18-20 min: 90% to 10% B

    • 20-25 min: Hold at 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: Monitor at multiple wavelengths (e.g., 220 nm, 254 nm, and the compound's λmax) using a PDA detector to ensure all impurities are observed. Benzimidazole derivatives often have strong absorbance in the 240-280 nm range.[9]

  • Injection Volume: 10 µL

Rationale: A gradient method is crucial in stability studies as degradation products can have a wide range of polarities. The C18 column provides good retention for moderately nonpolar molecules like the target compound. Using a PDA detector helps ensure that no peaks are missed.[1]

References

Technical Support Center: Side Reactions in the Bromination of 1-isopropyl-2-methyl-1H-benzo[d]imidazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and functionalization of benzimidazole derivatives. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the bromination of 1-isopropyl-2-methyl-1H-benzo[d]imidazole. As Senior Application Scientists, we have compiled this resource to help you navigate the common challenges and side reactions encountered during this electrophilic aromatic substitution, ensuring you can optimize your reaction for yield and purity.

Frequently Asked Questions (FAQs)
Q1: What is the expected major product from the monobromination of 1-isopropyl-2-methyl-1H-benzo[d]imidazole?

The bromination of 1-isopropyl-2-methyl-1H-benzo[d]imidazole is an electrophilic aromatic substitution (SEAr) reaction.[1] The benzimidazole ring system is considered π-excessive, making the benzene portion of the molecule susceptible to electrophilic attack.[2] The fused imidazole ring acts as an activating group and, along with the N-isopropyl and C-methyl groups, directs incoming electrophiles primarily to the 4, 5, 6, and 7 positions of the benzene ring.[2][3] Based on the directing effects, the most likely positions for monobromination are the 5- and 7-positions, which are para and ortho, respectively, to the imidazole nitrogen atoms. The precise regioselectivity can be influenced by steric hindrance from the N1-isopropyl group and the specific reaction conditions employed.[4]

Q2: I'm observing multiple spots on my TLC analysis, some with significantly different polarities than my starting material. What are these byproducts?

The presence of multiple products is the most common issue in this reaction. These byproducts typically arise from three primary side reactions:

  • Polybromination: This is the most frequent side reaction, especially when using highly reactive brominating agents like elemental bromine (Br₂) or when the stoichiometry is not carefully controlled.[4] The initial monobrominated product is still activated towards further electrophilic attack, leading to the formation of dibromo- and even tribromo-benzimidazoles.[3][5] These products are typically less polar than the monobrominated product and will appear as separate spots on a TLC plate.

  • Benzylic Bromination: If you are using N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN, benzoyl peroxide) or under UV irradiation, radical substitution at the 2-methyl group can occur.[4] This leads to the formation of 1-isopropyl-2-(bromomethyl)-1H-benzo[d]imidazole. This side reaction is favored in non-polar solvents like carbon tetrachloride (CCl₄).[6]

  • N-Bromination: Although less common for this substrate (since N1 is substituted), bromination at the N3 position of the imidazole ring is a theoretical possibility, though C-bromination is generally favored under electrophilic aromatic substitution conditions.[4]

Q3: How can I suppress the formation of polybrominated byproducts?

Controlling polybromination is key to achieving a high yield of the desired monobrominated product. The following strategies are effective:

  • Control Stoichiometry: Use a precise stoichiometry of the brominating agent. A slight excess (1.05-1.1 equivalents) is often sufficient. Avoid using a large excess.

  • Lower the Temperature: Perform the reaction at a reduced temperature (e.g., 0 °C to room temperature). Higher temperatures increase the reaction rate and the likelihood of over-bromination.[4]

  • Choose a Milder Brominating Agent: N-bromosuccinimide (NBS) is generally less aggressive than elemental bromine and can offer better control over the reaction.[4]

  • Slow Addition: Add the brominating agent dropwise as a dilute solution over an extended period. This keeps the instantaneous concentration of the electrophile low, favoring monosubstitution.

  • Monitor the Reaction: Closely monitor the reaction's progress using TLC or LC-MS. Quench the reaction as soon as the starting material is consumed and before significant amounts of polybrominated products appear.

Q4: My mass spectrum shows the correct mass for a monobrominated product, but the ¹H NMR spectrum shows the disappearance of the methyl singlet and the appearance of a new singlet further downfield. What happened?

This spectral evidence strongly suggests that you have formed the benzylic bromination product, 1-isopropyl-2-(bromomethyl)-1H-benzo[d]imidazole , instead of the desired aromatic substitution product. This side reaction occurs via a free-radical mechanism.[6] It is particularly common when using N-bromosuccinimide (NBS) under conditions that promote radical formation, such as:

  • Use of a non-polar solvent (e.g., CCl₄, cyclohexane).

  • Presence of a radical initiator (AIBN, benzoyl peroxide).

  • Exposure to UV light.

To avoid this, ensure your reaction conditions favor an ionic mechanism for electrophilic aromatic substitution. Switch to a polar solvent like acetic acid or dichloromethane and run the reaction in the dark, without any radical initiators.[4]

Troubleshooting Guide

This table provides a quick reference for diagnosing and solving common problems during the bromination of 1-isopropyl-2-methyl-1H-benzo[d]imidazole.

Problem Possible Cause(s) Suggested Solution(s)
Low or No Conversion 1. Insufficient brominating agent. 2. Reaction temperature is too low. 3. Deactivated starting material or reagent.1. Increase the stoichiometry of the brominating agent in small increments (e.g., to 1.1-1.2 eq). 2. Allow the reaction to warm to room temperature or apply gentle heating while monitoring for side products. 3. Ensure starting material is pure and the brominating agent (especially NBS) is fresh.
Formation of Multiple Products (Polybromination) 1. Excess of brominating agent. 2. High reaction temperature. 3. Prolonged reaction time.1. Use a stoichiometric amount (1.0-1.1 eq) of the brominating agent.[4] 2. Conduct the reaction at a lower temperature (e.g., 0 °C). 3. Monitor the reaction closely by TLC/LC-MS and quench it once the starting material is consumed.
Formation of Benzylic Bromide 1. Use of NBS with a radical initiator or UV light. 2. Reaction run in a non-polar solvent.1. Exclude radical initiators and protect the reaction from light.[6] 2. Switch to a polar solvent such as acetic acid, chloroform, or DMF to favor the ionic pathway.[4]
Poor Regioselectivity 1. Reaction conditions are not optimized. 2. Steric and electronic effects leading to a mixture of isomers.1. Experiment with different solvents and brominating agents to fine-tune selectivity.[7] 2. Isomeric products may be unavoidable. Focus on developing an effective purification method (e.g., column chromatography with a shallow gradient or recrystallization).
Mechanistic Pathways & Troubleshooting Logic

Visualizing the reaction pathways can help in understanding and preventing side reactions.

Reaction_Pathways cluster_desired Desired Pathway: SEAr cluster_side Side Reactions SM 1-isopropyl-2-methyl- 1H-benzo[d]imidazole Product Monobromo Product (e.g., 5-Bromo or 7-Bromo) SM->Product Conditions: - NBS or Br₂ (1.0-1.1 eq) - Polar Solvent (AcOH, DCM) - 0°C to RT, Dark Benzyl Benzylic Bromide (2-Bromomethyl derivative) SM->Benzyl Conditions: - NBS - Radical Initiator / UV Light - Non-polar Solvent (CCl₄) Poly Polybrominated Products (Dibromo, Tribromo) Product->Poly Conditions: - Excess Brominating Agent - High Temperature

Caption: Desired vs. side reaction pathways.

Troubleshooting_Workflow cluster_outcomes Observed Outcomes cluster_causes Probable Causes cluster_solutions Corrective Actions start Analyze Crude Reaction Mixture (TLC/LCMS) outcome1 Mainly Starting Material start->outcome1 outcome2 Desired Product + Multiple Less Polar Spots start->outcome2 outcome3 Product with Correct Mass but Incorrect NMR start->outcome3 cause1 Low Reactivity outcome1->cause1 cause2 Polybromination outcome2->cause2 cause3 Benzylic Bromination outcome3->cause3 sol1 Increase Temperature or Reagent Stoichiometry cause1->sol1 sol2 Reduce Temperature, Use 1.05 eq Reagent, Monitor Closely cause2->sol2 sol3 Use Polar Solvent, Exclude Light & Initiators cause3->sol3

Caption: A logical workflow for troubleshooting.

Optimized Experimental Protocols
Protocol 1: Controlled Monobromination using N-Bromosuccinimide (NBS)

This protocol is designed to maximize the yield of the monobrominated product by offering better control over the reaction.

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1-isopropyl-2-methyl-1H-benzo[d]imidazole (1 equivalent) in dichloromethane (DCM) or chloroform (approx. 10-15 mL per gram of substrate).

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • Reagent Addition: Add N-bromosuccinimide (1.05 equivalents) portion-wise over 15-20 minutes, ensuring the temperature remains below 5 °C. Protect the reaction from light by wrapping the flask in aluminum foil.

  • Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then let it warm to room temperature. Monitor the progress by TLC (e.g., using a 7:3 Hexane:Ethyl Acetate mobile phase) every 30 minutes.

  • Quenching: Once the starting material is consumed (typically 1-3 hours), quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃). Stir for 10 minutes.

  • Work-up: Transfer the mixture to a separatory funnel. Wash the organic layer with saturated sodium bicarbonate (NaHCO₃) solution, followed by brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel to isolate the desired monobrominated isomer(s).

Protocol 2: Classical Bromination using Bromine in Acetic Acid

This is a traditional method that is effective but requires careful control to prevent over-bromination.

  • Preparation: Dissolve 1-isopropyl-2-methyl-1H-benzo[d]imidazole (1 equivalent) in glacial acetic acid in a round-bottom flask.

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • Reagent Addition: In a separate flask, prepare a solution of elemental bromine (Br₂) (1.1 equivalents) in a small amount of glacial acetic acid. Add this solution dropwise to the stirred substrate solution over 30-45 minutes.

  • Reaction: Allow the mixture to stir at room temperature and monitor its progress by TLC.

  • Quenching & Precipitation: Once the reaction is complete, pour the mixture slowly into a beaker containing a large volume of ice-water. A precipitate should form.

  • Neutralization: Carefully neutralize the solution by adding a saturated solution of sodium bicarbonate or concentrated ammonium hydroxide until the pH is ~7-8.

  • Isolation: Collect the solid precipitate by vacuum filtration. Wash the filter cake thoroughly with cold water to remove any residual salts.

  • Purification: Dry the solid product under vacuum. If necessary, purify further by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography.

References

Technical Support Center: Purification of Brominated Benzimidazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to address the specific and often complex challenges encountered during the purification of brominated benzimidazole derivatives. As a class of compounds with significant therapeutic potential, their purity is paramount for accurate biological evaluation and clinical success. This document moves beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and optimize your purification strategies.

Part 1: Troubleshooting Guide - A Problem/Solution Approach

This section addresses the most common issues encountered in the lab.

Question 1: My crude product is a non-crystalline oil or an amorphous solid that refuses to crystallize. How can I induce crystallization?

Answer: This is a frequent challenge with benzimidazole derivatives due to strong intermolecular hydrogen bonding and the presence of regioisomers or other impurities that disrupt crystal lattice formation.[1]

  • Causality: The benzimidazole core contains both hydrogen bond donors (N-H) and acceptors (N=C), leading to high lattice energies.[1] Impurities, even in small amounts, can act as "kinks" in the crystal packing, favoring an amorphous state. The heavy bromine atom can also lead to complex intermolecular interactions.

  • Troubleshooting Steps:

    • Solvent Screening is Key: The goal is to find a solvent system where the compound is sparingly soluble at room temperature but highly soluble when hot.[2] Avoid solvents in which the compound is completely soluble or insoluble. A systematic approach is best.

    • Trituration: If direct crystallization fails, try trituration. This involves stirring the crude oil/solid vigorously in a solvent where the desired compound is poorly soluble, but the impurities are. This can often wash away interfering substances and induce crystallization of your product. Common trituration solvents include diethyl ether, hexane, or ethyl acetate/hexane mixtures.

    • Co-crystallization: In some cases, co-crystallization with a suitable carboxylic acid can yield a crystalline salt, which can be easier to purify.[3] This is particularly useful if your molecule has a basic site.

    • Purification First: If the crude product is very impure, a preliminary purification by flash chromatography may be necessary to remove the substances inhibiting crystallization.

Question 2: I'm observing persistent impurities in my final product, appearing as close-running spots on TLC or minor peaks in HPLC/NMR. What are they and how do I remove them?

Answer: The impurities are often structurally related to your target compound, making separation difficult. Common culprits include starting materials, regioisomers, and products of side reactions like dehalogenation.

  • Common Impurities & Their Origin:

    • Unreacted Starting Materials: Incomplete condensation of the o-phenylenediamine and the aldehyde/carboxylic acid is a common issue.[4][5]

    • Dehalogenated Species: The C-Br bond can be labile under certain conditions (e.g., reductive environments, prolonged heating, or on certain chromatographic media).[6][7] This results in an impurity that is more polar than your desired product.

    • Oxidized Byproducts: Benzimidazole derivatives, especially those with sulfur linkages like albendazole, can be oxidized to sulfoxides and sulfones.[8]

    • Regioisomers: If using an asymmetrically substituted o-phenylenediamine, two different regioisomers can form, which often have very similar polarities.

  • Strategies for Removal:

    • Optimize Chromatography: For closely-eluting impurities, high-resolution techniques are needed.

      • UHPLC/HPLC: This is the gold standard for assessing purity and can be adapted for preparative separation of high-value materials.[9] A pentafluorophenyl (PFP) column can offer unique selectivity for halogenated compounds compared to standard C18 columns.[6]

      • Column Chromatography: Use a shallower solvent gradient and high-quality silica gel. Sometimes, switching the stationary phase from silica to alumina (neutral or basic) can alter the elution order and improve separation.

    • Recrystallization: This is the most effective method for removing small amounts of impurities if a suitable solvent system can be found. The process inherently selects for the major component to be incorporated into the crystal lattice.[2]

    • Derivative Formation: In difficult cases, a temporary chemical modification (e.g., protecting a reactive group) can alter the compound's polarity enough to allow for separation, after which the modifying group is removed.

Question 3: My compound appears to be degrading during column chromatography on silica gel. I see streaking on the TLC plate and a colored band forming on the column. What is happening?

Answer: This strongly suggests your brominated benzimidazole is sensitive to the acidic nature of standard silica gel. The Lewis acid sites on the silica surface can catalyze decomposition or lead to irreversible adsorption.

  • Mechanism of Degradation: The lone pairs on the benzimidazole nitrogens can interact strongly with the acidic silanol groups (Si-OH) of the silica gel. This interaction can make the compound susceptible to degradation, including potential dehalogenation.[6] This strong binding also leads to poor peak shape (tailing) and reduced recovery.

  • Solutions & Alternatives:

    • Deactivate the Silica: Before loading your sample, flush the column with your eluent system containing a small amount of a base, such as triethylamine (~0.5-1%). This neutralizes the acidic sites.

    • Switch the Stationary Phase:

      • Alumina (Al₂O₃): Neutral or basic alumina is an excellent alternative for acid-sensitive compounds.

      • Reverse-Phase Chromatography (C18 Silica): This technique separates compounds based on hydrophobicity rather than polarity. Your brominated compound will be retained more strongly than more polar impurities. The mobile phase is typically a mixture of water and an organic solvent like acetonitrile or methanol.[9]

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the fundamental purification challenges specific to brominated benzimidazoles?

The primary challenges stem from a combination of their physical properties and chemical reactivity:

  • Poor Solubility: The planar, aromatic benzimidazole core is prone to π-stacking, while the N-H group allows for strong hydrogen bonding.[1] This often results in high lattice energy and poor solubility in common organic solvents, making recrystallization difficult.[10][11][12]

  • High Polarity & Strong Adsorption: The nitrogen atoms make these compounds quite polar, leading to strong interactions with polar stationary phases like silica gel. This can cause significant tailing on TLC and low recovery from column chromatography.

  • Chemical Instability: The C-Br bond can be susceptible to cleavage (reductive dehalogenation) under certain conditions.[7][13] Furthermore, the benzimidazole ring itself can be sensitive to strongly acidic or basic conditions, and some derivatives are light-sensitive.[14]

Q2: How does the position of the bromine atom on the benzene ring affect purification?

The position of the bromine atom influences the molecule's overall electronic properties and polarity, which in turn affects its behavior during purification. Bromine is an electron-withdrawing group, and its position can subtly alter the pKa of the benzimidazole nitrogens. This change affects the compound's interaction with acidic or basic chromatographic media and its solubility in different pH environments. While a universal rule is difficult to establish, these electronic differences can sometimes be exploited to separate isomers via chromatography.

Q3: What is the best general workflow for purifying a novel brominated benzimidazole?

A systematic, multi-step approach is most effective. The following workflow provides a logical progression from crude material to a highly pure compound.

G cluster_0 Purification Strategy Workflow Start Crude Product Extraction Aqueous Workup/ Liquid-Liquid Extraction Start->Extraction Purity_Check Assess Purity (TLC, HPLC, ¹H NMR) Decision1 Purity > 95%? Purity_Check->Decision1 Crystallization Recrystallization/ Trituration Decision1->Crystallization Yes Chromatography Column Chromatography (Silica, Alumina, or RP) Decision1->Chromatography No Extraction->Purity_Check Decision2 Sufficiently Pure? Crystallization->Decision2 Chromatography->Decision2 Decision2->Chromatography No, Re-purify Final_Product Pure Compound Decision2->Final_Product Yes

Caption: Decision workflow for purifying brominated benzimidazoles.

Q4: Which analytical techniques are non-negotiable for final purity confirmation?

To ensure the identity and purity of your final compound, a combination of techniques is essential.

  • High-Performance Liquid Chromatography (HPLC): This is the definitive technique for quantitative purity assessment.[9] It can resolve closely related impurities that may not be visible by other methods. A purity level is typically reported as the percentage of the main peak area.[9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for structural confirmation. The absence of impurity peaks in the ¹H NMR spectrum is a strong indicator of high purity.

  • Mass Spectrometry (MS): This confirms the molecular weight of your compound. High-resolution mass spectrometry (HRMS) can confirm the elemental composition, providing strong evidence that you have synthesized the correct molecule.

Part 3: Protocols and Data Tables

Experimental Protocol 1: Systematic Screening for a Recrystallization Solvent

This protocol helps you efficiently identify a suitable solvent or solvent system for recrystallization.

  • Preparation: Place approximately 10-20 mg of your crude, dry compound into several small test tubes.

  • Solvent Addition (Room Temp): To each tube, add a different solvent dropwise (start with ~0.5 mL). Test a range of solvents from nonpolar to polar (e.g., Hexane, Toluene, Dichloromethane, Ethyl Acetate, Acetone, Ethanol, Methanol, Water).

  • Observation (Room Temp): Vigorously stir or sonicate each tube. Note the solubility.

    • If the compound dissolves completely, the solvent is unsuitable for recrystallization (too soluble).

    • If the compound remains completely insoluble, it may be a candidate for the "anti-solvent" in a two-solvent system.

    • If the compound is sparingly soluble, it is a good candidate. Proceed to the next step.

  • Heating: Gently heat the tubes containing sparingly soluble material in a water or sand bath. Add more of the same solvent dropwise until the compound just dissolves.

  • Cooling: Remove the tube from the heat and allow it to cool slowly to room temperature. If no crystals form, gently scratch the inside of the tube with a glass rod or place it in an ice bath.

  • Evaluation: The best solvent is one that dissolves the compound completely when hot but results in the formation of a large quantity of high-quality crystals upon cooling.

Data Presentation: Solvent Selection Guide

The table below summarizes common solvents used for the purification of benzimidazole derivatives, categorized by their function.

Solvent ClassPrimary Use in PurificationExamples
Nonpolar Trituration, Anti-solvent in co-solvent systems, EluentHexanes, Heptane, Toluene
Halogenated Dissolving crude material, Eluent in chromatographyDichloromethane (DCM), Chloroform
Ethers Trituration, Eluent in chromatographyDiethyl Ether, Tetrahydrofuran (THF)
Esters Recrystallization, Eluent in chromatographyEthyl Acetate (EtOAc)
Ketones Recrystallization, Dissolving crude materialAcetone
Alcohols Recrystallization, Eluent in chromatographyMethanol (MeOH), Ethanol (EtOH), Isopropanol
Polar Aprotic Dissolving poorly soluble compounds for chromatographyAcetonitrile (MeCN), Dimethylformamide (DMF)
Experimental Protocol 2: Flash Column Chromatography for Acid-Sensitive Brominated Benzimidazoles

This protocol incorporates steps to mitigate on-column degradation.

  • Solvent System Selection: Using TLC, find a solvent system (e.g., Hexane/Ethyl Acetate) that gives your product an Rf value of ~0.25-0.35. Add 0.5% triethylamine (Et₃N) to the mobile phase to see if it improves the spot shape.

  • Column Packing: Pack a glass column with the appropriate amount of silica gel as a slurry in the nonpolar component of your eluent (e.g., Hexane).

  • Column Equilibration: Run 2-3 column volumes of the full eluent system (e.g., 80:20 Hexane/EtOAc + 0.5% Et₃N) through the column to equilibrate the stationary phase and neutralize acidic sites.

  • Sample Loading: Dissolve your crude product in a minimal amount of a strong solvent (like DCM) or the eluent itself. Alternatively, perform a "dry load" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution: Begin elution with the selected solvent system, collecting fractions. Monitor the elution process using TLC.

  • Fraction Analysis: Combine the fractions that contain the pure product (as determined by TLC).

  • Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator. The added triethylamine is volatile and will be removed during this step.

Visualization: Troubleshooting Impure Fractions

G cluster_1 Troubleshooting Guide for Impure Fractions Start Impure Fractions After Column Chromatography Analyze Analyze Impurity Profile (TLC, ¹H NMR, LC-MS) Start->Analyze Identify Identify Impurity Type Analyze->Identify Polar More Polar Impurity (Lower Rf) Identify->Polar e.g., Starting Material, Dehalogenated Product NonPolar Less Polar Impurity (Higher Rf) Identify->NonPolar e.g., Less Polar Byproduct Similar Very Similar Polarity (Overlapping Spots) Identify->Similar e.g., Regioisomer ActionPolar Action: Re-run column with less polar eluent Polar->ActionPolar ActionNonPolar Action: Re-run column with more polar eluent NonPolar->ActionNonPolar ActionSimilar Action: Try Recrystallization or switch to a different stationary phase (Alumina/RP-HPLC) Similar->ActionSimilar End Pure Fractions ActionPolar->End ActionNonPolar->End ActionSimilar->End

Caption: A logical guide to handling impure fractions post-chromatography.

References

avoiding over-bromination in benzimidazole synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Controlling and Preventing Over-bromination

Welcome to the Technical Support Center for benzimidazole synthesis. This guide is designed for researchers, scientists, and drug development professionals who are working with benzimidazole and its derivatives. As a Senior Application Scientist, I've compiled this resource to address a common and often frustrating challenge in this area of synthesis: over-bromination .

This guide will provide you with in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you achieve clean, selective bromination of the benzimidazole core. We will delve into the underlying mechanisms to understand why certain outcomes occur and how to control them to your advantage.

Troubleshooting Guide: Navigating Bromination Challenges

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Q1: My reaction is producing a mixture of mono-, di-, and even tri-brominated products. How can I improve the selectivity for mono-bromination?

A1: This is a classic case of over-bromination, which arises from the high reactivity of the benzimidazole ring system towards electrophilic aromatic substitution. Several factors can be adjusted to favor mono-substitution:

  • Stoichiometry of the Brominating Agent: Carefully control the molar equivalents of your brominating agent (e.g., Br₂ or N-Bromosuccinimide - NBS). Start with a 1:1 or even slightly less than stoichiometric amount (e.g., 0.95 equivalents) of the brominating agent relative to your benzimidazole substrate. This minimizes the presence of excess brominating agent that can lead to further reactions.

  • Reaction Temperature: Lowering the reaction temperature can significantly enhance selectivity.[1] Electrophilic aromatic substitution is an exothermic process, and lower temperatures slow down the reaction rate, allowing for better control. Conducting the reaction at 0°C or even lower can often prevent the formation of poly-brominated species.

  • Slow Addition of the Brominating Agent: Instead of adding the brominating agent all at once, add it dropwise over a period of time. This maintains a low concentration of the electrophile in the reaction mixture, favoring the initial, faster mono-bromination over subsequent, slower di-bromination.

  • Choice of Solvent: The solvent can play a crucial role. Less polar solvents can sometimes temper the reactivity of the brominating agent. For instance, using chloroform or carbon tetrachloride with NBS can offer more controlled bromination.[1][2]

Q2: I'm observing bromination at multiple positions on the benzene ring. How can I control the regioselectivity?

A2: The benzimidazole ring system has specific positions that are more susceptible to electrophilic attack. The 5- and 6-positions are electronically enriched and thus the most reactive.[3] To control regioselectivity:

  • Understanding Inherent Reactivity: In an unsubstituted benzimidazole, the 5- and 6-positions are equivalent due to tautomerism.[3] Therefore, mono-bromination will typically yield a mixture of 5-bromo and 6-bromo isomers, which are often difficult to separate. If your starting material is already substituted, the directing effects of the existing substituent will dictate the position of bromination.

  • Steric Hindrance: Introducing a bulky substituent at a specific position can sterically hinder bromination at adjacent sites.

  • Protecting Groups: The use of protecting groups on the imidazole nitrogens can influence the electronic distribution in the benzene ring and thus alter the regioselectivity. For example, protecting the N-1 position can sometimes direct bromination to the 7-position.

Q3: My reaction with NBS is leading to benzylic bromination of a substituent instead of ring bromination. What's going wrong?

A3: N-Bromosuccinimide (NBS) can act as a source of bromine radicals under certain conditions, leading to benzylic bromination. This is a common side reaction if you have an alkyl group (like a methyl group) attached to the benzimidazole ring.[1][4][5]

To favor ring bromination over benzylic bromination with NBS:

  • Avoid Radical Initiators: Ensure your reaction setup is free of radical initiators like AIBN or benzoyl peroxide, and avoid exposure to strong light, which can promote radical formation.[4][5]

  • Use Polar Solvents: Radical reactions are typically favored in non-polar solvents like carbon tetrachloride.[2][4] Performing the reaction in a more polar solvent like acetic acid can promote the ionic pathway required for electrophilic aromatic substitution.

  • Consider an Alternative Brominating Agent: If benzylic bromination remains a persistent issue, switching to a different brominating agent like bromine (Br₂) in acetic acid might be a better option for ring substitution.[1]

Q4: How can I effectively monitor the progress of my bromination reaction to avoid over-bromination?

A4: Real-time monitoring is crucial for stopping the reaction at the optimal point.

  • Thin-Layer Chromatography (TLC): TLC is a simple and effective technique to monitor the consumption of your starting material and the formation of products.[1] By co-spotting your reaction mixture with the starting material, you can visually track the progress. The appearance of multiple product spots with different Rf values is a strong indicator of over-bromination.

  • High-Performance Liquid Chromatography (HPLC): For more quantitative and precise monitoring, HPLC is the preferred method.[1] It allows you to accurately determine the relative amounts of starting material, desired mono-brominated product, and any poly-brominated byproducts.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the bromination of benzimidazole?

A1: The bromination of benzimidazole proceeds through an electrophilic aromatic substitution mechanism. The bromine molecule (or a source of Br+) acts as the electrophile. The electron-rich benzene ring of the benzimidazole attacks the electrophile, forming a resonance-stabilized carbocation intermediate known as a sigma complex. A base in the reaction mixture then removes a proton from the carbon atom that was attacked, restoring the aromaticity of the ring and yielding the brominated benzimidazole.

Mechanism of Benzimidazole Bromination

G Mechanism of Benzimidazole Bromination Benzimidazole Benzimidazole SigmaComplex Sigma Complex (Resonance Stabilized) Benzimidazole->SigmaComplex π electrons attack Brδ+ Br2 Br-Br BromoBenzimidazole Brominated Benzimidazole SigmaComplex->BromoBenzimidazole -H+ Base Base HBase H-Base+

Caption: Electrophilic aromatic substitution mechanism for benzimidazole bromination.

Q2: Which brominating agent is better: Bromine (Br₂) or N-Bromosuccinimide (NBS)?

A2: The choice depends on the desired outcome and the specific substrate.

  • Bromine (Br₂): Often used in polar solvents like acetic acid, Br₂ is a strong brominating agent.[1] It is generally effective for ring bromination but can be less selective and lead to over-bromination if not carefully controlled.

  • N-Bromosuccinimide (NBS): NBS is considered a milder and more selective brominating agent.[1][4] It is particularly useful for avoiding over-bromination. The reaction conditions can be tuned to favor either radical (benzylic) or ionic (aromatic) bromination.[4][5]

Q3: Can I use a protecting group strategy to control bromination?

A3: Yes, protecting the nitrogen atoms of the imidazole ring can be an effective strategy. The choice of protecting group can influence both the reactivity and regioselectivity of the bromination. Common protecting groups for benzimidazoles include Boc (tert-butyloxycarbonyl) and benzyl groups. These groups can be introduced before the bromination step and subsequently removed.

Q4: What is the best way to purify my brominated benzimidazole product from unreacted starting material and poly-brominated byproducts?

A4: The purification method will depend on the physical properties of your compounds.

  • Recrystallization: If your desired product has significantly different solubility characteristics from the impurities at different temperatures, recrystallization can be a highly effective method for purification.

  • Column Chromatography: Silica gel column chromatography is a versatile technique for separating compounds with different polarities.[1] By choosing an appropriate solvent system, you can effectively separate the mono-brominated product from both the more polar starting material and the less polar di-brominated byproducts.

Experimental Protocols

Here are two detailed protocols for achieving controlled bromination of benzimidazole derivatives.

Protocol 1: Controlled Mono-bromination using NBS in Acetic Acid

This protocol is designed to favor the formation of the mono-brominated product by using a mild brominating agent and controlled conditions.

Materials:

  • Benzimidazole derivative (1 equivalent)

  • N-Bromosuccinimide (NBS) (1.05 equivalents)

  • Glacial Acetic Acid

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium thiosulfate solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the benzimidazole derivative in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0°C in an ice bath.

  • In a separate flask, dissolve NBS in glacial acetic acid.

  • Add the NBS solution dropwise to the stirred benzimidazole solution over 30-60 minutes, maintaining the temperature at 0°C.

  • Monitor the reaction progress by TLC or HPLC.

  • Once the starting material is consumed and the formation of the mono-brominated product is maximized, quench the reaction by pouring it into a beaker of ice water.

  • Neutralize the solution by slowly adding saturated aqueous sodium bicarbonate until the pH is ~7.

  • If the solution has a persistent yellow/orange color from excess bromine, add a few drops of saturated aqueous sodium thiosulfate solution until the color disappears.

  • Extract the aqueous mixture with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: Selective Synthesis of 5-Bromobenzimidazole via Precursor Synthesis

An alternative and often more controlled method is to synthesize the desired brominated benzimidazole from a pre-brominated precursor.[6][7]

Step 1: Synthesis of 4-Bromo-1,2-benzenediamine This step involves the bromination of o-phenylenediamine or a related precursor. A specific method involves the reduction of 4-bromo-2-nitroaniline.[8]

Step 2: Cyclization to form 5-Bromobenzimidazole

  • To a solution of 4-bromo-1,2-benzenediamine (1 equivalent) in a suitable solvent like N,N-dimethylformamide (DMF), add trimethyl orthoformate.[7]

  • Add a catalytic amount of a strong acid, such as concentrated hydrochloric acid.[7]

  • Stir the reaction mixture at room temperature and monitor its completion by TLC.

  • Upon completion, dilute the reaction mixture with deionized water.

  • Adjust the pH to 7 with a saturated aqueous solution of sodium bicarbonate to precipitate the product.[7]

  • Filter the precipitate, wash with water, and dry to obtain 5-bromo-1H-benzimidazole.

Troubleshooting Workflow for Over-bromination

G Troubleshooting Workflow for Over-bromination Start Over-bromination Observed (Mixture of products) CheckStoichiometry Verify Stoichiometry of Brominating Agent Start->CheckStoichiometry ReduceTemp Lower Reaction Temperature (e.g., 0°C) CheckStoichiometry->ReduceTemp If stoichiometry is correct SlowAddition Implement Slow/Dropwise Addition of Reagent ReduceTemp->SlowAddition If over-bromination persists ChangeSolvent Consider Changing Solvent (e.g., more polar for NBS) SlowAddition->ChangeSolvent If issue remains ChangeReagent Switch Brominating Agent (e.g., NBS to Br₂ or vice versa) ChangeSolvent->ChangeReagent If selectivity is still poor ProtectingGroup Utilize a Protecting Group Strategy ChangeReagent->ProtectingGroup For complex substrates PrecursorSynth Synthesize from a Pre-brominated Precursor ChangeReagent->PrecursorSynth Alternative Strategy End Selective Bromination Achieved ProtectingGroup->End PrecursorSynth->End

Caption: A logical workflow for troubleshooting and resolving over-bromination issues.

Data Summary: Reaction Conditions for Controlled Bromination

The following table summarizes key reaction parameters from the literature for achieving selective bromination.

SubstrateBrominating AgentStoichiometry (Agent:Substrate)SolventTemperatureOutcomeReference
6-Methyl-1H-benzo[d]imidazoleBromine1:1 to 1.1:1Glacial Acetic Acid0°C to RTMono-bromination[1]
6-Methyl-1H-benzo[d]imidazoleNBS1:1 to 1.1:1Chloroform/CCl₄RT or gentle heatingMono-bromination[1]
BenzimidazoleBromine1:1Aqueous solution (pH 5.5)25°C5(6)-bromobenzimidazole[3]
2-MethylbenzimidazoleBromine1:1Aqueous solutionRT5(6)-bromo-2-methylbenzimidazole[3]
2-MethylbenzimidazoleBromine2:1Aqueous solutionRT5,6(4,7)-dibromo-2-methylbenzimidazole[3]

References

Validation & Comparative

structure-activity relationship (SAR) of 6-bromo-1-isopropyl-2-methyl-1H-benzo[d]imidazole derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Comprehensive Guide to the Structure-Activity Relationship (SAR) of 6-bromo-1-isopropyl-2-methyl-1H-benzo[d]imidazole Derivatives for Drug Discovery Professionals

Introduction: The Benzimidazole Scaffold as a Privileged Structure in Medicinal Chemistry

Benzimidazole, a heterocyclic aromatic compound formed by the fusion of benzene and imidazole, is a cornerstone in medicinal chemistry.[1] Its structural similarity to naturally occurring purines allows it to interact with a wide array of biological macromolecules, making it a "privileged scaffold" in drug discovery.[2] Derivatives of benzimidazole have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][3] This guide provides an in-depth analysis of the structure-activity relationship (SAR) of a specific scaffold: this compound. While direct, extensive SAR studies on this exact derivative are limited, by examining the influence of each substituent at the N1, C2, and C6 positions based on extensive research on analogous compounds, we can construct a predictive framework to guide the design of novel therapeutic agents.

Dissecting the Core Scaffold: A Positional Analysis of Substituent Effects

The biological activity of benzimidazole derivatives is profoundly influenced by the nature and position of substituents on the bicyclic ring system.[4] The SAR for the this compound scaffold can be systematically understood by analyzing the contribution of each functional group.

Core Benzimidazole Structure

The foundational structure for our analysis is the this compound.

graph SAR_Core_Structure { layout=neato; node [shape=plaintext]; A [label=""]; B [label=""]; C [label=""]; D [label=""]; E [label=""]; F [label=""]; G [label=""]; H [label=""]; I [label=""]; J [label=""]; K [label=""]; L [label=""]; M [label=""]; N [label=""]; O [label=""]; P [label=""];

A -- B [label=""]; B -- C [label=""]; C -- D [label=""]; D -- E [label=""]; E -- F [label=""]; F -- A [label=""]; A -- G [label=""]; G -- H [label=""]; H -- C [label=""]; H -- I [label=""]; I -- J [label=""]; J -- K [label=""]; G -- L [label=""]; D -- M [label=""]; L -- N [label=""]; L -- O [label=""]; I -- P [label=""];

node [shape=none, height=0, width=0]; A [pos="1.0,1.0!", label="C"]; B [pos="0.5,1.866!", label="C"]; C [pos="1.0,2.732!", label="C"]; D [pos="2.0,2.732!", label="C"]; E [pos="2.5,1.866!", label="C"]; F [pos="2.0,1.0!", label="C"]; G [pos="0.0,0.5!", label="N"]; H [pos="0.0,2.232!", label="N"]; I [pos="-0.866,2.732!", label="C"]; J [pos="-1.366,3.598!", label="H"]; K [pos="-0.366,3.598!", label="H"]; L [pos="-0.5,-0.366!", label="C"]; M [pos="2.5,3.598!", label="Br"]; N [pos="-1.0,-1.232!", label="H"]; O [pos="0.0,-1.232!", label="H"]; P [pos="-1.732,2.232!", label="H"];

label = "this compound"; fontsize=12; }

Caption: Core structure of this compound.

N1-Position: The Isopropyl Group

The substitution at the N1 position of the benzimidazole ring is critical for modulating pharmacokinetic properties and target engagement.[5] The presence of an isopropyl group at this position significantly increases the lipophilicity of the molecule compared to an unsubstituted N-H. This enhanced lipophilicity can improve membrane permeability and oral bioavailability. Studies on N-substituted benzimidazolones have shown that an N1-isopropyl group can contribute to potent antimicrobial activity.[6] In the context of kinase inhibition, bulky alkyl groups at the N1 position can influence the orientation of the molecule within the ATP-binding pocket, potentially enhancing selectivity and potency.[5]

C2-Position: The Methyl Group

The substituent at the C2 position is a key determinant of the biological activity profile. While many potent benzimidazole-based inhibitors feature larger aromatic or heteroaromatic groups at C2 to engage in pi-stacking or hydrogen bonding interactions, a smaller methyl group also plays a significant role.[7] The C2-methyl group can provide a balance of lipophilicity and steric bulk, which can be crucial for fitting into specific enzymatic clefts. For instance, in some anti-inflammatory benzimidazoles, a C2-methyl group has been shown to be essential for potent activity.[3]

C6-Position: The Bromo Substituent

Halogen substitutions, particularly on the benzene ring portion of the benzimidazole scaffold, are a common strategy in medicinal chemistry to enhance biological activity.[2] A bromine atom at the C6 position (or C5, depending on numbering conventions) can influence the electronic properties of the ring system and provide a point for halogen bonding with the target protein. Electron-withdrawing groups like bromine at the C5/C6 positions have been associated with increased cytotoxic activity in some series of anticancer benzimidazoles.[2] In a study on anti-inflammatory benzimidazoles, a nitro group (another electron-withdrawing group) at the C6 position was found to be more active than other substitutions, suggesting that electron density at this position is a key modulator of activity.[8]

Comparative Analysis: Performance Against an Established Kinase Inhibitor

Given that a close analog, 6-bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole, is a key intermediate in the synthesis of the CDK4/6 inhibitor Abemaciclib, it is logical to hypothesize that derivatives of the target scaffold may also exhibit kinase inhibitory activity.[9] Abemaciclib is an FDA-approved drug for the treatment of certain types of breast cancer.[10][11]

Abemaciclib (Verzenio) works by blocking cyclin-dependent kinases 4 and 6 (CDK4/6), which are crucial for cell cycle progression.[12] By inhibiting these proteins, Abemaciclib can slow or stop the growth of cancer cells.[11]

FeatureThis compound ScaffoldAbemaciclib
Core Structure Benzimidazole2-anilinopyrimidine linked to a benzimidazole
Mechanism of Action Predicted to be a kinase inhibitorCDK4/6 inhibitor
Key Substitutions N1-isopropyl, C2-methyl, 6-bromoN1-ethyl, C2-(2-fluoro-4-(2-hydroxyethyl)piperazin-1-yl)phenyl)amino, 5-(piperazin-1-ylmethyl)
Therapeutic Area Potential for anticancer, anti-inflammatory applicationsFDA-approved for HR+, HER2- breast cancer[10]

The structural comparison reveals that while both molecules contain a substituted benzimidazole core, Abemaciclib possesses a much larger and more complex substitution at the C2 position, which is crucial for its high-affinity binding to the CDK4/6 active site.[13] Derivatives of the this compound scaffold would likely require significant modification, particularly at the C2 position, to achieve comparable potency and selectivity to Abemaciclib. However, the core scaffold provides a validated starting point for the development of novel kinase inhibitors.

Experimental Protocols

General Synthesis of 2-Substituted Benzimidazoles

A common and versatile method for synthesizing 2-substituted benzimidazoles is the condensation of an o-phenylenediamine with an aldehyde, followed by oxidative cyclization.[14] Microwave-assisted synthesis has emerged as a rapid and efficient alternative to conventional heating.[15]

Workflow for Benzimidazole Synthesis

G start Start: o-Phenylenediamine & Aldehyde mixing 1. Mixing in Solvent (e.g., Ethanol) start->mixing reaction 2. Add Catalyst & Heat (e.g., Microwave, 2-18 min) mixing->reaction isolation 3. Cool and Isolate Crude Product (e.g., Filtration) reaction->isolation purification 4. Purification (e.g., Recrystallization from Ethanol) isolation->purification analysis 5. Characterization (NMR, IR, Mass Spectrometry) purification->analysis end_product Pure 2-Substituted Benzimidazole analysis->end_product

Caption: General workflow for the synthesis of 2-substituted benzimidazoles.

Materials:

  • Substituted o-phenylenediamine (e.g., 4-bromo-N1-isopropylbenzene-1,2-diamine)

  • Aldehyde or carboxylic acid (e.g., acetaldehyde or acetic acid for a C2-methyl group)

  • Catalyst (e.g., p-toluenesulfonic acid, ammonium chloride)[14][16]

  • Solvent (e.g., ethanol, acetonitrile, or solvent-free conditions)

  • Microwave synthesizer

Procedure (Microwave-Assisted): [14]

  • In a microwave-safe vessel, combine the o-phenylenediamine (1 mmol) and the aldehyde (1.1 mmol).

  • Add a catalytic amount of a suitable catalyst.

  • Irradiate the mixture in a microwave synthesizer (e.g., at 300 W) for 2-18 minutes, monitoring the reaction by TLC.

  • After completion, cool the reaction vessel to room temperature.

  • Isolate the crude product, often by simple filtration if it precipitates.

  • Purify the solid by recrystallization from a suitable solvent like ethanol.

In Vitro Anticancer Activity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation. It is widely used to screen for the cytotoxic effects of potential anticancer compounds.[7]

Workflow for MTT Assay

G start Seed Cancer Cells in 96-well Plate incubation1 Incubate for 24h to allow attachment start->incubation1 treatment Add Benzimidazole Derivatives (Varying Concentrations) incubation1->treatment incubation2 Incubate for 48-72h treatment->incubation2 add_mtt Add MTT Reagent to each well incubation2->add_mtt incubation3 Incubate for 2-4h (Formation of Formazan Crystals) add_mtt->incubation3 solubilize Add Solubilizing Agent (e.g., DMSO) incubation3->solubilize read Measure Absorbance (e.g., at 570 nm) solubilize->read analyze Calculate IC50 Values read->analyze

Caption: Workflow for determining anticancer activity using the MTT assay.

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)

  • 96-well plates

  • Benzimidazole test compounds dissolved in DMSO

  • MTT reagent solution

  • Solubilizing buffer (e.g., DMSO)

  • Microplate reader

Procedure: [7]

  • Seed cells in a 96-well plate at a density of approximately 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with serial dilutions of the benzimidazole derivatives and a positive control (e.g., Doxorubicin). Include a vehicle control (DMSO).

  • Incubate the plates for 48 to 72 hours.

  • Add MTT solution to each well and incubate for another 2-4 hours, allowing viable cells to convert MTT into formazan crystals.

  • Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Measure the absorbance of the solution in each well using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents, particularly in the realm of kinase inhibition for anticancer applications. The SAR analysis, extrapolated from related compounds, suggests that the N1-isopropyl and 6-bromo substituents provide a favorable pharmacokinetic and electronic profile. Future derivatization efforts should focus on modifying the C2 position to enhance target-specific interactions. By employing the synthetic and screening protocols outlined in this guide, researchers can systematically explore the chemical space around this scaffold to identify and optimize lead compounds with significant therapeutic potential.

References

Navigating the Kinome: A Comparative Guide to the Off-Target Effects of Benzimidazole-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Benzimidazole Scaffold - A Privileged Structure in Kinase Inhibition

The benzimidazole core is a cornerstone in modern medicinal chemistry, recognized for its ability to mimic the purine structure of ATP and effectively bind to the hinge region of protein kinases. This structural advantage has led to the development of numerous successful kinase inhibitors for the treatment of various cancers. However, the very feature that makes the benzimidazole scaffold so effective—its interaction with the highly conserved ATP binding site—also presents a significant challenge: the potential for off-target effects. While some multi-targeted inhibitors leverage this polypharmacology for therapeutic benefit, unintended kinase interactions can lead to adverse effects and toxicities.

This guide provides an in-depth comparison of the off-target profiles of prominent benzimidazole-based kinase inhibitors. We will delve into the experimental methodologies used to characterize these off-target effects and explore the clinical implications for researchers and drug development professionals. Our focus is on providing a clear, data-driven comparison to aid in the selection and interpretation of studies involving these powerful therapeutic agents.

Comparative Off-Target Kinase Profiles

To objectively compare the selectivity of different benzimidazole-based kinase inhibitors, we have compiled data from kinome profiling studies. These assays measure the inhibitory activity of a compound against a large panel of kinases, providing a broad view of its selectivity. The data below is presented as IC50 values (the concentration of inhibitor required to reduce kinase activity by 50%), with lower values indicating higher potency.

Kinase TargetSunitinib (IC50 in nM)Axitinib (IC50 in nM)Pazopanib (IC50 in nM)Kinase Family Primary On-Target?
VEGFR1 800.110Receptor Tyrosine KinaseYes
VEGFR2 90.230Receptor Tyrosine KinaseYes
VEGFR3 130.1-0.347Receptor Tyrosine KinaseYes
PDGFRα 371.671Receptor Tyrosine KinaseYes
PDGFRβ 21.684Receptor Tyrosine KinaseYes
c-KIT 41.774Receptor Tyrosine KinaseYes
FLT3 182784Receptor Tyrosine KinaseYes (Sunitinib)
RET 3.53.2160Receptor Tyrosine KinaseOff-Target
CSF1R 121.4146Receptor Tyrosine KinaseOff-Target
AMPK 216>10,000-Serine/Threonine KinaseOff-Target
SRC 100-2001.2>10,000Non-Receptor Tyrosine KinaseOff-Target
LCK >10,0001.5>10,000Non-Receptor Tyrosine KinaseOff-Target

Data compiled from multiple sources. Note: IC50 values can vary depending on the assay conditions. This table is for comparative purposes.

Analysis:

From the data, we can observe that while all three inhibitors potently target VEGFR and PDGFR family members, their broader kinome profiles differ significantly.

  • Sunitinib exhibits a broader spectrum of activity, with potent inhibition of several other receptor tyrosine kinases like c-KIT and FLT3. Notably, it also inhibits the serine/threonine kinase AMPK, an off-target effect linked to cardiotoxicity.

  • Axitinib demonstrates higher potency against VEGFRs compared to Sunitinib and Pazopanib. It also shows significant off-target activity against SRC family kinases.

  • Pazopanib appears to be more selective for the VEGFR/PDGFR family compared to Sunitinib, with weaker inhibition of other kinases like c-KIT and RET. This more focused profile may contribute to its different side-effect profile.

Signaling Pathways: On-Target Efficacy and Off-Target Consequences

The therapeutic effects of these inhibitors are primarily mediated by the blockade of VEGFR and PDGFR signaling, which are crucial for tumor angiogenesis and growth. However, off-target inhibition can perturb other vital cellular pathways.

On-Target VEGFR/PDGFR Signaling Inhibition

The diagram below illustrates the canonical signaling pathway inhibited by benzimidazole-based kinase inhibitors. By blocking the ATP-binding site of VEGFR and PDGFR, these drugs prevent the downstream signaling cascades that lead to cell proliferation, migration, and survival.

G cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space VEGFR_PDGFR VEGFR / PDGFR PI3K PI3K VEGFR_PDGFR->PI3K RAS RAS VEGFR_PDGFR->RAS Ligand VEGF / PDGF Ligand->VEGFR_PDGFR Binds AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Cell_Survival Cell Survival mTOR->Cell_Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cell_Proliferation Cell Proliferation & Angiogenesis ERK->Cell_Proliferation Inhibitor Benzimidazole Kinase Inhibitor Inhibitor->VEGFR_PDGFR Inhibits G cluster_cardiomyocyte Cardiomyocyte Sunitinib Sunitinib AMPK AMPK Sunitinib->AMPK Inhibits Cardiotoxicity Cardiotoxicity Sunitinib->Cardiotoxicity Mitochondrial_Homeostasis Mitochondrial Homeostasis AMPK->Mitochondrial_Homeostasis Energy_Production Energy Production (ATP) AMPK->Energy_Production Cardiomyocyte_Survival Cardiomyocyte Survival AMPK->Cardiomyocyte_Survival Mitochondrial_Homeostasis->Cardiomyocyte_Survival Energy_Production->Cardiomyocyte_Survival G cluster_workflow In Vitro Kinase Profiling Workflow A Compound Dilution Series C Incubation (30°C, 60 min) A->C B Kinase, Substrate, & ATP Mixture B->C D Detection of Phosphorylation C->D E Data Analysis (IC50 Determination) D->E G cluster_workflow CETSA Workflow A Cell Treatment (Inhibitor vs. Vehicle) B Heat Shock (Temperature Gradient) A->B C Cell Lysis & Centrifugation B->C D Collect Soluble Protein Fraction C->D E Protein Analysis (Western Blot / MS) D->E F Generate Melting Curves E->F G cluster_workflow Phosphoproteomics Workflow A Cell Treatment (Inhibitor vs. Vehicle) B Lysis & Protein Digestion A->B C Phosphopeptide Enrichment B->C D LC-MS/MS Analysis C->D E Data & Pathway Analysis D->E

A Comparative Guide to Synthetic Pathways for Abemaciclib: Validating the Role of 6-Bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for an Optimized Abemaciclib Synthesis

Abemaciclib (marketed as Verzenio) is a potent and selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6), representing a significant therapeutic advance in the treatment of hormone receptor-positive (HR+), HER2-negative advanced or metastatic breast cancer.[1][2] The commercial success and clinical importance of Abemaciclib necessitate highly efficient, scalable, and economically viable synthetic routes. The complexity of the molecule, which features a core aminopyrimidine structure linked to two distinct heterocyclic systems, presents unique challenges for process chemistry.

This guide provides an in-depth validation of a pivotal intermediate, 6-bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole [3][4][5], and its role in a key synthetic strategy for Abemaciclib. We will objectively compare this pathway with a prominent alternative, offering experimental data and mechanistic insights to inform researchers, scientists, and drug development professionals in their selection of an optimal manufacturing process.

Part 1: The Cornerstone Intermediate and the Buchwald-Hartwig Approach

A widely adopted and highly effective strategy for the synthesis of Abemaciclib hinges on the use of 6-bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole as a key building block.[3][4][5] This intermediate serves as the precursor to the benzimidazole moiety of the final drug. The core of this strategy lies in a late-stage Palladium-catalyzed Buchwald-Hartwig C-N cross-coupling reaction.

Causality Behind the Choice: The Buchwald-Hartwig amination is a powerful tool in modern organic synthesis, renowned for its ability to form carbon-nitrogen bonds with high efficiency and broad functional group tolerance.[6][7] By designing the synthesis around this reaction, chemists can couple two complex fragments in a single, high-yielding step, which is a hallmark of a convergent and industrially viable process.

The key transformation involves coupling the bromo-benzimidazole intermediate with the aminopyridine side chain, as illustrated below.

cluster_reactants Reactants cluster_catalyst Catalyst System cluster_product Product A 6-Bromo-4-fluoro-1-isopropyl- 2-methyl-1H-benzo[d]imidazole C Abemaciclib A->C Buchwald-Hartwig C-N Coupling (tert-Amyl Alcohol, 98-100°C) B 5-((4-Ethylpiperazin-1-yl)methyl) -pyridin-2-amine B->C Catalyst Palladium Acetate (Pd(OAc)2) Xantphos (Ligand) K2CO3 (Base)

Caption: Key Buchwald-Hartwig C-N coupling reaction.

Experimental Protocol: Buchwald-Hartwig Synthesis of Abemaciclib

This protocol is based on established procedures demonstrating a self-validating system through high yield and purity.[8]

  • Vessel Preparation: A suitable reaction vessel is charged with tert-amyl alcohol (50 mL).

  • Reagent Addition: To the solvent, add 6-bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole (10 g, 0.0309 mol), 5-((4-ethyl-piperazin-1-ylmethyl)-pyridin-2-ylamine (6.89 g, 0.0312 mol), potassium carbonate (8.65 g), and Xantphos ligand (1.07 g, 0.0018 mol).

  • Inerting: Bubble Argon or Nitrogen gas through the mixture to create an inert atmosphere.

  • Catalyst Introduction: Add Palladium acetate (0.2 g, 0.00089 mol) to the reaction mass.

  • Reaction: Heat the mixture to a temperature of 98-100 °C for 2-4 hours. Monitor the reaction completion by TLC or HPLC.

  • Workup & Extraction:

    • Cool the reaction mass to 30-35 °C and dilute with dichloromethane (80 mL) and water (30 mL).

    • Filter the mixture through a celite (Hyflo) bed.

    • Extract the organic layer with 1:1 hydrochloric acid in water (2 x 30 mL).

    • Combine the aqueous layers and adjust the pH to 11-12 with a sodium hydroxide solution.

    • Extract the product back into dichloromethane.

  • Purification & Isolation:

    • Wash the organic layer with water and distill under vacuum at 40-45 °C.

    • Charge the residue with acetone (100 mL), heat to reflux for 30 minutes, then cool to 30-35 °C.

    • Filter the resulting solid, wash with acetone, and dry at 50-55 °C to yield the final product.

This specific pathway has been reported to produce Abemaciclib with an impressive yield of 82.85% and a purity of 99.79% , validating the efficacy of this approach.[8]

Part 2: An Alternative Strategy via Suzuki Coupling

An alternative and equally compelling synthetic strategy involves a different sequence of bond formations, primarily utilizing a Suzuki coupling followed by a Buchwald-Hartwig amination and a final reductive amination.[1][6] This approach assembles the three core fragments of Abemaciclib in a different order and does not necessarily begin with the pre-formed bromo-benzimidazole intermediate.

Causality Behind the Choice: This modular approach offers flexibility. The Suzuki coupling is one of the most robust methods for forming C-C bonds between aryl groups.[6] By first coupling a boronic ester (containing the benzimidazole precursor) with a dihalopyrimidine, a central biaryl scaffold is created. This intermediate can then be further functionalized, which can be advantageous for creating a library of related compounds during drug discovery.

A generalized workflow for this alternative is as follows:

  • Suzuki Coupling: A benzimidazole boronic ester is coupled with a 2,4-dichloropyrimidine derivative.

  • Buchwald-Hartwig Amination: The resulting intermediate is then coupled with an aminonicotinaldehyde fragment.

  • Reductive Amination: The final piperazine side-chain is installed via reductive amination, often using Leuckart-Wallach conditions.[1][6]

A Benzimidazole Boronic Ester C Biaryl Intermediate A->C Suzuki Coupling (Pd Catalyst) B Dihalopyrimidine B->C E Aldehyde Intermediate C->E Buchwald-Hartwig C-N Coupling D Aminonicotinaldehyde D->E G Abemaciclib E->G Reductive Amination (Leuckart-Wallach) F Ethylpiperazine F->G

Caption: Alternative multi-step synthesis via Suzuki coupling.

Trustworthiness and Self-Validation: While powerful, this route requires careful optimization. A significant challenge is the potential for aryl scrambling during the Miyaura borylation step used to create the boronic ester.[9] This side reaction can generate impurities that are difficult to separate, impacting the final yield and purity. Researchers have developed improved conditions, such as using specific ligands and in-situ generation of lipophilic bases, to minimize these side products, shorten reaction times, and reduce palladium catalyst loading, thereby making the process more efficient and robust for kilogram-scale production.[9][10]

Part 3: Head-to-Head Performance Comparison

To provide a clear, objective comparison, the key aspects of both synthetic strategies are summarized below.

FeatureRoute 1: Direct Buchwald-HartwigRoute 2: Suzuki-Based Assembly
Key Intermediate 6-Bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole[3][8]Benzimidazole Boronic Ester & Dihalopyrimidine[6][9]
Core Logic Convergent, late-stage coupling of two major fragments.Modular, sequential assembly of three fragments.
Key Reactions Buchwald-Hartwig C-N Coupling.[8]1. Suzuki C-C Coupling2. Buchwald-Hartwig C-N Coupling3. Reductive Amination[1][6]
Reported Yield 82.85% for the key coupling step.[8]High yields for individual steps (e.g., 99% for C-N coupling, 74% for reductive amination).[1]
Reported Purity 99.79% [8]High purity achievable, but requires significant optimization to control impurities from side reactions like aryl scrambling.[9]
Scalability & Robustness Presented as a straightforward and high-yielding process.[8]Proven on a kilogram scale, but necessitated dedicated process improvements to mitigate side reactions and reduce catalyst loading.[7][9]

Conclusion and Senior Scientist Recommendation

Both synthetic strategies are powerful and viable pathways to Abemaciclib. However, they serve different strategic purposes.

The direct Buchwald-Hartwig coupling utilizing 6-bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole is validated as a cornerstone of a highly efficient and convergent synthesis. Its primary advantage lies in the exceptional yield and purity achieved in the final key bond-forming step, making it an extremely attractive route for commercial manufacturing where process simplicity and robustness are paramount.

The alternative Suzuki-based route offers greater modularity, which can be an advantage during the lead optimization phase of drug discovery. While it has been successfully scaled, it requires more rigorous process control to manage a complex impurity profile stemming from potential side reactions.

For drug development professionals focused on establishing a large-scale, cost-effective, and high-purity manufacturing process, the evidence strongly supports the pathway that leverages the direct C-N coupling of the 6-bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole intermediate. This route demonstrates superior performance in its final, crucial transformation, providing a more direct and validated path to the target API.

References

A Comparative Guide to the Cross-Reactivity of Kinase Inhibitors Derived from Substituted Benzimidazoles

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The benzimidazole scaffold is a privileged structure in medicinal chemistry, renowned for its ability to mimic the native purine bases of ATP and engage the hinge region of protein kinases.[1][2] This inherent versatility has led to the development of a multitude of kinase inhibitors targeting a wide array of kinases implicated in diseases ranging from cancer to inflammatory disorders.[2][3] However, this structural mimicry also presents a significant challenge: the potential for off-target binding and cross-reactivity across the human kinome.

Understanding the selectivity profile of a benzimidazole-derived kinase inhibitor is paramount for elucidating its true mechanism of action, predicting potential toxicities, and identifying opportunities for polypharmacology.[2] This guide provides a comparative analysis of the cross-reactivity of several benzimidazole-based kinase inhibitors, supported by experimental data. We will delve into the specifics of inhibitors targeting distinct kinase families, including Casein Kinase 1 (CK1), Vascular Endothelial Growth Factor Receptor (VEGFR), and Aurora Kinases, to illustrate the spectrum of selectivity that can be achieved with this versatile scaffold.

The Benzimidazole Scaffold: A Double-Edged Sword

The benzimidazole core, a fusion of benzene and imidazole rings, provides a rigid framework with strategically positioned hydrogen bond donors and acceptors that can engage with the ATP-binding pocket of kinases.[2] Substitutions at various positions on the benzimidazole ring system allow for the fine-tuning of potency and selectivity, enabling the development of both highly specific and multi-targeted inhibitors.[2][4] This adaptability is a key reason for the prevalence of this scaffold in kinase inhibitor design. However, the conserved nature of the ATP-binding site across the kinome means that even inhibitors designed for a specific target can interact with unintended kinases, leading to off-target effects.[5]

Comparative Cross-Reactivity Profiles

To illustrate the diverse selectivity profiles of benzimidazole-based kinase inhibitors, we will examine data from several compounds targeting different kinase families.

PF-670462: A Potent Inhibitor of Casein Kinase 1 (CK1) δ/ε

PF-670462 is a potent inhibitor of CK1δ and CK1ε, kinases that play crucial roles in the regulation of circadian rhythms and Wnt signaling.[6][7] While initially considered selective, broader kinome screening has revealed a more complex cross-reactivity profile.

Table 1: Kinome Scan Data for PF-670462 at 10 µM [8]

Kinase FamilyKinase Target% Inhibition at 10 µMOn-Target/Off-Target
CMGCCK1δ ≥90%On-Target
CMGCCK1ε ≥90%On-Target
CMGCDYRK1A≥90%Off-Target
CMGCDYRK1B≥90%Off-Target
CMGCGSK3A≥90%Off-Target
CMGCGSK3B≥90%Off-Target
CAMKCAMK1≥90%Off-Target
CAMKCAMK1D≥90%Off-Target
CAMKCAMK1G≥90%Off-Target
CAMKCAMK2A≥90%Off-Target
CAMKCAMK2B≥90%Off-Target
CAMKCAMK2D≥90%Off-Target
CAMKCAMK2G≥90%Off-Target

Data adapted from a KINOMEscan® analysis showing kinases inhibited by ≥90% at a 10 µM concentration.

As shown in Table 1, PF-670462, while potently inhibiting its primary targets CK1δ and CK1ε, also demonstrates significant inhibition of several other kinases, particularly within the CMGC and CAMK families.[8] This highlights the importance of comprehensive kinome-wide screening to uncover potential off-target effects that could contribute to both the therapeutic and adverse effects of a compound.

Axitinib: A Selective VEGFR Inhibitor

Axitinib is a potent and selective second-generation inhibitor of Vascular Endothelial Growth Factor Receptors (VEGFRs) 1, 2, and 3, which are key mediators of angiogenesis.[9] It is approved for the treatment of advanced renal cell carcinoma.[9] Compared to some other multi-targeted tyrosine kinase inhibitors, axitinib exhibits a more favorable selectivity profile.[9]

Table 2: Selectivity Profile of Axitinib

Kinase TargetIC50 (nM)On-Target/Off-Target
VEGFR1 0.1On-Target
VEGFR2 0.2On-Target
VEGFR3 0.1-0.3On-Target
PDGFRβ1.6Off-Target
c-Kit1.7Off-Target

Data compiled from various sources.[5][9]

Axitinib demonstrates high potency against its intended VEGFR targets.[9] While it also inhibits other kinases like PDGFRβ and c-Kit at nanomolar concentrations, its selectivity for VEGFRs is a key feature of its clinical profile.[5][9] It is important to note that at higher concentrations, the potential for broader off-target inhibition increases.

SNS-314: A Pan-Aurora Kinase Inhibitor

SNS-314 is a potent and selective pan-inhibitor of Aurora kinases A, B, and C, which are critical regulators of mitosis.[10][11] Overexpression of Aurora kinases is common in many cancers, making them attractive therapeutic targets.[10]

Signaling Pathways and Experimental Workflows

To understand the functional consequences of on- and off-target kinase inhibition, it is crucial to consider the signaling pathways in which these kinases operate.

CK1δ/ε Signaling in Circadian Rhythm and Wnt Pathway

CK1δ and CK1ε are integral components of the molecular clock that governs circadian rhythms.[7] They phosphorylate the PER proteins, leading to their degradation and thereby controlling the period of the clock.[1] In the Wnt/β-catenin signaling pathway, CK1δ/ε act as positive regulators by phosphorylating components of the β-catenin destruction complex.[12][13]

CK1_Signaling cluster_0 Circadian Rhythm cluster_1 Wnt Signaling CLOCK_BMAL1 CLOCK/BMAL1 PER_CRY PER/CRY CLOCK_BMAL1->PER_CRY Transcription PER_CRY->CLOCK_BMAL1 Inhibition Degradation Degradation PER_CRY->Degradation CK1 CK1δ/ε CK1->PER_CRY Phosphorylation Wnt Wnt Frizzled Frizzled Wnt->Frizzled LRP5_6 LRP5/6 Wnt->LRP5_6 Dvl Dvl Frizzled->Dvl Axin_Complex Axin/APC/GSK3β Dvl->Axin_Complex Inhibition beta_catenin β-catenin Axin_Complex->beta_catenin Degradation TCF_LEF TCF/LEF beta_catenin->TCF_LEF Gene_Expression Gene Expression TCF_LEF->Gene_Expression CK1_wnt CK1δ/ε CK1_wnt->Dvl Phosphorylation

Dual roles of CK1δ/ε in cellular signaling.

VEGFR-2 Signaling in Angiogenesis

VEGFR-2 is the primary receptor mediating the pro-angiogenic effects of VEGF. Upon ligand binding, VEGFR-2 dimerizes and autophosphorylates, initiating multiple downstream signaling cascades, including the PLCγ-PKC-MAPK and PI3K-Akt pathways, which promote endothelial cell proliferation, survival, and migration.

VEGFR2_Signaling VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Migration Migration VEGFR2->Migration Proliferation Proliferation PLCg->Proliferation Survival Survival PI3K->Survival Axitinib Axitinib Axitinib->VEGFR2

Simplified VEGFR-2 signaling and inhibition.

Experimental Protocols for Assessing Cross-Reactivity

Objective comparison of kinase inhibitor selectivity relies on robust and standardized experimental methodologies. Below are protocols for commonly used assays.

KINOMEscan® Competition Binding Assay

This high-throughput in vitro assay measures the ability of a test compound to compete with an immobilized ligand for binding to a large panel of kinases.

Principle: An active-site-directed ligand is immobilized on a solid support. A test compound is incubated with a specific kinase and the immobilized ligand. The amount of kinase that binds to the solid support is quantified, typically by qPCR of a DNA tag conjugated to the kinase. A reduction in kinase binding indicates that the test compound is competing for the active site.

Step-by-Step Methodology:

  • Kinase Preparation: A panel of DNA-tagged human kinases is prepared.

  • Ligand Immobilization: A broad-spectrum kinase inhibitor is coupled to a solid support.

  • Competition Assay: The test compound, DNA-tagged kinase, and immobilized ligand are incubated together in a multi-well plate.

  • Washing: Unbound kinase is washed away.

  • Quantification: The amount of bound kinase is quantified by qPCR of the DNA tag.

  • Data Analysis: Results are typically expressed as a percentage of a DMSO control. A lower percentage indicates stronger binding of the test compound.

KinomeScan_Workflow start Start step1 Prepare Kinase Panel (DNA-tagged) start->step1 step2 Immobilize Ligand on Solid Support step1->step2 step3 Competition Assay: Incubate Kinase, Ligand, & Test Compound step2->step3 step4 Wash Unbound Kinase step3->step4 step5 Quantify Bound Kinase (qPCR) step4->step5 end Analyze Data step5->end

KINOMEscan® experimental workflow.

Cellular Thermal Shift Assay (CETSA®)

CETSA® is a powerful method for verifying target engagement in a cellular context by measuring the thermal stabilization of a protein upon ligand binding.

Principle: When a small molecule binds to its target protein, the protein-ligand complex is often more resistant to thermal denaturation. By heating cells or cell lysates to various temperatures and then quantifying the amount of soluble protein remaining, a "melting curve" can be generated. A shift in this curve in the presence of a compound indicates direct target engagement.

Step-by-Step Methodology:

  • Cell Treatment: Treat intact cells with the test compound or vehicle (DMSO) for a defined period.

  • Heat Challenge: Aliquot the cell suspension and heat the samples to a range of temperatures for a short duration (e.g., 3 minutes).

  • Cell Lysis: Lyse the cells to release their contents.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the lysates to pellet the denatured, aggregated proteins.

  • Quantification of Soluble Protein: Collect the supernatant and quantify the amount of the target protein using methods such as Western blotting or mass spectrometry.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature to generate melting curves. A shift in the melting temperature (Tm) in the presence of the compound indicates target stabilization.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay measures the enzymatic activity of a kinase by quantifying the amount of ATP consumed during the phosphorylation reaction.

Principle: The assay relies on the depletion of ATP as a kinase transfers a phosphate group to its substrate. The remaining ATP is then used in a luciferase-catalyzed reaction to produce a luminescent signal. The intensity of the light is inversely proportional to the kinase activity.

Step-by-Step Methodology:

  • Compound Preparation: Prepare serial dilutions of the test inhibitor.

  • Kinase Reaction: In a multi-well plate, incubate the kinase, its substrate, and the test inhibitor.

  • Initiate Reaction: Add ATP to start the phosphorylation reaction and incubate for a specific time.

  • ATP Detection: Add a reagent containing luciferase and its substrate, luciferin.

  • Luminescence Measurement: Measure the luminescent signal using a plate reader.

  • Data Analysis: Plot the luminescence signal against the inhibitor concentration to determine the IC50 value (the concentration of inhibitor required to reduce kinase activity by 50%).

Conclusion

The benzimidazole scaffold continues to be a cornerstone in the development of kinase inhibitors. Its versatility allows for the creation of both highly selective and multi-targeted drugs. However, as demonstrated by the examples in this guide, a thorough understanding of an inhibitor's cross-reactivity profile is essential for its successful development and clinical application. The use of comprehensive screening platforms like KINOMEscan®, coupled with target engagement assays such as CETSA®, provides a robust framework for characterizing the selectivity of novel benzimidazole-based kinase inhibitors. This detailed profiling enables researchers to make informed decisions, leading to the development of safer and more effective targeted therapies.

References

A Senior Application Scientist's Guide to the Efficacy of Synthetic Routes for Abemaciclib Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Abemaciclib (Verzenio®) is a selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6) approved for the treatment of HR+/HER2- advanced or metastatic breast cancer.[1][2][3] The commercial viability and clinical success of such a targeted therapy are intrinsically linked to the efficiency, scalability, and cost-effectiveness of its manufacturing process. A robust synthesis is underpinned by the strategic preparation of its key molecular intermediates. This guide provides a comparative analysis of prominent synthetic routes to Abemaciclib's core intermediates, offering an in-depth look at the chemical strategies, process optimizations, and experimental data that define their efficacy. We will dissect the retrosynthesis of Abemaciclib, evaluate competing pathways for its principal fragments, and present detailed protocols, aiming to equip researchers and process chemists with the insights needed to make informed decisions in drug development and manufacturing.

Introduction: The Strategic Importance of Intermediates

The molecular architecture of Abemaciclib, N-[5-[(4-ethyl-1-piperazinyl)methyl]-2-pyridinyl]-5-fluoro-4-[4-fluoro-1-isopropyl-2-methyl-1H-benzimidazol-6-yl]-2-pyrimidinamine, is a complex assembly of heterocyclic systems.[4] Its synthesis is a multi-step endeavor where the efficiency of each transformation and the purity of each intermediate directly impact the yield and quality of the final Active Pharmaceutical Ingredient (API). From a process chemistry perspective, an ideal synthetic route is not merely the one with the highest overall yield but one that balances cost of goods, operational simplicity, safety, and environmental impact. This guide focuses on the synthesis of the two primary building blocks revealed by a common retrosynthetic disconnection: the substituted benzimidazole core and the pyrimidinyl-piperazine side chain.

Retrosynthetic Analysis of Abemaciclib

A logical approach to deconstructing Abemaciclib involves severing the key C-N and C-C bonds that link the main heterocyclic systems. The most prevalent strategy reported in the literature involves a disconnection at the C-N bond between the pyrimidine ring and the aminopyridine linker, and the C-C bond between the pyrimidine and benzimidazole rings. This approach identifies three key fragments, often condensed into two primary intermediates for the final coupling steps.

G Abemaciclib Abemaciclib Disconnection_CN C-N Disconnection (Buchwald-Hartwig) Abemaciclib->Disconnection_CN Final Assembly Intermediate_A Intermediate A (Benzimidazole Core) Disconnection_CC C-C Disconnection (Suzuki Coupling) Intermediate_A->Disconnection_CC Precursor Synthesis Intermediate_B Intermediate B (Pyrimidinyl-Piperazine Side Chain) Disconnection_CN->Intermediate_A Disconnection_CN->Intermediate_B G Start Substituted Fluoronitroaniline Step1 N-Isopropylation Start->Step1 Product1 N-isopropyl Derivative Step1->Product1 Step2 Nitro Reduction Product1->Step2 Product2 Diaminobenzene Derivative Step2->Product2 Step3 Cyclization with Acetic Acid or equivalent Product2->Step3 Product3 Benzimidazole Core (e.g., 6-Bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzimidazole) Step3->Product3 G cluster_suzuki Step 1: Suzuki Coupling cluster_buchwald Step 2: Buchwald-Hartwig Amination Benzimidazole Benzimidazole Boronic Ester (Intermediate A) Suzuki_Product Intermediate C (Coupled Pyrimidine-Benzimidazole) Benzimidazole->Suzuki_Product PdCl₂(PPh₃)₂ Na₂CO₃ Dichloropyrimidine 2,4-Dichloro-5-fluoropyrimidine Dichloropyrimidine->Suzuki_Product Side_Chain Aminopyridine-Piperazine Fragment Final_Product Abemaciclib Core Structure Side_Chain->Final_Product Suzuki_Product->Final_Product Pd Catalyst DPEPhos Ligand

References

Safety Operating Guide

A Researcher's Guide to the Safe Disposal of 6-bromo-1-isopropyl-2-methyl-1H-benzo[d]imidazole

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists at the forefront of drug development, our work with novel chemical entities demands not only rigorous scientific execution but also an unwavering commitment to safety and environmental stewardship. The proper handling and disposal of chemical reagents, such as 6-bromo-1-isopropyl-2-methyl-1H-benzo[d]imidazole, are paramount to ensuring a safe laboratory environment and maintaining regulatory compliance. This guide provides a comprehensive, step-by-step protocol for the proper disposal of this halogenated benzimidazole derivative, grounded in established safety principles and regulatory standards.

Understanding the Compound: Hazard Profile and Rationale for Specialized Disposal

This compound is a halogenated heterocyclic organic compound. Its structure, featuring a bromine atom, places it in the category of halogenated organic compounds, which require specific disposal procedures due to their potential environmental impact and persistence.

Known Hazards: Based on available safety data for this compound and structurally similar molecules, the primary hazards include:

  • Harmful if swallowed or inhaled [1]

  • Causes skin and serious eye irritation [2][3]

  • May cause respiratory irritation [2][3]

These hazards underscore the importance of meticulous handling and the necessity of a dedicated disposal stream to prevent accidental exposure and environmental contamination. The core principle of chemical waste management is segregation at the source to prevent dangerous reactions and to facilitate proper treatment and disposal.

Hazard StatementGHS CodeDescription
Harmful if swallowedH302Ingestion of the substance can cause adverse health effects.[1]
Causes skin irritationH315Contact with skin may cause redness, itching, or inflammation.[2]
Causes serious eye irritationH319Contact with eyes can result in significant irritation or damage.[2][3]
Harmful if inhaledH332Inhalation of dust or vapors can be harmful.
May cause respiratory irritationH335Inhalation may lead to irritation of the respiratory tract.[2][3]
The Disposal Workflow: A Step-by-Step Protocol

The proper disposal of this compound is a multi-step process that begins the moment the material is designated as waste. This workflow is designed to comply with major regulatory frameworks such as the Resource Conservation and Recovery Act (RCRA) in the United States.[4]

Step 1: Waste Identification and Classification

The first crucial step is to correctly identify the waste. Any amount of this compound, whether in its pure solid form, dissolved in a solvent, or as residue in a container, must be treated as hazardous chemical waste.

  • Causality: As a halogenated organic compound, it falls into a specific category of chemical waste.[5][6] The U.S. Environmental Protection Agency (EPA) provides guidelines for hazardous waste classification under 40 CFR 261.3.[2] Improper classification can lead to incorrect disposal, posing risks to human health and the environment.

Step 2: Segregation of Waste Streams

It is imperative to collect waste containing this compound separately from other waste streams.

  • Halogenated vs. Non-Halogenated: This is the most critical segregation step. Halogenated organic waste is often incinerated at specific temperatures to ensure complete destruction and to manage the corrosive byproducts (like hydrogen bromide). Mixing it with non-halogenated solvents can contaminate a larger volume of waste, significantly increasing disposal costs and complicating the disposal process.[5][7]

  • Solid vs. Liquid:

    • Solid Waste: Collect pure, unadulterated this compound, as well as contaminated personal protective equipment (PPE) like gloves and weigh boats, in a designated solid waste container.

    • Liquid Waste: Solutions containing this compound should be collected in a separate, dedicated "Halogenated Organic Liquid Waste" container.[6]

  • Incompatible Materials: Do not mix this waste with acids, bases, or strong oxidizing agents. Benzimidazole derivatives can act as weak bases and may react exothermically with acids.[8]

Step 3: Proper Containerization

The choice of waste container is critical to prevent leaks, spills, and exposure.

  • Compatibility: Use containers made of materials compatible with the waste. For both solid and liquid waste containing this compound, high-density polyethylene (HDPE) or glass containers are appropriate.[4][9]

  • Condition: Ensure the container is in good condition, free from cracks or damage, and has a secure, leak-proof screw-top cap.[4][6]

  • Venting: For liquid waste, particularly if there's a potential for gas evolution from any minor, unforeseen reaction, a vented cap might be necessary. However, for this specific compound, a standard sealed cap is generally sufficient.

  • Fill Level: Never fill a liquid waste container more than ¾ full to allow for vapor expansion and to prevent spills.[10]

Step 4: Labeling

Accurate and thorough labeling is a cornerstone of safe waste management and is a strict regulatory requirement.

  • Content: The label must clearly state "Hazardous Waste."[7]

  • Composition: List all chemical constituents by their full names (no abbreviations or formulas) and their approximate percentages.[5][10] For example: "Waste this compound," or if in solution, "Methylene Chloride: ~95%, this compound: ~5%."

  • Hazard Identification: Check the appropriate hazard boxes on the label (e.g., Toxic, Irritant).[5]

Step 5: Storage in a Satellite Accumulation Area (SAA)

Waste must be stored safely in a designated SAA at or near the point of generation.[4][11]

  • Location: The SAA must be under the control of the laboratory personnel generating the waste.

  • Secondary Containment: The waste container should be placed in a secondary containment bin or tray to contain any potential leaks or spills.[4]

  • Segregation: Keep the halogenated waste container physically separated from incompatible waste streams within the SAA.[4]

  • Container Closure: The waste container must be kept closed at all times except when actively adding waste.[5][6][11]

Step 6: Arranging for Disposal

When the waste container is nearly full (¾ full) or the accumulation time limit is approaching, arrange for its removal by your institution's Environmental Health and Safety (EHS) department.[10]

  • Procedure: Follow your institution's specific procedures for requesting a waste pickup. This is typically done through an online system.

  • Professional Handling: EHS professionals are trained to handle, transport, and consolidate hazardous waste for final disposal at a licensed treatment, storage, and disposal facility (TSDF).[4][10]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the disposal of this compound.

DisposalWorkflow start Waste Generation (this compound) is_solid Is the waste solid or liquid? start->is_solid solid_waste Solid Waste Stream (Pure compound, contaminated labware) is_solid->solid_waste Solid liquid_waste Liquid Waste Stream (Solutions containing the compound) is_solid->liquid_waste Liquid container_solid Place in a dedicated, labeled 'Halogenated Organic Solid Waste' container. solid_waste->container_solid container_liquid Place in a dedicated, labeled 'Halogenated Organic Liquid Waste' container (max 3/4 full). liquid_waste->container_liquid storage Store in designated Satellite Accumulation Area (SAA) with secondary containment. container_solid->storage container_liquid->storage full_or_time Container 3/4 full or accumulation time limit reached? storage->full_or_time full_or_time->storage No request_pickup Request pickup from Environmental Health & Safety (EHS). full_or_time->request_pickup Yes end Proper Disposal by licensed facility request_pickup->end

Caption: Decision workflow for proper segregation and disposal.

Emergency Procedures for Spills

In the event of a spill, immediate and correct action is vital to mitigate exposure and contamination.

  • Alert Personnel: Immediately alert others in the vicinity.

  • Assess the Spill: If the spill is large or you are unsure how to proceed, evacuate the area and contact your institution's EHS emergency line.

  • Personal Protective Equipment: For small, manageable spills, don appropriate PPE, including a lab coat, safety goggles, and chemically resistant gloves.[2][12]

  • Containment and Cleanup:

    • For solid spills, gently cover with an absorbent material to prevent dust from becoming airborne.[8] Dampening the material with a suitable solvent like ethanol may be recommended to reduce dust.[8]

    • Carefully sweep or vacuum the absorbed material into a designated waste container.

    • For liquid spills, use a chemical spill kit with absorbent pads or vermiculite to absorb the material.

  • Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

  • Disposal of Cleanup Materials: All materials used for cleanup (absorbent pads, contaminated PPE, etc.) must be disposed of as hazardous waste in the appropriate solid waste container.[5]

By adhering to these detailed procedures, you contribute to a culture of safety and responsibility, ensuring that your groundbreaking research does not come at the cost of personal or environmental health.

References

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Retrosynthesis Analysis

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6-bromo-1-isopropyl-2-methyl-1H-benzo[d]imidazole
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.